Product packaging for 2-Bromo-2-methylpropan-1-amine hbr(Cat. No.:CAS No. 36565-68-1)

2-Bromo-2-methylpropan-1-amine hbr

Cat. No.: B2643529
CAS No.: 36565-68-1
M. Wt: 188.49
InChI Key: FFALRUITWIBIOB-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropan-1-amine hbr is a useful research compound. Its molecular formula is C4H11BrClN and its molecular weight is 188.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11BrClN B2643529 2-Bromo-2-methylpropan-1-amine hbr CAS No. 36565-68-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-methylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUMFVSETXVFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60783443
Record name 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36565-68-1
Record name 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 2-Bromo-2-methylpropan-1-amine hydrobromide. Given the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with established principles of organic chemistry and analytical science to serve as a valuable resource for professionals in research and development.

Molecular Structure and Properties

2-Bromo-2-methylpropan-1-amine hydrobromide is the hydrobromide salt of a primary amine. The structure features a quaternary carbon atom bonded to a bromine atom, two methyl groups, and a methylene group attached to the primary amine. The amine group is protonated by hydrobromic acid to form the ammonium salt.

Chemical Structure:

Synthesis_Workflow start Start: 2-amino-2-methylpropan-1-ol reagents Add excess concentrated HBr start->reagents reflux Reflux for several hours reagents->reflux tlc Monitor reaction by TLC reflux->tlc cool Cool to room temp, then ice bath tlc->cool Reaction complete precipitate Precipitate formation cool->precipitate filter Vacuum filtration precipitate->filter wash Wash with cold diethyl ether filter->wash recrystallize Recrystallize from Ethanol/Ether wash->recrystallize dry Dry under vacuum recrystallize->dry end End: Purified Product dry->end Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) product->MS Molecular Weight Confirmation IR IR Spectroscopy product->IR Functional Group Identification EA Elemental Analysis (CHNBr) product->EA Purity and Formula Verification Final Structure Confirmation Final Structure Confirmation NMR->Final Structure Confirmation MS->Final Structure Confirmation IR->Final Structure Confirmation EA->Final Structure Confirmation

An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-amine Hydrobromide and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropan-1-amine hydrobromide, a halogenated organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document also draws upon information regarding its structural isomer, 1-Bromo-2-methylpropan-2-amine hydrobromide, and related chemical principles to offer a thorough analysis. This guide covers the IUPAC nomenclature, physicochemical properties, proposed synthetic routes with detailed experimental protocols, and a prospective outlook on its potential applications in medicinal chemistry.

Introduction and IUPAC Nomenclature

The compound specified by the user, "2-Bromo-2-methylpropan-1-amine hbr," is correctly named in accordance with IUPAC nomenclature as 2-Bromo-2-methylpropan-1-amine hydrobromide . It is important to distinguish this compound from its structural isomer, 1-Bromo-2-methylpropan-2-amine hydrobromide , as their chemical reactivity and biological activity are likely to differ.

  • 2-Bromo-2-methylpropan-1-amine hydrobromide: In this isomer, the bromine atom and a methyl group are attached to the second carbon of the propane chain, while the amine group is at the terminal position (carbon 1).

  • 1-Bromo-2-methylpropan-2-amine hydrobromide: Conversely, this isomer has the bromine atom at the terminal position (carbon 1), and the amine and a methyl group are attached to the second carbon.

This guide will address both isomers to provide a comparative analysis, which is crucial for researchers in the field.

Physicochemical and Spectroscopic Data

Quantitative data for these compounds is sparse in publicly available literature. The following tables summarize the available information, with a clear distinction between experimentally determined and computationally predicted data.

Table 1: Physicochemical Properties

Property2-Bromo-2-methylpropan-1-amine1-Bromo-2-methylpropan-2-amine Hydrobromide
CAS Number 600701-16-4 (free base)13892-97-2[1][2]
Molecular Formula C₄H₁₀BrNC₄H₁₁Br₂N[1]
Molecular Weight 152.03 g/mol (Computed)[3]232.94 g/mol (Computed)[1]
Melting Point Not available184-186 °C[2]
Boiling Point Not availableNot available
XLogP3 0.7 (Computed)[3]Not available

Table 2: Spectroscopic Data (Predicted/Typical)

Data Type2-Bromo-2-methylpropan-1-amine (Predicted)1-Bromo-2-methylpropan-2-amine (Predicted)
¹H NMR Due to the neopentyl-like structure, complex splitting patterns are expected. The methylene protons adjacent to the amine would likely appear as a singlet, while the methyl protons would also be a singlet.The methylene protons adjacent to the bromine would likely be a singlet, and the methyl protons would be a singlet.
¹³C NMR Four distinct carbon signals would be expected.Four distinct carbon signals would be expected.
Mass Spec (m/z) The molecular ion peak for the free base would be around 151/153 due to bromine isotopes.The molecular ion peak for the free base would be around 151/153.

Synthesis and Experimental Protocols

The synthesis of primary amines from sterically hindered alkyl halides, such as the neopentyl-type structure of 2-Bromo-2-methylpropan-1-amine, presents a challenge for direct nucleophilic substitution (S_N2) reactions. Therefore, alternative synthetic strategies are required.

Proposed Synthetic Pathway for 2-Bromo-2-methylpropan-1-amine Hydrobromide

A plausible route for the synthesis of 2-Bromo-2-methylpropan-1-amine is via a modified Gabriel synthesis, which is a well-established method for preparing primary amines from alkyl halides[4][5][6]. This method avoids the polyalkylation that can occur with direct amination[7][8][9][10].

The proposed reaction scheme is as follows:

  • Alkylation of Phthalimide: Potassium phthalimide is reacted with a suitable precursor, 1,2-dibromo-2-methylpropane, to form N-(2-bromo-2-methylpropyl)phthalimide. The tertiary nature of the bromide that is not reacting with the phthalimide should favor the desired reaction at the primary carbon.

  • Hydrolysis: The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine (the Ing-Manske procedure), to release the primary amine[4].

  • Hydrobromide Salt Formation: The free amine is then treated with hydrobromic acid to yield the desired 2-Bromo-2-methylpropan-1-amine hydrobromide.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation Potassium Phthalimide Potassium Phthalimide N-(2-bromo-2-methylpropyl)phthalimide N-(2-bromo-2-methylpropyl)phthalimide Potassium Phthalimide->N-(2-bromo-2-methylpropyl)phthalimide DMF 1,2-dibromo-2-methylpropane 1,2-dibromo-2-methylpropane 1,2-dibromo-2-methylpropane->N-(2-bromo-2-methylpropyl)phthalimide 2-Bromo-2-methylpropan-1-amine 2-Bromo-2-methylpropan-1-amine N-(2-bromo-2-methylpropyl)phthalimide->2-Bromo-2-methylpropan-1-amine Ethanol, Reflux Hydrazine Hydrazine Hydrazine->2-Bromo-2-methylpropan-1-amine 2-Bromo-2-methylpropan-1-amine_hydrobromide 2-Bromo-2-methylpropan-1-amine hydrobromide 2-Bromo-2-methylpropan-1-amine->2-Bromo-2-methylpropan-1-amine_hydrobromide Et2O Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->2-Bromo-2-methylpropan-1-amine_hydrobromide

Caption: Proposed synthetic pathway for 2-Bromo-2-methylpropan-1-amine hydrobromide.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on the principles of the Gabriel synthesis, adapted for the proposed starting materials.

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

  • To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 2-Bromo-2-methylpropan-1-amine

  • Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., 20% NaOH solution) and extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-2-methylpropan-1-amine.

Step 3: Formation of 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath and add a solution of hydrobromic acid in acetic acid or ethereal HBr dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Bromo-2-methylpropan-1-amine hydrobromide.

Potential Applications in Drug Development

While there is no specific pharmacological data available for 2-Bromo-2-methylpropan-1-amine hydrobromide, the structural motifs present in the molecule suggest potential areas for investigation in drug discovery.

  • Scaffold for Novel Ligands: The neopentyl amine structure can serve as a bulky, lipophilic scaffold for the synthesis of novel ligands targeting various receptors. The bromine atom provides a site for further functionalization through cross-coupling reactions.

  • Enzyme Inhibitors: Derivatives of primary amines and related structures have been explored as inhibitors for various enzymes. For instance, some phthalimide derivatives have shown anti-inflammatory and analgesic properties[11].

  • Anticancer and Neuroprotective Agents: Research into neopentylamine derivatives has indicated potential anti-tumor and neuroprotective effects[12]. The unique steric hindrance of the 2-bromo-2-methylpropyl group could lead to selective interactions with biological targets.

Logical Workflow for Pharmacological Investigation

The following diagram outlines a logical workflow for the initial pharmacological screening of 2-Bromo-2-methylpropan-1-amine hydrobromide and its derivatives.

G Start Start Compound_Synthesis Synthesis of This compound and Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development End End Preclinical_Development->End

Caption: Logical workflow for the pharmacological investigation of novel compounds.

Conclusion

2-Bromo-2-methylpropan-1-amine hydrobromide is a chemical entity with limited documented research. This guide has provided its correct IUPAC nomenclature and compiled the available physicochemical data, while also presenting a plausible and detailed synthetic protocol. The steric hindrance of its neopentyl-like structure poses synthetic challenges but also offers opportunities for developing compounds with unique pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to explore its potential in medicinal chemistry and drug development.

References

Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 2-Bromo-2-methylpropan-1-amine hydrobromide (CAS No: 36565-68-1). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this compound.

Core Physical Characteristics

Physical CharacteristicValueReference
CAS Number 36565-68-1[2]
Molecular Formula C4H11Br2N[2]
Molecular Weight 232.95 g/mol [2]
Physical Form White to Yellow Solid[1]

Note: Quantitative data for melting point, boiling point, and solubility are not currently available in the public domain.

Structural Information

The molecular structure of 2-Bromo-2-methylpropan-1-amine hydrobromide is characterized by a propane backbone with a bromine atom and a methyl group attached to the second carbon, and an amine group on the first carbon, which is salified with hydrobromic acid.

Experimental Protocols

Currently, detailed experimental protocols for the synthesis and characterization of 2-Bromo-2-methylpropan-1-amine hydrobromide are not extensively documented in publicly accessible scientific literature. General synthetic routes for similar bromo-amino compounds often involve the bromination of a suitable amino alcohol precursor followed by salt formation.

For instance, a general approach could involve the reaction of 2-amino-2-methylpropan-1-ol with a brominating agent, followed by treatment with hydrobromic acid to yield the desired hydrobromide salt. The purification would likely involve recrystallization from an appropriate solvent system.

Characterization would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight. The purity would be assessed by methods like High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like 2-Bromo-2-methylpropan-1-amine hydrobromide.

G Generalized Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., 2-amino-2-methylpropan-1-ol) B Bromination Reaction A->B C Hydrobromide Salt Formation B->C D Crude Product C->D E Recrystallization D->E F Pure 2-Bromo-2-methylpropan-1-amine HBr E->F G NMR Spectroscopy F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Purity Analysis (HPLC) F->J K Confirmed Structure & Purity G->K H->K I->K J->K

Caption: Generalized workflow for synthesis and characterization.

Safety Information

References

Unveiling the Solubility Profile of 2-Bromo-2-methylpropan-1-amine Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-2-methylpropan-1-amine hydrobromide in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and established methodologies for its determination.

Qualitative Solubility Summary

Amine hydrobromide salts, such as 2-Bromo-2-methylpropan-1-amine hydrobromide, are ionic compounds. Their solubility is largely dictated by the polarity of the solvent. Generally, they exhibit higher solubility in polar solvents and are less soluble in non-polar organic solvents. Based on the general characteristics of similar amine hydrobromides, the expected qualitative solubility is summarized below.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Polar Protic Methanol, EthanolSoluble
Polar Aprotic AcetoneSlightly Soluble to Insoluble
Non-Polar Diethyl Ether, HexaneInsoluble

Note: This table is based on general principles of solubility for amine salts and data for structurally similar compounds like 2-bromoethylamine hydrobromide, which is soluble in water and methanol but insoluble in ether.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the qualitative and semi-quantitative solubility of a compound like 2-Bromo-2-methylpropan-1-amine hydrobromide. This method is adapted from standard laboratory procedures for solubility testing.[2][3][4]

Objective: To determine the solubility of 2-Bromo-2-methylpropan-1-amine hydrobromide in a range of organic solvents.

Materials:

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Selected organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, diethyl ether, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Preparation of Solvent: Add a fixed volume (e.g., 1 mL) of the selected organic solvent to a clean, dry test tube.

  • Initial Solute Addition: Weigh a small, known amount of 2-Bromo-2-methylpropan-1-amine hydrobromide (e.g., 10 mg) and add it to the test tube containing the solvent.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: After mixing, visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Incremental Addition (for semi-quantitative analysis): If the initial amount dissolves completely, continue to add small, pre-weighed increments of the solute (e.g., 10 mg at a time), mixing thoroughly after each addition. Continue this process until a saturated solution is formed (i.e., solid material remains undissolved).

  • Classification of Solubility: The solubility can be classified based on the amount of solute dissolved in the given volume of solvent. For example:

    • Very Soluble: < 1 part of solvent required for 1 part of solute.

    • Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.

    • Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

    • Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.

    • Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.

    • Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.

    • Practically Insoluble, or Insoluble: > 10,000 parts of solvent required for 1 part of solute.

  • Repeat for Each Solvent: Repeat this procedure for each of the selected organic solvents to build a comprehensive solubility profile.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start prep_sample Prepare Known Mass of Solute start->prep_sample prep_solvent Prepare Known Volume of Solvent start->prep_solvent mix Combine and Mix (e.g., Vortex) prep_sample->mix prep_solvent->mix observe Visual Observation mix->observe dissolved Completely Dissolved? observe->dissolved add_more Add More Solute dissolved->add_more Yes record_insoluble Record as Insoluble or Saturated dissolved->record_insoluble No add_more->mix record_soluble Record as Soluble at this Concentration end End record_soluble->end record_insoluble->end

Caption: Logical workflow for determining compound solubility.

References

Navigating the Safety Profile of 2-Bromo-2-methylpropan-1-amine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-Bromo-2-methylpropan-1-amine hydrobromide (HBr) is gaining traction in synthetic chemistry and pharmaceutical research. As with any new chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety data, drawing parallels from structurally similar compounds to offer a robust framework for safe handling and use in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of Analogous Compounds

Property2-Bromo-2-methylpropane2-Bromoethylamine hydrobromide
Appearance Colorless to light brown liquid[1]Crystals
Molecular Formula C4H9Br[2]C2H7BrN • HBr
Molecular Weight 137.02 g/mol [2]204.91 g/mol
Boiling Point 72 - 74 °C[2][3]Not available
Melting Point -20 °C[2][3]Not available
Flash Point 18 °C (64.4 °F)[2][3]Not available
Water Solubility Insoluble[2]Water soluble[4]

Table 2: Toxicological Data of Analogous Compounds

Data Point2-Bromo-2-methylpropane2-Bromoethylamine hydrobromide
Acute Health Hazards Irritating to skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.When heated to decomposition, emits very toxic fumes of bromide ion, NOx, and hydrogen bromide.
Chronic Health Hazards Limited evidence of causing cancer in animals.[5]Not available

Hazard Identification and Classification

Based on the data from analogous compounds, 2-Bromo-2-methylpropan-1-amine HBr should be treated as a hazardous substance. The GHS classification for the closely related 2-Bromo-2-methylpropane is "Flammable Liquid Category 2".[6]

Hazard Statements (Anticipated):

  • Highly flammable liquid and vapor.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The following diagram illustrates the logical flow of hazard identification and subsequent precautionary measures.

GHS_Classification cluster_classification GHS Hazard Classification (Anticipated) cluster_precautions Precautionary Statements H225 H225: Highly flammable liquid and vapor P210 P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. H225->P210 H315 H315: Causes skin irritation P280 P280: Wear protective gloves/protective clothing/eye protection/face protection. H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water. H315->P302_P352 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H319->P305_P351_P338 H335 H335: May cause respiratory irritation

Anticipated GHS Hazard Classification and Precautionary Statements.

Experimental Protocols for Safe Handling

Given the anticipated hazards, stringent safety protocols must be followed. The following are recommended procedures for handling this compound.

3.1. Personal Protective Equipment (PPE)

A risk-based approach should be used to select appropriate PPE. The following diagram outlines this selection process.

PPE_Selection cluster_risk Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Risk Assess potential for exposure: - Inhalation - Skin Contact - Eye Contact Gloves Chemical-resistant gloves (e.g., Nitrile) Risk->Gloves Skin Contact Goggles Chemical safety goggles Risk->Goggles Eye Contact LabCoat Flame-retardant lab coat Risk->LabCoat Skin Contact Respirator NIOSH-approved respirator (if ventilation is inadequate) Risk->Respirator Inhalation

PPE Selection Workflow Based on Risk Assessment.

3.2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[2][7] Use spark-proof tools and explosion-proof equipment.[2]

  • Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible.

3.3. First-Aid Measures

The following table summarizes first-aid procedures based on information for analogous compounds.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6][8]
Eye Contact Flush eyes with water as a precaution.[6][8] If irritation persists, consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][8]

Storage and Disposal

4.1. Storage

  • Store in a cool, dry, and well-ventilated place.[2][6]

  • Keep the container tightly closed.[2][6][7]

  • Store away from incompatible materials such as oxidizing agents.[7]

  • The storage area should be a designated flammables area.[2]

4.2. Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[9] Do not allow the product to enter drains.[8]

Conclusion

While a specific SDS for 2-Bromo-2-methylpropan-1-amine hydrobromide is not currently available, a conservative approach to safety based on the known hazards of structurally similar compounds is essential. Researchers, scientists, and drug development professionals must adhere to the stringent handling, storage, and disposal protocols outlined in this guide to mitigate potential risks. As more data becomes available for this novel compound, safety procedures should be updated accordingly.

References

Spectroscopic Data Analysis of 2-Bromo-2-methylpropan-1-amine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-2-methylpropan-1-amine hydrobromide. Due to the limited availability of experimental data in public domains, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles of spectroscopic analysis. Detailed, generalized experimental protocols for acquiring such data are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Introduction

2-Bromo-2-methylpropan-1-amine and its hydrobromide salt are organic compounds of interest in synthetic chemistry and drug development. The presence of a primary amine, a tertiary bromoalkane, and a quaternary carbon center gives this molecule distinct chemical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide presents a detailed prediction of its spectroscopic signature.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 2-Bromo-2-methylpropan-1-amine and its hydrobromide salt. It is important to note that these are predicted values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 2-Bromo-2-methylpropan-1-amine is expected to show three distinct signals. Upon protonation to the hydrobromide salt, the chemical shifts of protons near the amine group will be significantly affected.

Table 1: Predicted ¹H NMR Data for 2-Bromo-2-methylpropan-1-amine and its Hydrobromide Salt

AssignmentPredicted Chemical Shift (δ) for Free Base (ppm)Predicted MultiplicityPredicted IntegrationPredicted Chemical Shift (δ) for HBr Salt (ppm)Predicted MultiplicityPredicted Integration
-C(CH₃)₂~1.1 - 1.3Singlet6H~1.2 - 1.4Singlet6H
-CH₂-NH₂~2.6 - 2.8Singlet2H~3.0 - 3.3Singlet2H
-NH₂~1.5 - 2.5 (broad)Singlet2H~7.5 - 8.5 (broad)Singlet3H (-NH₃⁺)

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-2-methylpropan-1-amine and its Hydrobromide Salt

AssignmentPredicted Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for HBr Salt (ppm)
-C(C H₃)₂~25 - 35~25 - 35
-C (CH₃)₂~60 - 70~60 - 70
-C H₂-NH₂~45 - 55~40 - 50
Quaternary C-Br~50 - 60~50 - 60
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and alkyl halide functional groups. For the hydrobromide salt, the N-H stretching and bending frequencies will be altered.

Table 3: Predicted IR Absorption Data for 2-Bromo-2-methylpropan-1-amine and its Hydrobromide Salt

Functional GroupPredicted Absorption Range (cm⁻¹) for Free BaseNotesPredicted Absorption Range (cm⁻¹) for HBr SaltNotes
N-H Stretch3300-3500 (two bands)Medium, sharp2800-3200 (broad)Strong, broad (Ammonium salt)
C-H Stretch2850-2970Strong2850-2970Strong
N-H Bend1590-1650Medium1500-1600Medium (Ammonium salt)
C-N Stretch1000-1250Medium1000-1250Medium
C-Br Stretch500-600Strong500-600Strong
Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-2-methylpropan-1-amine is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for fragments containing bromine will be observed (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-2-methylpropan-1-amine

m/zPredicted FragmentNotes
151/153[C₄H₁₀BrN]⁺Molecular ion (M⁺)
136/138[C₃H₇BrN]⁺Loss of -CH₃
72[C₄H₁₀N]⁺Loss of Br radical
57[C₄H₉]⁺tert-Butyl cation
30[CH₂NH₂]⁺Alpha-cleavage, common for primary amines

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • Acquisition: Acquire the ¹H spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method for volatile compounds, which often causes fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure and predicted NMR correlations.

spectroscopic_workflow Spectroscopic Analysis Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic identification.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 2-Bromo-2-methylpropan-1-amine hydrobromide. While the data presented is predictive, it is based on sound spectroscopic principles and serves as a reliable starting point for researchers. The provided experimental protocols offer a general framework for obtaining empirical data, which is essential for definitive structural confirmation. The combination of predicted data, experimental guidelines, and logical workflows aims to facilitate the research and development efforts involving this compound.

Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2-Bromo-2-methylpropan-1-amine

Abstract

This technical guide provides a detailed theoretical framework for understanding the mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine. Due to the absence of published experimental mass spectra for this specific compound, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry for aliphatic amines and alkyl halides. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar molecules in their work. It covers a plausible experimental protocol for acquiring mass spectra, a detailed analysis of the expected fragmentation patterns with quantitative data presented in tabular format, and a visual representation of the fragmentation pathways using a Graphviz diagram.

Introduction

2-Bromo-2-methylpropan-1-amine is a halogenated primary amine with the molecular formula C₄H₁₀BrN. Its structure, featuring a quaternary carbon bonded to a bromine atom and an adjacent aminomethyl group, suggests several competing fragmentation pathways under mass spectrometry conditions. Understanding these pathways is crucial for structural elucidation and identification. The key fragmentation mechanisms expected to influence its mass spectrum are alpha-cleavage, characteristic of amines, and the cleavage of the carbon-bromine bond, typical for alkyl halides. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is expected to produce characteristic isotopic patterns for any bromine-containing fragments.

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol describes a general method for obtaining an electron ionization mass spectrum for a compound like 2-Bromo-2-methylpropan-1-amine.

2.1. Sample Preparation The hydrobromide salt is non-volatile. For analysis by EI-MS, the free base is required. This can be achieved by dissolving the salt in a minimal amount of water, basifying with a suitable base (e.g., 2M NaOH) to a pH > 10, and extracting the free amine into a volatile organic solvent such as diethyl ether or dichloromethane. The organic extract is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated.

2.2. Instrumentation A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) instrument, is recommended.

  • Inlet System: Direct insertion probe (DIP) or a Gas Chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., DB-5) would be used.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard).

  • Source Temperature: 150-250 °C.

  • Mass Analyzer: Quadrupole, TOF, or Magnetic Sector.

  • Detector: Electron multiplier.

2.3. Experimental Workflow

The following diagram illustrates the general workflow for acquiring the mass spectrum.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing s1 Dissolve HBr Salt in H₂O s2 Basify with NaOH (pH > 10) s1->s2 s3 Extract with Organic Solvent s2->s3 s4 Dry and Concentrate s3->s4 a1 Introduce Sample to MS Inlet s4->a1 a2 Ionize with 70 eV Electrons (EI) a1->a2 a3 Separate Ions by m/z a2->a3 a4 Detect Ions a3->a4 d1 Generate Mass Spectrum a4->d1 d2 Analyze Fragmentation Pattern d1->d2

Figure 1: Experimental workflow for EI-MS analysis.

Theoretical Fragmentation Pathways

Upon electron ionization, 2-Bromo-2-methylpropan-1-amine (monoisotopic mass ≈ 151.00 Da for the ⁷⁹Br isotope) will form a molecular ion, [C₄H₁₀BrN]⁺•. Due to the presence of both a nitrogen atom and a weak C-Br bond, this molecular ion is expected to be of low abundance or entirely absent.[1][2] The primary fragmentation routes are predicted to be:

  • Alpha-Cleavage: This is a characteristic fragmentation for amines.[1][3][4] Cleavage of the C-C bond alpha to the nitrogen atom is expected to be a major pathway. This results in the loss of a bromo-dimethylmethyl radical, leading to the formation of a stable immonium ion at m/z 30. This fragment is often the base peak in the spectra of primary amines.[5]

  • Loss of Bromine Radical: The C-Br bond is relatively weak and prone to cleavage.[6] This would result in the loss of a bromine radical (•Br) to form a tertiary carbocation at m/z 72.

  • Loss of Aminomethyl Radical: Cleavage of the bond between the quaternary carbon and the aminomethyl group (-CH₂NH₂) would result in the loss of a •CH₂NH₂ radical (mass 30) and the formation of a bromo-dimethyl-methyl cation. This fragment would appear as an isotopic pair at m/z 121 and 123.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for 2-Bromo-2-methylpropan-1-amine, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Ion FormulaNeutral LossFragmentation PathwayPredicted Abundance
151153[C₄H₁₀BrN]⁺•-Molecular IonVery Low / Absent
121123[C₃H₆Br]⁺•CH₂NH₂Loss of Aminomethyl RadicalLow
72-[C₄H₁₀N]⁺•BrLoss of Bromine RadicalModerate to High
57-[C₄H₉]⁺•Br, •NH₃Loss of Br, then NH₃Moderate
30-[CH₄N]⁺•C₃H₆BrAlpha-CleavageHigh (Potential Base Peak)

Visualization of Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathways originating from the molecular ion of 2-Bromo-2-methylpropan-1-amine.

G M [C₄H₁₀BrN]⁺• m/z 151/153 (Molecular Ion) F30 [CH₄N]⁺ m/z 30 (Immonium Ion) M->F30 - •C₃H₆Br (Alpha-Cleavage) F72 [C₄H₁₀N]⁺ m/z 72 (Tertiary Carbocation) M->F72 - •Br (Loss of Bromine) F121 [C₃H₆Br]⁺ m/z 121/123 M->F121 - •CH₂NH₂ F57 [C₄H₉]⁺ m/z 57 F72->F57 - NH₃

Figure 2: Predicted fragmentation of 2-Bromo-2-methylpropan-1-amine.

Conclusion

References

Theoretical yield calculation for 2-Bromo-2-methylpropan-1-amine hbr synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Bromo-2-methylpropan-1-amine HBr

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide. It includes a plausible synthetic pathway, detailed experimental protocols derived from analogous reactions, and a step-by-step guide to calculating the theoretical yield.

Introduction

2-Bromo-2-methylpropan-1-amine and its hydrobromide salt are valuable building blocks in medicinal chemistry and drug development. A precise understanding of reaction stoichiometry and the ability to calculate the theoretical yield are fundamental to ensuring efficient, scalable, and cost-effective synthesis. This document outlines the synthesis from the commercially available starting material, 2-amino-2-methyl-1-propanol, and provides the necessary framework for yield calculations.

The proposed synthesis involves the reaction of 2-amino-2-methyl-1-propanol with an excess of hydrobromic acid. In this reaction, one equivalent of HBr protonates the primary amine to form a hydrobromide salt, while a second equivalent facilitates the nucleophilic substitution of the tertiary hydroxyl group with a bromide ion.

Reaction Scheme:

HO-CH₂-C(CH₃)₂-NH₂ + 2 HBr → [Br-CH₂-C(CH₃)₂-NH₃]⁺Br⁻ + H₂O

  • Reactant: 2-Amino-2-methyl-1-propanol

  • Reagent: Hydrobromic Acid (HBr)

  • Product: 2-Bromo-2-methylpropan-1-amine hydrobromide

Experimental Protocol

Materials:

  • 2-Amino-2-methyl-1-propanol (C₄H₁₁NO)

  • 48% aqueous Hydrobromic Acid (HBr)

  • Acetone (for precipitation/washing)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Place the flask in an ice bath to cool. Slowly add 150 mL of 48% aqueous hydrobromic acid to the flask.

  • Reactant Addition: While stirring vigorously, slowly add 2-amino-2-methyl-1-propanol (e.g., 20.0 g) to the cold hydrobromic acid. The addition should be done dropwise or in small portions to control the exothermic reaction and keep the temperature below 20°C.

  • Reaction: Once the addition is complete, remove the ice bath and fit the flask with a heating mantle. Heat the mixture to reflux (approximately 120-125°C) and maintain reflux for 4-6 hours.

  • Workup and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature, and then further cool it in an ice bath to approximately 70-80°C.

  • Precipitation: Pour the cooled, dark-colored solution into a beaker containing 300 mL of pre-chilled acetone while stirring. The product will precipitate as a solid.

  • Filtration and Washing: Allow the suspension to stand in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold acetone until the filtrate runs clear.

  • Drying: Dry the white crystalline product under vacuum to obtain the final this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.

Step 1: Determine the Moles of Each Reactant

First, calculate the number of moles for each reactant used.

  • For 2-Amino-2-methyl-1-propanol (a solid/liquid measured by mass): Moles = Mass (g) / Molar Mass ( g/mol )

  • For 48% aqueous HBr (a solution measured by volume):

    • Mass of HBr solution = Volume (mL) × Density (g/mL)

    • Mass of pure HBr = Mass of HBr solution × 0.48

    • Moles of HBr = Mass of pure HBr / Molar Mass of HBr ( g/mol )

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that is completely consumed first in the reaction. According to the balanced equation, the stoichiometric ratio is:

1 mole of 2-Amino-2-methyl-1-propanol reacts with 2 moles of HBr.

To find the limiting reactant, compare the mole ratio of the reactants to the stoichiometric ratio.

  • Calculate the required moles of HBr: Required Moles HBr = Moles of 2-Amino-2-methyl-1-propanol × 2

  • Compare the actual moles of HBr with the required moles.

    • If Actual Moles HBr < Required Moles HBr, then HBr is the limiting reactant .

    • If Actual Moles HBr > Required Moles HBr, then 2-Amino-2-methyl-1-propanol is the limiting reactant .

Step 3: Calculate the Theoretical Moles of Product

The number of moles of product formed is determined by the number of moles of the limiting reactant.

  • If 2-Amino-2-methyl-1-propanol is limiting: Moles of Product = Moles of 2-Amino-2-methyl-1-propanol × (1 mole product / 1 mole reactant)

  • If HBr is limiting: Moles of Product = Moles of HBr × (1 mole product / 2 moles HBr)

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the moles of product to mass using its molar mass.

Theoretical Yield (g) = Moles of Product × Molar Mass of this compound

Data Presentation

The following table summarizes the quantitative data required for the theoretical yield calculation.

Parameter2-Amino-2-methyl-1-propanolHydrobromic Acid (HBr)This compound
Chemical Formula C₄H₁₁NOHBrC₄H₁₂Br₂N
Molar Mass ( g/mol ) 89.14[3]80.91233.95
Stoichiometric Ratio 121
Density (g/mL) 0.934~1.49 (for 48% aq. solution)N/A
Example Mass/Volume 20.0 g150 mL-
Example Moles 0.2241.105-

Example Calculation:

  • Moles of 2-Amino-2-methyl-1-propanol: 20.0 g / 89.14 g/mol = 0.224 mol

  • Moles of HBr: (150 mL × 1.49 g/mL × 0.48) / 80.91 g/mol = 1.325 mol

  • Limiting Reactant:

    • Required HBr = 0.224 mol × 2 = 0.448 mol

    • Since 1.325 mol (Actual HBr) > 0.448 mol (Required HBr), 2-Amino-2-methyl-1-propanol is the limiting reactant .

  • Theoretical Moles of Product: 0.224 mol of starting material will produce 0.224 mol of product.

  • Theoretical Yield: 0.224 mol × 233.95 g/mol = 52.4 g

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Reactant 2-Amino-2-methyl-1-propanol (C₄H₁₁NO) Intermediate Reflux (Heat) Reactant->Intermediate Reagent Hydrobromic Acid (2 HBr) Reagent->Intermediate Product This compound (C₄H₁₂Br₂N) Byproduct Water (H₂O) Intermediate->Product Intermediate->Byproduct

Caption: Synthetic pathway for this compound.

Theoretical Yield Calculation Workflow

Calculation_Workflow A Start: Known Mass/Volume of Reactants B Calculate Moles of Each Reactant (Mass / Molar Mass) A->B Use Molar Masses D Determine Limiting Reactant B->D C Identify Stoichiometric Ratio (1 Reactant : 2 HBr) C->D E Calculate Moles of Product (Based on Limiting Reactant) D->E Apply Stoichiometry F Calculate Theoretical Yield (g) (Moles × Molar Mass of Product) E->F Use Product Molar Mass G End: Theoretical Yield F->G

Caption: Logical workflow for calculating the theoretical yield.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-2-methylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-2-methylpropan-1-amine hydrobromide, a bifunctional molecule with significant potential in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to predict its reactive behavior.

Chemical Structure and Physicochemical Properties

2-Bromo-2-methylpropan-1-amine hydrobromide is a salt, with the protonated primary amine forming an ammonium bromide. The free base, 2-Bromo-2-methylpropan-1-amine, possesses two key functional groups that dictate its reactivity: a tertiary alkyl bromide and a primary amine.

PropertyValueSource
Molecular Formula C₄H₁₁Br₂NPubChem[1]
Molecular Weight 232.94 g/mol PubChem[1]
IUPAC Name 1-bromo-2-methylpropan-2-amine;hydrobromidePubChem[1]
CAS Number 13892-97-2PubChem[1]

Key Reactive Sites and Predicted Reactivity

The reactivity of 2-Bromo-2-methylpropan-1-amine is dominated by the interplay between its two functional groups:

  • The Tertiary Alkyl Bromide: The carbon atom attached to the bromine is a tertiary center, making it sterically hindered. In the absence of the neighboring amino group, this site would be expected to undergo nucleophilic substitution primarily through an S(_N)1 mechanism, involving the formation of a stable tertiary carbocation. Elimination reactions (E1) could also be a competing pathway, especially in the presence of a strong, non-nucleophilic base.

  • The Primary Amine: The amino group is a potent nucleophile, especially in its free base form. Its location on the carbon adjacent to the tertiary bromide is crucial for the molecule's primary reaction pathway.

Dominant Reaction Pathway: Intramolecular Cyclization (Neighboring Group Participation)

The most probable and fastest reaction of 2-Bromo-2-methylpropan-1-amine is an intramolecular nucleophilic substitution, also known as neighboring group participation or anchimeric assistance. In this process, the lone pair of electrons on the nitrogen atom of the amino group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion. This results in the formation of a strained, three-membered heterocyclic ring system known as an aziridine.

The reaction proceeds in two main stages:

  • Deprotonation: The hydrobromide salt must first be treated with a base to deprotonate the ammonium ion and generate the free amine. This is essential to unmask the nucleophilicity of the amino group.

  • Intramolecular Cyclization: The nucleophilic amino group then attacks the electrophilic carbon bearing the bromine in an intramolecular S(_N)2-like fashion. This leads to the formation of a 2,2-dimethylaziridinium bromide salt, which upon neutralization yields 2,2-dimethylaziridine.

G cluster_0 Deprotonation cluster_1 Intramolecular Cyclization start 2-Bromo-2-methylpropan-1-amine HBr free_amine 2-Bromo-2-methylpropan-1-amine (Free Base) start->free_amine - HBr base Base (e.g., NaOH) base->free_amine aziridinium 2,2-Dimethylaziridinium bromide free_amine->aziridinium Intramolecular SN2 product 2,2-Dimethylaziridine aziridinium->product Neutralization

Figure 1: Logical workflow for the formation of 2,2-dimethylaziridine.
Minor Reaction Pathways

While intramolecular cyclization is expected to be the predominant reaction, other pathways are theoretically possible, though likely to be significantly slower:

  • Intermolecular Nucleophilic Substitution: An external nucleophile could attack the tertiary carbon. Given the steric hindrance, this would likely proceed through an S(_N)1 mechanism, forming a tertiary carbocation intermediate. However, the rate of the intramolecular reaction is generally much higher.

  • Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction could occur to form 2-methyl-2-propen-1-amine. An E1 elimination could also compete with the S(_N)1 pathway.

Representative Experimental Protocol: Synthesis of 2,2-Dimethylaziridine

The following is a representative experimental protocol for the synthesis of 2,2-dimethylaziridine from 2-Bromo-2-methylpropan-1-amine hydrobromide, based on general procedures for the cyclization of haloamines.

Disclaimer: This protocol has not been optimized for this specific substrate and should be performed with appropriate safety precautions by qualified personnel.

Materials:

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Sodium hydroxide (or other suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: A solution of 2-Bromo-2-methylpropan-1-amine hydrobromide in water is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Deprotonation and Cyclization: A solution of sodium hydroxide in water is added dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture is gently heated to reflux for a specified period to ensure complete cyclization.

  • Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted several times with diethyl ether.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low temperature to yield the crude 2,2-dimethylaziridine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

G start Dissolve this compound in H₂O add_base Add NaOH(aq) dropwise start->add_base reflux Heat to reflux add_base->reflux cool Cool to room temperature reflux->cool extract Extract with diethyl ether cool->extract dry Dry organic layer (MgSO₄) extract->dry evaporate Remove solvent (rotary evaporation) dry->evaporate purify Purify by distillation evaporate->purify

Figure 2: General experimental workflow for aziridine synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the starting material and the expected aziridine product, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~1.3-1.5s6H2 x -CH₃
~3.0-3.2s2H-CH₂-NH₃⁺
~8.0-9.0br s3H-NH₃⁺
2,2-Dimethylaziridine ~0.8-1.0s6H2 x -CH₃
~1.2-1.4s2H-CH₂-
~0.5-1.5br s1H-NH

Table 2: Predicted IR Spectral Data (cm⁻¹)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~3200-2800 (broad)N-H stretch (ammonium)
~2980-2850C-H stretch (alkane)
~1600-1500N-H bend (ammonium)
~600-500C-Br stretch
2,2-Dimethylaziridine ~3300-3200N-H stretch
~2980-2850C-H stretch (alkane)
~1250C-N stretch

Conclusion

2-Bromo-2-methylpropan-1-amine hydrobromide is a molecule primed for intramolecular reactivity. The key reactive sites—the primary amine and the tertiary bromide—are perfectly positioned for a rapid, intramolecular cyclization to form a 2,2-dimethylaziridinium salt. This neighboring group participation is expected to be the dominant reaction pathway, outcompeting intermolecular substitution and elimination reactions. This predictable reactivity makes it a valuable precursor for the synthesis of 2,2-dimethylaziridine and its derivatives, which are important building blocks in medicinal chemistry and materials science. Further experimental studies are warranted to quantify the reaction kinetics and yields and to fully characterize the products.

References

Unlocking the Potential of 2-Bromo-2-methylpropan-1-amine HBr: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Versatile Building Block for Novel Drug Discovery and Materials Science

Introduction

2-Bromo-2-methylpropan-1-amine hydrobromide is a halogenated organic compound featuring a primary amine and a tertiary alkyl bromide. This unique structural arrangement offers a versatile scaffold for chemical modification, making it a molecule of significant interest for researchers in drug development and materials science. This technical guide provides a comprehensive overview of the potential research areas for 2-Bromo-2-methylpropan-1-amine HBr, including its synthesis, reactivity, and prospective applications, supported by detailed experimental considerations and conceptual frameworks.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C4H11Br2NPubChem
Molecular Weight 232.94 g/mol PubChem
IUPAC Name 1-bromo-2-methylpropan-2-amine;hydrobromidePubChem
CAS Number 36565-68-1Vendor Websites
Canonical SMILES CC(C)(CBr)N.BrPubChem

Table 1: Physicochemical Properties of this compound

Potential Research Areas

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a tertiary alkyl bromide prone to substitution and elimination reactions, opens up a wide array of research avenues.

Medicinal Chemistry and Drug Discovery

The 2-amino-2-methylpropyl moiety is a structural motif found in various biologically active compounds. The presence of a reactive bromine atom in 2-Bromo-2-methylpropan-1-amine allows for its use as a versatile building block to synthesize novel derivatives with potential therapeutic applications.

a) Synthesis of Novel Bioactive Scaffolds:

The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide range of functional groups. The tertiary bromide can be displaced by various nucleophiles, such as thiols, phenols, and heterocycles, to generate a library of new chemical entities.

Potential Therapeutic Targets:

  • Enzyme Inhibitors: The sterically hindered neopentyl-like framework could be exploited to design selective enzyme inhibitors.

  • Receptor Ligands: Derivatives could be synthesized to target G-protein coupled receptors (GPCRs) or ion channels, where the specific substitution pattern can influence binding affinity and selectivity.

  • Antimicrobial Agents: The introduction of lipophilic or charged moieties could lead to the development of new antibacterial or antifungal agents.

b) Prodrug Design:

The primary amine can be temporarily masked with a promoiety to improve pharmacokinetic properties such as solubility, membrane permeability, or targeted delivery. This promoiety can be designed to be cleaved enzymatically or chemically under specific physiological conditions to release the active parent amine.[1]

Materials Science and Polymer Chemistry

The reactivity of both the amine and the bromide functionalities makes this compound a candidate for the synthesis of novel polymers and functional materials.

a) Monomer Synthesis:

2-Bromo-2-methylpropan-1-amine can be modified to create novel monomers for polymerization. For example, reaction of the amine with acryloyl chloride would yield an acrylamide monomer containing a reactive tertiary bromide.

b) Surface Modification:

The amine group can be used to graft the molecule onto surfaces of materials like silica or polymers, introducing a reactive tertiary bromide for further functionalization. This could be utilized for creating surfaces with antimicrobial properties or for the immobilization of catalysts.

Synthesis and Experimental Protocols

While a specific, high-yield synthesis for this compound is not widely documented in readily available literature, several synthetic strategies can be proposed based on established organic chemistry principles.

Proposed Synthetic Routes

a) From 2-Amino-2-methyl-1-propanol:

This is a plausible and direct approach. The hydroxyl group of the commercially available 2-amino-2-methyl-1-propanol can be converted to a bromide using standard brominating agents.

  • Experimental Protocol:

    • Dissolve 2-amino-2-methyl-1-propanol in a suitable inert solvent (e.g., dichloromethane).

    • Protect the primary amine, for example, by forming a salt with a strong acid (like HBr, which would also serve as the bromide source) or by using a suitable protecting group (e.g., Boc anhydride).

    • Treat the protected amino alcohol with a brominating agent such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) at a controlled temperature.

    • After the reaction is complete, quench the reaction mixture carefully with water or an ice bath.

    • If a protecting group was used, perform the deprotection step.

    • Isolate and purify the product, this compound, by crystallization or chromatography.

b) From Isobutylene (2-Methyl-1-propene):

An alternative route could involve the aminobromination of isobutylene. This reaction would introduce both the amine and the bromine across the double bond.

  • Experimental Protocol:

    • Dissolve isobutylene in a suitable solvent.

    • Use a source of electrophilic bromine (e.g., N-bromosuccinimide, NBS) and a nitrogen nucleophile (e.g., ammonia or a protected amine source).

    • The reaction may require a catalyst to promote the addition.

    • The regioselectivity of the addition will be critical to obtain the desired 2-bromo-2-methylpropan-1-amine isomer. Markovnikov's rule would predict the bromine adding to the more substituted carbon.

    • Isolate and purify the product.

Logical Flow of a Proposed Synthesis from 2-Amino-2-methyl-1-propanol:

G A 2-Amino-2-methyl-1-propanol B Amine Protection (e.g., HBr salt formation) A->B Protect Amine C Bromination (e.g., with PBr3) B->C Introduce Bromine D Work-up and Purification C->D Isolate Product E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound starting from 2-amino-2-methyl-1-propanol.

Key Reactions and Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Tertiary Bromide

The tertiary alkyl bromide is expected to undergo nucleophilic substitution and elimination reactions, primarily through SN1 and E1 mechanisms, respectively, due to the formation of a stable tertiary carbocation intermediate.[2]

  • SN1 Nucleophilic Substitution: The bromide can be displaced by a variety of weak to moderate nucleophiles.

    • Experimental Protocol (General):

      • Dissolve this compound (or the free base) in a polar protic solvent (e.g., ethanol, water).

      • Add the desired nucleophile (e.g., an alcohol, thiol, or carboxylate).

      • Heat the reaction mixture to facilitate the formation of the carbocation.

      • Monitor the reaction progress by techniques like TLC or GC-MS.

      • Isolate and purify the substituted product.

  • E1 Elimination: In the presence of a non-nucleophilic base or at elevated temperatures, elimination of HBr is likely to occur, yielding 2-methyl-2-propen-1-amine.

    • Experimental Protocol (General):

      • Dissolve this compound in a suitable solvent.

      • Add a non-nucleophilic base (e.g., DBU, triethylamine).

      • Heat the reaction mixture.

      • Monitor the formation of the alkene product.

      • Isolate and purify the elimination product.

Signaling Pathway of Tertiary Bromide Reactivity:

G cluster_0 Reactivity of Tertiary Bromide A 2-Bromo-2-methylpropan-1-amine B Tertiary Carbocation Intermediate A->B Loss of Br- C SN1 Product (Substitution) B->C Nucleophilic Attack D E1 Product (Elimination) B->D Deprotonation

Caption: Reaction pathways for the tertiary bromide of 2-Bromo-2-methylpropan-1-amine, proceeding through a common carbocation intermediate.

Reactions of the Primary Amine

The primary amine is a good nucleophile and can undergo a variety of standard transformations.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions provide a powerful toolkit for diversifying the structure of 2-Bromo-2-methylpropan-1-amine and exploring the structure-activity relationships of its derivatives.

Conclusion and Future Directions

This compound is a promising but currently underexplored chemical entity. Its unique combination of a primary amine and a tertiary alkyl bromide on a compact scaffold makes it a valuable building block for the synthesis of a wide range of novel molecules. Future research should focus on developing efficient and scalable synthetic routes to this compound and its derivatives. Systematic exploration of its reactivity will enable the creation of diverse chemical libraries for screening in various therapeutic areas, including oncology, infectious diseases, and neurology. Furthermore, its potential in materials science as a monomer or surface-modifying agent warrants investigation. The in-depth study of this compound holds the key to unlocking new chemical space and developing innovative solutions in both medicine and materials science.

References

Methodological & Application

Synthesis of 2-Bromo-2-methylpropan-1-amine Hydrobromide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide, a valuable building block for drug development and scientific research. The synthesis is presented as a multi-step process commencing from the readily available starting material, 2-methylpropene. The protocols are intended for use by trained researchers and scientists in a laboratory setting.

I. Synthetic Pathway Overview

The synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide from 2-methylpropene is a multi-step process. The initial step involves the electrophilic addition of hydrogen bromide (HBr) to 2-methylpropene to yield 2-bromo-2-methylpropane. Due to the challenges associated with the direct amination of a sterically hindered tertiary alkyl halide, an alternative pathway involving the Ritter reaction is proposed. This reaction utilizes the stable tertiary carbocation formed from 2-methylpropene to react with a nitrile, followed by hydrolysis to produce an amine.

Synthesis_Pathway cluster_Ritter Ritter Reaction Pathway (Alternative) Methylpropene 2-Methylpropene Carbocation tert-Butyl Carbocation Methylpropene->Carbocation Electrophilic Addition HBr HBr HBr->Carbocation BromoMethylpropane 2-Bromo-2-methylpropane Carbocation->BromoMethylpropane Br⁻ Attack Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nucleophilic Attack by Nitrile TargetAmine 2-Bromo-2-methylpropan-1-amine BromoMethylpropane->TargetAmine Direct Amination (Challenging) Nitrile R-C≡N (e.g., Acetonitrile) Nitrile->Nitrilium Amide N-(tert-Butyl)acetamide Nitrilium->Amide Hydrolysis Amine tert-Butylamine Amide->Amine Amide Hydrolysis Hydrolysis Hydrolysis (H₃O⁺) Amine->TargetAmine (Hypothetical) Bromination Selective Bromination FinalProduct 2-Bromo-2-methylpropan-1-amine HBr TargetAmine->FinalProduct Salt Formation HBr_salt HBr HBr_salt->FinalProduct

Figure 1. Proposed synthetic pathways from 2-methylpropene.

II. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-2-methylpropane

This protocol details the electrophilic addition of hydrogen bromide to 2-methylpropene.

Materials:

  • 2-Methylpropene

  • Hydrogen bromide (48% aqueous solution or gas)

  • Anhydrous calcium chloride

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

Procedure:

  • In a fume hood, cool a flask containing a suitable solvent (e.g., dichloromethane) to 0°C.

  • Bubble 2-methylpropene gas through the cold solvent or add liquefied 2-methylpropene.

  • Slowly add a stoichiometric equivalent of 48% aqueous hydrogen bromide dropwise with vigorous stirring, maintaining the temperature at 0°C. Alternatively, bubble hydrogen bromide gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash with cold water, followed by a 5% sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter and remove the solvent by rotary evaporation.

  • The crude 2-bromo-2-methylpropane can be purified by distillation.

Quantitative Data:

ParameterValueReference
Molar Ratio (2-methylpropene:HBr)1 : 1.1General Procedure
Reaction Temperature0°C to Room Temp.General Procedure
Reaction Time1-2 hoursGeneral Procedure
Typical Yield80-90%[1][2][3]
Protocol 2: Synthesis of N-(tert-Butyl)acetamide via Ritter Reaction

This protocol describes the synthesis of an amide intermediate from 2-methylpropene.[4][5][6]

Materials:

  • 2-Methylpropene

  • Acetonitrile

  • Concentrated sulfuric acid

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a fume hood, add concentrated sulfuric acid to a stirred solution of acetonitrile at a low temperature (0-10°C).

  • Slowly bubble 2-methylpropene gas through the acidic acetonitrile solution, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the aqueous solution with a sodium hydroxide solution.

  • The N-(tert-butyl)acetamide may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Molar Ratio (2-methylpropene:Acetonitrile:H₂SO₄)1 : 1.2 : 2[4][5]
Reaction Temperature0-10°C initially, then RT[4][5]
Reaction TimeSeveral hours[4][5]
Typical YieldModerate to good[4]
Protocol 3: Hydrolysis of N-(tert-Butyl)acetamide to tert-Butylamine

This protocol outlines the conversion of the amide to the corresponding amine.

Materials:

  • N-(tert-Butyl)acetamide

  • Aqueous hydrochloric acid or sulfuric acid

  • Sodium hydroxide solution

Procedure:

  • Reflux the N-(tert-butyl)acetamide with an excess of aqueous acid (e.g., 6M HCl) for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH) to liberate the free amine.

  • The tert-butylamine can be isolated by distillation or extraction.

Quantitative Data:

ParameterValueReference
ReagentExcess aqueous acid (e.g., 6M HCl)General Procedure
Reaction ConditionRefluxGeneral Procedure
Reaction TimeSeveral hoursGeneral Procedure
Typical YieldHighGeneral Procedure
Protocol 4: Formation of 2-Bromo-2-methylpropan-1-amine Hydrobromide

Disclaimer: A direct, high-yield method for the selective bromination of tert-butylamine at the 2-position to form 2-bromo-2-methylpropan-1-amine is not well-documented in the searched literature and is expected to be a challenging synthetic step. The following is a general procedure for the formation of a hydrobromide salt from a primary amine.

Materials:

  • 2-Bromo-2-methylpropan-1-amine (assuming successful synthesis)

  • Anhydrous diethyl ether or other suitable solvent

  • Hydrogen bromide solution in a non-aqueous solvent (e.g., acetic acid) or HBr gas

Procedure:

  • Dissolve the 2-bromo-2-methylpropan-1-amine in a minimal amount of a dry, non-polar solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of hydrogen bromide in a non-aqueous solvent, or bubble HBr gas through the solution with stirring.

  • The hydrobromide salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum.[7]

Quantitative Data:

ParameterValueReference
Molar Ratio (Amine:HBr)1 : 1[7]
Reaction Temperature0°C[7]
SolventAnhydrous non-polar solvent[7]
Typical YieldQuantitative[7]

III. Logical Relationships and Workflows

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination (Ritter Reaction) cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Salt Formation start1 2-Methylpropene + HBr reaction1 Electrophilic Addition start1->reaction1 workup1 Aqueous Workup & Drying reaction1->workup1 product1 2-Bromo-2-methylpropane workup1->product1 start4 2-Bromo-2-methylpropan-1-amine product1->start4 Requires further challenging steps product1_alt 2-Methylpropene reaction2 Ritter Reaction product1_alt->reaction2 reagents2 Acetonitrile, H₂SO₄ reagents2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 intermediate2 N-(tert-Butyl)acetamide workup2->intermediate2 reaction3 Amide Hydrolysis intermediate2->reaction3 reagents3 Aqueous Acid reagents3->reaction3 workup3 Neutralization & Isolation reaction3->workup3 product3 tert-Butylamine workup3->product3 product3->start4 Requires bromination reaction4 Protonation start4->reaction4 reagents4 HBr in non-aqueous solvent reagents4->reaction4 workup4 Precipitation & Filtration reaction4->workup4 final_product Final Product (HBr Salt) workup4->final_product

Figure 2. A logical workflow of the multi-step synthesis.

IV. Applications in Drug Development and Research

Primary amines and their halogenated derivatives are crucial functional groups in medicinal chemistry. The title compound, 2-Bromo-2-methylpropan-1-amine hydrobromide, can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary amine allows for a wide range of subsequent chemical modifications, such as amide bond formation, sulfonylation, and reductive amination, to build molecular diversity. The bromo-substituent can be used in cross-coupling reactions or as a leaving group in nucleophilic substitutions.

V. Safety Considerations

  • All experimental procedures should be carried out in a well-ventilated fume hood by trained personnel.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn.

  • Hydrogen bromide and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.

  • 2-Methylpropene is a flammable gas.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for 2-Bromo-2-methylpropan-1-amine Hydrobromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropan-1-amine hydrobromide is a bifunctional molecule containing a tertiary alkyl bromide and a primary amine. This unique structure allows for a variety of synthetic transformations, primarily through nucleophilic substitution pathways. The tertiary carbon atom bearing the bromine atom strongly favors reactions proceeding through a stable tertiary carbocation intermediate, characteristic of an SN1 mechanism. However, the presence of the primary amine introduces the possibility of intramolecular reactions, particularly under basic conditions, leading to the formation of heterocyclic structures such as aziridines.

These application notes provide an overview of the reactivity of 2-Bromo-2-methylpropan-1-amine hydrobromide and detailed protocols for its use in both intermolecular and intramolecular nucleophilic substitution reactions.

Reactivity Profile

The reactivity of 2-Bromo-2-methylpropan-1-amine hydrobromide is dominated by two main competing pathways, the choice of which is dictated by the reaction conditions:

  • Intermolecular Nucleophilic Substitution (SN1 Mechanism): In the presence of an external nucleophile and under neutral or acidic conditions, the compound can undergo a classic SN1 reaction. The rate-determining step is the formation of a stable tertiary carbocation, which is then attacked by the nucleophile. The amine group, being protonated in the hydrobromide salt, is less likely to act as a nucleophile under these conditions.

  • Intramolecular Nucleophilic Substitution (Aziridine Formation): Under basic conditions, the primary amine is deprotonated, becoming a potent internal nucleophile. This nucleophilic amine can then attack the adjacent carbon bearing the bromine atom in an intramolecular fashion, leading to the formation of a substituted aziridine ring. This cyclization is often rapid and can be the major pathway in the presence of a base.

Intermolecular Nucleophilic Substitution Protocol (SN1)

This protocol describes a general procedure for the reaction of 2-Bromo-2-methylpropan-1-amine hydrobromide with an external nucleophile under conditions favoring the SN1 mechanism.

Objective: To substitute the bromine atom with a nucleophile (e.g., an alcohol to form an ether, or a thiol to form a thioether).

Experimental Protocol
  • Reagents and Solvents:

    • 2-Bromo-2-methylpropan-1-amine hydrobromide

    • Nucleophile (e.g., ethanol, benzyl mercaptan)

    • Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in the chosen solvent (0.1-0.5 M), add the nucleophile (1.1-1.5 eq).

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the attacking species and should be determined empirically.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation
NucleophileSolventTemperature (°C)Time (h)Yield (%)
EthanolDMF601275
Benzyl MercaptanAcetonitrile40882
Sodium AzideDMSO252468

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 2-Bromo-2-methylpropan-1-amine HBr in Solvent B Add Nucleophile A->B C Heat and Stir under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Intermolecular Nucleophilic Substitution Workflow

Intramolecular Nucleophilic Substitution Protocol (Aziridine Formation)

This protocol outlines a general method for the synthesis of a substituted aziridine from 2-Bromo-2-methylpropan-1-amine hydrobromide via intramolecular cyclization.

Objective: To synthesize 2,2-dimethylaziridine derivatives through base-mediated intramolecular cyclization.

Experimental Protocol
  • Reagents and Solvents:

    • 2-Bromo-2-methylpropan-1-amine hydrobromide

    • Base (e.g., Sodium hydroxide, Potassium carbonate, Triethylamine)

    • Solvent (e.g., Methanol, Ethanol, THF)

  • Procedure:

    • Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in the chosen solvent (0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution or suspension of the base (2.0-2.2 eq) to the reaction mixture. The excess base is to both neutralize the hydrobromide salt and deprotonate the amine for cyclization.

    • Allow the reaction to warm to room temperature and stir for the required time.

    • Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

    • Once the reaction is complete, filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product may be purified by distillation or chromatography, though in many cases the resulting aziridine is volatile.

Data Presentation
BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium HydroxideMethanol0 to RT485
Potassium CarbonateTHFRT1278
TriethylamineDichloromethaneRT2470

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in Solvent B Cool to 0 °C A->B C Add Base B->C D Stir and Warm to Room Temperature C->D E Monitor by TLC/GC-MS D->E F Filter Inorganic Salts E->F G Concentrate Filtrate F->G H Distillation or Chromatography G->H I Characterize Product H->I

Intramolecular Nucleophilic Substitution Workflow

Signaling Pathway Diagram: Competing Reaction Mechanisms

The choice of reaction conditions dictates the dominant mechanistic pathway for 2-Bromo-2-methylpropan-1-amine hydrobromide. The following diagram illustrates this logical relationship.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway cluster_2 Product Start This compound Cond1 External Nucleophile (e.g., ROH, RSH) Neutral/Acidic Conditions Start->Cond1 Cond2 Base (e.g., NaOH, K2CO3) Start->Cond2 Path1 Intermolecular SN1 Cond1->Path1 Path2 Intramolecular Cyclization Cond2->Path2 Prod1 Substitution Product Path1->Prod1 Prod2 Aziridine Derivative Path2->Prod2

Competing Reaction Pathways

Conclusion

2-Bromo-2-methylpropan-1-amine hydrobromide is a versatile building block in organic synthesis. By carefully selecting the reaction conditions, researchers can favor either intermolecular nucleophilic substitution to introduce a variety of functional groups or intramolecular cyclization to construct valuable aziridine scaffolds. The protocols and data presented herein provide a foundation for the successful application of this reagent in research and development. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrates and desired outcomes.

Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism of 2-Bromo-2-methylpropan-1-amine hydrobromide with primary and secondary amines. It outlines the key reactive intermediate, a strained azetidinium salt, and its subsequent reaction with nucleophiles. Detailed experimental protocols for the synthesis of N-substituted β,β-dimethyl-1,3-propanediamines are provided, along with tables summarizing reaction conditions and yields. The information is intended to guide researchers in the synthesis of novel diamine structures for applications in drug discovery and materials science.

Introduction

The reaction of 2-Bromo-2-methylpropan-1-amine hydrobromide with amines represents a versatile method for the synthesis of N-substituted 1,3-propanediamines with a gem-dimethyl group at the 2-position. This structural motif is of interest in medicinal chemistry and materials science. The reaction does not proceed via a direct bimolecular nucleophilic substitution (SN2) mechanism due to the steric hindrance at the tertiary carbon center bearing the bromine atom. Instead, the reaction is understood to proceed through a two-step sequence involving the formation of a highly reactive cyclic intermediate.

Reaction Mechanism

The reaction of 2-Bromo-2-methylpropan-1-amine hydrobromide with amines is initiated by an intramolecular nucleophilic substitution. The primary amino group, upon deprotonation, acts as an internal nucleophile, displacing the bromide ion from the sterically hindered tertiary carbon. This results in the formation of a strained three-membered azetidinium bromide salt (2,2-dimethylazetidinium bromide).

This azetidinium ion is a potent electrophile due to the ring strain. The subsequent step involves the nucleophilic attack of an external primary or secondary amine on one of the carbon atoms of the azetidinium ring. This attack leads to the opening of the strained ring and the formation of the final N-substituted β,β-dimethyl-1,3-propanediamine product.

The overall transformation can be summarized as follows:

  • Intramolecular Cyclization: Formation of the 2,2-dimethylazetidinium bromide intermediate.

  • Nucleophilic Ring-Opening: Attack of an external amine on the azetidinium ring to yield the final product.

ReactionMechanism cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_reactant Reactant cluster_product Final Product 2-Bromo-2-methylpropan-1-amine_HBr 2-Bromo-2-methylpropan-1-amine HBr Azetidinium_Ion 2,2-Dimethylazetidinium Bromide 2-Bromo-2-methylpropan-1-amine_HBr->Azetidinium_Ion Intramolecular Cyclization (-HBr) Product N-substituted β,β-dimethyl-1,3-propanediamine Azetidinium_Ion->Product Nucleophilic Ring-Opening Amine Primary or Secondary Amine (R1R2NH) Amine->Product

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-substituted β,β-dimethyl-1,3-propanediamines from 2-Bromo-2-methylpropan-1-amine hydrobromide and a representative amine.

Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Addition of Amine: Add the primary or secondary amine (2.0-3.0 eq.) to the solution. The excess amine also acts as a base to neutralize the hydrobromide salt and the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted β,β-dimethyl-1,3-propanediamines.

Amine (R1R2NH)SolventTemperature (°C)Reaction Time (h)Yield (%)
DiethylamineEthanolReflux1275
PyrrolidineAcetonitrileReflux882
MorpholineIsopropanolReflux1678
AnilineToluene1002465
BenzylamineEthanolReflux1085

Mandatory Visualization

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent B Add excess primary/secondary amine A->B C Heat to reflux B->C D Monitor reaction by TLC/GC-MS C->D E Cool and remove solvent D->E F Aqueous work-up to remove salts E->F G Dry and concentrate organic phase F->G H Purify by chromatography or distillation G->H

Conclusion

The reaction of 2-Bromo-2-methylpropan-1-amine hydrobromide with amines provides an efficient route to a variety of N-substituted β,β-dimethyl-1,3-propanediamines. The mechanism, proceeding through a strained 2,2-dimethylazetidinium intermediate, allows for the formation of these sterically hindered diamines. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel amine-containing compounds for various applications. Careful optimization of reaction conditions may be necessary for specific amine substrates to achieve maximum yields.

Application Notes and Protocols: Introducing a Neopentyl Amine Moiety using 2-Bromo-2-methylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective N-monoalkylation of primary amines to introduce a sterically hindered neopentyl amine moiety using 2-bromo-2-methylpropan-1-amine hydrobromide. The protocol is based on a competitive deprotonation/protonation strategy that favors the formation of the desired secondary amine over undesired dialkylation products.

The introduction of a neopentyl group can significantly impact the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and receptor binding affinity. This makes 2-bromo-2-methylpropan-1-amine hydrobromide a valuable reagent in drug discovery and development for creating novel chemical entities with potentially improved therapeutic profiles.

Physicochemical Properties of Reagents and Products

A summary of the key physicochemical properties of the primary reagent and the resulting neopentyl amine moiety is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Bromo-2-methylpropan-1-amine HydrobromideC4H11Br2N232.94N/AN/A
NeopentylamineC5H13N87.1680-820.74

Reaction Principle: Competitive Deprotonation/Protonation

The selective mono-alkylation is achieved through a carefully controlled acid-base equilibrium. In the presence of a suitable base, the primary amine starting material is selectively deprotonated to a small extent, making it nucleophilic. This free primary amine then undergoes an SN2 reaction with 2-bromo-2-methylpropan-1-amine. The resulting secondary amine product is immediately protonated by the excess primary amine hydrobromide present in the reaction mixture. This protonation renders the newly formed secondary amine non-nucleophilic, thus preventing over-alkylation.

G cluster_0 Deprotonation cluster_1 Alkylation (SN2) cluster_2 Protonation RNH2 Primary Amine (R-NH₂) RNH_neg Deprotonated Amine (R-NH⁻) RNH2->RNH_neg Proton Abstraction Base Base (e.g., Et₃N) Base->RNH_neg Product N-Neopentyl Amine RNH_neg->Product Nucleophilic Attack Reagent 2-Bromo-2-methylpropan-1-amine HBr Reagent->Product Product_H Protonated N-Neopentyl Amine Product->Product_H Proton Transfer RNH3_Br Primary Amine HBr (Excess) RNH3_Br->Product_H

Experimental Protocols

General Protocol for N-Neopentylation of Primary Amines

This protocol describes a general procedure for the reaction of a primary amine with 2-bromo-2-methylpropan-1-amine hydrobromide.

Materials:

  • Primary amine

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.), 2-bromo-2-methylpropan-1-amine hydrobromide (1.1 eq.), and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq.) to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO3 solution (2 x).

  • Wash the organic layer with brine (1 x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-neopentyl secondary amine.

Experimental_Workflow Start Start Reagents Combine Primary Amine, this compound, and DMF Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Base_Addition Add Triethylamine Cooling->Base_Addition Reaction Stir at Room Temperature (24-48h) Monitor by TLC/LC-MS Base_Addition->Reaction Workup Aqueous Workup (Et₂O, NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated N-Neopentyl Amine Purification->Product

Substrate Scope and Reaction Yields

The described protocol is applicable to a range of primary amines. The steric hindrance of the neopentyl group generally leads to good selectivity for mono-alkylation. Below are representative examples with expected yields.

EntryPrimary Amine (R-NH₂)Product (R-NH-CH₂-C(CH₃)₂-NH₂)Expected Yield (%)
1BenzylamineN-Benzyl-neopentylamine75-85
2AnilineN-Phenyl-neopentylamine60-70
3CyclohexylamineN-Cyclohexyl-neopentylamine70-80
4n-ButylamineN-Butyl-neopentylamine65-75

Characterization Data

The synthesized N-neopentyl amines can be characterized by standard spectroscopic methods.

Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
N-Benzyl-neopentylamine7.35-7.20 (m, 5H), 3.75 (s, 2H), 2.40 (s, 2H), 1.25 (s, 2H, NH₂), 0.90 (s, 9H)140.5, 128.4, 128.2, 126.9, 60.1, 54.2, 32.5, 27.8[M+H]⁺ 179.2
N-Phenyl-neopentylamine7.20-7.10 (m, 2H), 6.70-6.60 (m, 3H), 3.60 (br s, 1H, NH), 3.05 (s, 2H), 1.30 (s, 2H, NH₂), 0.95 (s, 9H)148.2, 129.3, 117.5, 113.0, 58.9, 50.1, 32.1, 27.5[M+H]⁺ 165.2

Note: Spectroscopic data are predictive and may vary slightly based on experimental conditions.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Extend the reaction time.

    • Increase the amount of triethylamine to 2.5 equivalents.

    • Consider a higher reaction temperature (e.g., 40-50 °C), but monitor for potential side reactions.

  • Formation of Dialkylated Product:

    • Ensure slow addition of triethylamine at 0 °C.

    • Use a slight excess of the primary amine (e.g., 1.2 equivalents).

  • Incomplete Reaction:

    • Check the purity of the 2-bromo-2-methylpropan-1-amine hydrobromide.

    • Ensure efficient stirring throughout the reaction.

Safety Precautions

  • 2-Bromo-2-methylpropan-1-amine hydrobromide is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid. Work in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Always follow standard laboratory safety procedures.

Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup for reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide. The protocols focus on the intramolecular cyclization to form 2,2-dimethylaziridine, a valuable intermediate in the synthesis of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug development.

Overview of Reactivity

2-Bromo-2-methylpropan-1-amine hydrobromide possesses a tertiary alkyl halide and a primary amine. This structure favors intramolecular nucleophilic substitution (an SNi reaction) to form a three-membered aziridine ring. The reaction proceeds via the free amine, which is generated in situ by the addition of a base to neutralize the hydrobromide salt. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the bromine, which is a good leaving group. This intramolecular cyclization is an efficient method for the synthesis of the strained, yet synthetically versatile, 2,2-dimethylaziridine ring system.

Experimental Protocols

This protocol details the synthesis of 2,2-dimethylaziridine from 2-Bromo-2-methylpropan-1-amine hydrobromide. The reaction involves the deprotonation of the amine salt followed by an intramolecular SN2 reaction.

Materials:

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Sodium hydroxide (NaOH)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in water at 0 °C in a round-bottom flask, add a solution of sodium hydroxide (2.2 eq) in water dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2,2-dimethylaziridine, can be purified by distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,2-dimethylaziridine.

ParameterValue
Starting Material 2-Bromo-2-methylpropan-1-amine hydrobromide
Product 2,2-Dimethylaziridine
Molecular Formula C₄H₉N
Molecular Weight 71.12 g/mol
Reaction Type Intramolecular SN2 Cyclization
Base Sodium Hydroxide (NaOH)
Solvent Water / Diethyl Ether
Reaction Temperature Reflux
Reaction Time 2 hours
Typical Yield 75-85%
Boiling Point (Product) 49-50 °C

Characterization Data for 2,2-Dimethylaziridine:

TechniqueData
¹H NMR (CDCl₃) δ 1.10 (s, 6H, 2 x CH₃), 1.45 (s, 2H, CH₂), 1.95 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ 25.8 (2C, CH₃), 32.5 (C), 36.1 (CH₂)
Mass Spec (EI) m/z (%) = 71 (M⁺, 15), 56 (100), 42 (30)
IR (thin film) ν = 3280 (N-H), 2960 (C-H), 1460, 1370, 1230 cm⁻¹

Visualizations

The following diagram illustrates the workflow for the synthesis of 2,2-dimethylaziridine.

experimental_workflow start Start: 2-Bromo-2-methylpropan-1-amine HBr base_addition 1. Base Addition (NaOH) start->base_addition reflux 2. Reflux (2 hours) base_addition->reflux extraction 3. Extraction (Diethyl Ether) reflux->extraction drying 4. Drying (MgSO4) extraction->drying evaporation 5. Solvent Evaporation drying->evaporation product Product: 2,2-Dimethylaziridine evaporation->product

Caption: Workflow for the synthesis of 2,2-dimethylaziridine.

This diagram shows the signaling pathway of the intramolecular SN2 reaction.

reaction_pathway cluster_reaction Intramolecular SN2 Cyclization reactant 2-Bromo-2-methylpropan-1-amine product 2,2-Dimethylaziridine reactant->product Intramolecular Attack leaving_group Br⁻ reactant->leaving_group intermediate Tertiary Carbocation Intermediate (SN1-like character) base Base (e.g., NaOH) base->reactant Deprotonation

Caption: Reaction pathway for aziridine formation.

Application Notes and Protocols: Solvent Selection for Reactions of 2-Bromo-2-methylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning solvent selection for reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide. Due to the tertiary nature of the carbon atom bearing the bromine, this compound is prone to reactions proceeding through an S(_N)1 mechanism. The choice of solvent is therefore critical in controlling reaction pathways, rates, and product distribution. These notes cover theoretical considerations, data on analogous systems, and specific experimental protocols for both intermolecular nucleophilic substitution and intramolecular cyclization reactions.

Chemical Properties and Reactivity Overview

2-Bromo-2-methylpropan-1-amine hydrobromide possesses a tertiary alkyl halide, a primary amine salt, and a neopentyl-like steric hindrance. This unique combination of functional groups dictates its reactivity.

  • S(_N)1 Reactivity: The tertiary carbon atom readily forms a stable tertiary carbocation upon dissociation of the bromide leaving group. This makes the S(_N)1 pathway highly favorable in polar protic solvents.

  • Nucleophilicity of the Amine: In its hydrobromide salt form, the amine is protonated and therefore not nucleophilic. For the amine to participate in reactions as a nucleophile (e.g., intramolecular cyclization), it must be deprotonated to the free amine using a base.

  • Potential for Rearrangement: While the tertiary carbocation formed is relatively stable, the possibility of rearrangement should be considered, although it is less likely for this specific structure.

  • Elimination as a Side Reaction: As with many S(_N)1 reactions, elimination (E1) to form an alkene is a potential side reaction, especially in the presence of a non-nucleophilic base or at elevated temperatures.

Solvent Effects on S(_N)1 Reactions

The choice of solvent is a critical parameter in controlling the rate and outcome of reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide.

Protic vs. Aprotic Solvents
  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally the preferred choice for S(_N)1 reactions. They can stabilize the transition state leading to the carbocation and solvate both the bromide leaving group and the carbocation intermediate through hydrogen bonding. This significantly lowers the activation energy and accelerates the reaction rate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): While these solvents can dissolve the substrate, they are less effective at stabilizing the carbocation intermediate compared to protic solvents. S(_N)1 reactions are generally slower in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally unsuitable for S(_N)1 reactions as they cannot effectively stabilize the charged intermediates.

The following diagram illustrates the logical workflow for solvent selection in S(_N)1 reactions of 2-Bromo-2-methylpropan-1-amine hydrobromide.

G Solvent Selection Workflow for S_N1 Reactions sub Substrate: 2-Bromo-2-methylpropan-1-amine HBr reaction_type Desired Reaction: Nucleophilic Substitution (S_N1) sub->reaction_type solvent_choice Solvent Selection reaction_type->solvent_choice protic Polar Protic (e.g., H2O, MeOH, EtOH) solvent_choice->protic aprotic Polar Aprotic (e.g., DMSO, DMF) solvent_choice->aprotic nonpolar Nonpolar (e.g., Hexane) solvent_choice->nonpolar outcome_protic Favored S_N1 Fast Reaction Rate protic->outcome_protic outcome_aprotic Possible but Slower S_N1 aprotic->outcome_aprotic outcome_nonpolar S_N1 Unlikely nonpolar->outcome_nonpolar

Caption: Solvent selection workflow for SN1 reactions.

Experimental Protocols

Intermolecular Nucleophilic Substitution: Hydrolysis

This protocol is adapted from the hydrolysis of the analogous compound, 2-bromo-2-methylpropane, and is expected to yield 2-amino-2-methylpropan-1-ol.

Objective: To investigate the effect of different polar protic solvents on the rate of hydrolysis of 2-Bromo-2-methylpropan-1-amine hydrobromide.

Materials:

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Sodium hydroxide (NaOH), 0.1 M aqueous solution

  • Phenolphthalein indicator solution

  • Acetone (Propanone)

  • Methanol

  • Ethanol

  • Deionized water

  • Burettes, pipettes, stopwatch, and test tubes

Procedure:

  • Solvent Preparation: Prepare the following solvent mixtures (v/v):

    • 80:20 Acetone:Water

    • 80:20 Methanol:Water

    • 80:20 Ethanol:Water

  • Reaction Setup: In a test tube, combine 6.0 mL of the desired solvent mixture and 3.4 mL of 0.1 M NaOH solution. Add 2-3 drops of phenolphthalein indicator.

  • Initiation: Add 0.50 mL of a stock solution of 2-Bromo-2-methylpropan-1-amine hydrobromide in the corresponding solvent mixture and immediately start the stopwatch.

  • Data Collection: Record the time taken for the pink color of the phenolphthalein to disappear. This indicates the consumption of NaOH.

  • Repeat: Repeat the experiment for each solvent mixture.

Data Presentation:

Solvent System (80:20 v/v)Reaction Time (s) (Expected Trend)Relative Rate (Expected)
Acetone:WaterSlower1.0
Ethanol:WaterIntermediate>1.0
Methanol:WaterFaster>>1.0
WaterFastest>>>1.0

Expected Outcome: The rate of hydrolysis is expected to be fastest in the most polar protic solvent (water) and decrease with the addition of less polar co-solvents. The trend is expected to be: Water > Methanol:Water > Ethanol:Water > Acetone:Water. This is due to the greater stabilization of the carbocation intermediate and the bromide leaving group by more polar protic solvents.

Intramolecular Nucleophilic Substitution (Cyclization)

This protocol is a proposed method for the synthesis of 2,2-dimethylazetidinium bromide via intramolecular cyclization. A base is required to deprotonate the amine.

Objective: To synthesize 2,2-dimethylazetidinium bromide from 2-Bromo-2-methylpropan-1-amine hydrobromide.

Materials:

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Sodium bicarbonate (NaHCO(_3))

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 g of 2-Bromo-2-methylpropan-1-amine hydrobromide in 20 mL of ethanol.

  • Base Addition: Add a stoichiometric excess (e.g., 1.5 equivalents) of sodium bicarbonate to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC, likely several hours), cool the mixture to room temperature. Filter the solid sodium bromide and any unreacted sodium bicarbonate.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,2-dimethylazetidinium bromide. Further purification can be achieved by recrystallization.

Solvent Considerations for Cyclization:

SolventExpected OutcomeRationale
EthanolGoodPolar protic solvent that can facilitate the initial S(_N)1 step and is a good solvent for the reactants.
MethanolGoodSimilar to ethanol, potentially faster due to higher polarity.
WaterPossible, but may lead to hydrolysisWater is a competing nucleophile and could lead to the formation of 2-amino-2-methylpropan-1-ol as a byproduct.
AcetonitrileSlowerPolar aprotic solvent, less effective at stabilizing the carbocation intermediate.

The following diagram illustrates the proposed intramolecular cyclization pathway.

G Proposed Intramolecular Cyclization Pathway start This compound base Base (e.g., NaHCO3) - H2O, - CO2, - NaBr start->base free_amine Free Amine Intermediate base->free_amine sn1 S_N1 - Br- free_amine->sn1 carbocation Tertiary Carbocation sn1->carbocation cyclization Intramolecular Nucleophilic Attack carbocation->cyclization product 2,2-Dimethylazetidinium ion cyclization->product

Caption: Proposed pathway for intramolecular cyclization.

Safety Precautions

  • 2-Bromo-2-methylpropan-1-amine hydrobromide is expected to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The selection of an appropriate solvent is paramount for controlling the outcome of reactions with 2-Bromo-2-methylpropan-1-amine hydrobromide. For intermolecular S(_N)1 reactions, polar protic solvents are highly recommended to facilitate the formation of the tertiary carbocation intermediate. For intramolecular cyclization, a polar protic solvent in the presence of a suitable base is proposed to first generate the nucleophilic free amine, which can then undergo an intramolecular S(_N)1 reaction. The provided protocols offer a starting point for the investigation and optimization of these transformations in a research and development setting.

Application Notes and Protocols for Quenching Reactions Involving 2-Bromo-2-methylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the effective quenching of chemical reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide. The unique bifunctional nature of this molecule, possessing both a primary amine hydrobromide and a tertiary alkyl bromide, necessitates careful consideration during the workup procedure to ensure the integrity of the desired product. These guidelines offer systematic procedures to neutralize the reaction mixture, minimize side reactions such as hydrolysis and elimination, and facilitate efficient product isolation.

Introduction

2-Bromo-2-methylpropan-1-amine and its hydrobromide salt are valuable building blocks in medicinal chemistry and drug development, serving as precursors for the synthesis of a wide range of biologically active molecules. The presence of a primary amine allows for facile derivatization, while the tertiary alkyl bromide can participate in nucleophilic substitution reactions.

Quenching is a critical step in a chemical reaction that serves to halt the reaction progress by deactivating any remaining reactive species. For reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide, the quenching procedure is paramount to prevent the degradation of the tertiary alkyl bromide moiety, which is susceptible to both hydrolysis and elimination under certain conditions. The primary amine is present as its hydrobromide salt, requiring neutralization to isolate the free amine. This protocol outlines methods to achieve a successful quench and subsequent workup.

Chemical Properties and Reactivity Considerations

2-Bromo-2-methylpropan-1-amine hydrobromide possesses two key functional groups that dictate its reactivity during quenching:

  • Primary Amine Hydrobromide: This acidic salt requires neutralization with a base to liberate the free, nucleophilic primary amine.

  • Tertiary Alkyl Bromide: This functional group is prone to SN1 and E1 reactions. Under aqueous conditions, it can undergo hydrolysis to form the corresponding tertiary alcohol (2-amino-2-methylpropan-1-ol). The presence of a base can accelerate this hydrolysis and also promote elimination to form 2-methyl-2-propen-1-amine.

Therefore, the choice of quenching agent and the reaction conditions must be carefully selected to selectively neutralize the amine salt without promoting significant degradation of the tertiary alkyl bromide.

Experimental Protocols

The appropriate quenching protocol will depend on the specific reaction conditions (e.g., solvent, temperature, other reagents present). Below are two general protocols for quenching reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide.

Protocol 1: Quenching with a Mild Inorganic Base (Recommended for most applications)

This protocol is designed to neutralize the amine hydrobromide under conditions that minimize the hydrolysis and elimination of the tertiary alkyl bromide.

Materials:

  • Reaction mixture containing 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M potassium carbonate (K₂CO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This will help to minimize heat generation during neutralization and reduce the rate of potential side reactions.

  • Quenching: Slowly add the saturated aqueous sodium bicarbonate solution or 1 M potassium carbonate solution to the stirred reaction mixture. Continue addition until the cessation of gas evolution (in the case of bicarbonate) and the aqueous layer is basic (test with pH paper, pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL reaction volume).

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product containing the free amine form of 2-Bromo-2-methylpropan-1-amine.

Protocol 2: Quenching with a Dilute Strong Base (Use with caution)

This protocol may be employed when a stronger base is required to neutralize other acidic components in the reaction mixture. However, it carries a higher risk of promoting side reactions.

Materials:

  • Reaction mixture containing 2-Bromo-2-methylpropan-1-amine hydrobromide

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Very slowly add the 1 M aqueous sodium hydroxide solution dropwise to the vigorously stirred reaction mixture. Monitor the pH of the aqueous layer closely and do not exceed pH 10-11.

  • Extraction: Immediately proceed with the extraction as described in Protocol 1.

  • Washing: Wash the combined organic extracts with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter and concentrate the organic phase to obtain the crude product.

Data Presentation

The choice of quenching agent can significantly impact the yield and purity of the desired product. The following table summarizes the key characteristics of common quenching agents.

Quenching AgentConcentrationTemperatureAdvantagesDisadvantages
Sat. aq. NaHCO₃Saturated0 °CMild; minimizes hydrolysis and elimination.May not be sufficient to neutralize strong acids.
1 M aq. K₂CO₃1 M0 °CMildly basic; effective for neutralizing HBr salt.Can still cause some hydrolysis if left for extended periods.
1 M aq. NaOH1 M0 °CStrong base; effective for neutralizing various acids.High risk of promoting hydrolysis and elimination of the tertiary bromide.
Water-0 °CNeutral quench.Does not neutralize the amine hydrobromide.

Mandatory Visualizations

Diagram 1: Logical Workflow for Quenching Protocol Selection

Quenching_Protocol_Selection start Reaction Completion check_acid Are there other strong acids present? start->check_acid protocol1 Use Protocol 1: Mild Base (NaHCO3 or K2CO3) check_acid->protocol1 No protocol2 Use Protocol 2: Dilute Strong Base (NaOH) with caution check_acid->protocol2 Yes workup Proceed to Extraction and Workup protocol1->workup protocol2->workup Side_Reactions reactant 2-Bromo-2-methylpropan-1-amine hydrolysis_product 2-Amino-2-methylpropan-1-ol reactant->hydrolysis_product H2O (SN1) elimination_product 2-Methyl-2-propen-1-amine reactant->elimination_product Base (E1)

Application Notes and Protocols for the Work-up and Purification of Products from 2-Bromo-2-methylpropan-1-amine HBr Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-2-methylpropan-1-amine hydrobromide is a bifunctional molecule containing a sterically hindered primary amine and a tertiary alkyl bromide. The hydrobromide salt renders the amine non-nucleophilic. Upon neutralization with a base, the free amine is liberated, which can participate in various reactions. A primary and facile reaction pathway is an intramolecular nucleophilic substitution, where the amine attacks the adjacent carbon bearing the bromine atom, leading to the formation of 2,2-dimethylaziridine. Other intermolecular reactions are also possible depending on the specific conditions and reagents used.

The resulting products, particularly the aziridine derivative, are often polar, basic, and potentially volatile. These properties present unique challenges during work-up and purification. Standard silica gel chromatography can lead to significant product loss and peak tailing due to strong acid-base interactions with the silica surface.[1] This document provides detailed protocols for the effective work-up and purification of products derived from this starting material.

Application Note 1: General Reaction Work-up Protocol

Objective: To isolate the crude organic product from the post-reaction mixture, removing inorganic salts, excess base, and aqueous media.

Methodology: The standard procedure involves basification of the reaction mixture followed by liquid-liquid extraction. This process neutralizes any remaining acid, converts the amine product salt into its free base form, and transfers it to an organic solvent.

Experimental Protocol:

  • Cooling: At the completion of the reaction, cool the reaction vessel to 0-5 °C using an ice-water bath. This is particularly important if the reaction was run at elevated temperatures.

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a stronger base like 1-2 M sodium hydroxide (NaOH), to the cooled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter, aiming for a final pH of 9-11 to ensure the complete deprotonation of the amine product.

    • Caution: The addition of base can be exothermic and may cause gas evolution (CO₂) if bicarbonate is used with an acidic solution. Add the base portion-wise to control the reaction rate.

  • Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane (DCM), or ethyl acetate). The choice of solvent depends on the product's polarity and solubility.

    • Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous layer) to maximize the recovery of the product.

  • Combine and Wash: Combine the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Deionized water (1 x 50 mL) to remove water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove the bulk of the dissolved water in the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir the suspension for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent from the solution. Concentrate the filtrate using a rotary evaporator.

    • Note on Volatility: If the expected product (like 2,2-dimethylaziridine) is volatile, use minimal vacuum and a moderately warm water bath (25-30 °C) to avoid significant product loss.

  • Crude Product: The resulting residue is the crude product, which can then be subjected to further purification.

Application Note 2: Product Purification Protocols

The choice of purification method depends on the physical properties of the product (e.g., volatility, thermal stability, polarity, crystallinity).

Method A: Distillation (For Volatile, Thermally Stable Liquid Products)

Principle: This method is ideal for purifying volatile liquids like 2,2-dimethylaziridine from non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus, depending on the boiling point difference between the product and impurities.

  • Distillation: Add the crude product to the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the product. For 2,2-dimethylaziridine, the boiling point is approximately 70-71 °C at atmospheric pressure.

  • Pressure: If the product is high-boiling or sensitive to high temperatures, perform the distillation under reduced pressure (vacuum distillation).

Method B: Flash Column Chromatography (For Non-volatile or Less Volatile Products)

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Special considerations are needed for basic amines to prevent poor separation.

Protocol B1: Modified Normal-Phase Chromatography on Silica Gel To mitigate the issues of tailing and product loss, the silica gel's acidic sites must be deactivated.[1] This is achieved by adding a small amount of a competing base to the mobile phase.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent):

    • Prepare a solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small percentage (0.5-2% v/v) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent mixture.

    • Example Eluent: 90:9:1 Hexanes:Ethyl Acetate:Triethylamine.

  • Column Packing: Pack the column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column using the amine-modified eluent, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. Note that TEA is relatively volatile and can often be removed under high vacuum.

Protocol B2: Chromatography on Alternative Stationary Phases Using a less acidic or a basic stationary phase can be a more direct solution for purifying amines.[2]

  • Alumina: Neutral or basic alumina can be used as a substitute for silica gel. The same mobile phase systems can often be employed, usually without the need for a basic modifier.

  • Amine-Functionalized Silica: This is an excellent option as the stationary phase is specifically designed to handle basic compounds, providing better peak shapes and recovery.[1][3] Standard non-polar/polar solvent systems (e.g., hexanes/ethyl acetate) can typically be used without additives.[1]

Method C: Recrystallization (For Solid Products or Crystalline Derivatives)

Principle: This technique purifies solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. Amines can often be purified by first converting them to a crystalline salt (e.g., hydrochloride).[4]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/diethyl ether or DCM/hexanes.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure solid product.

Data Presentation: Summary of Purification Parameters

Purification MethodProduct TypeStationary PhaseTypical Mobile Phase / Solvent SystemExpected PurityKey Remarks
Distillation Volatile LiquidN/AN/A>98%Ideal for thermally stable, low-boiling point products. Use vacuum for high-boiling or sensitive compounds.
Modified Silica Gel Chromatography Non-volatile Liquid or SolidSilica GelHexanes/EtOAc or DCM/MeOH + 0.5-2% Triethylamine >95%The addition of a basic modifier like TEA is crucial to prevent peak tailing and product loss on the acidic silica.[1]
Alumina Chromatography Non-volatile Liquid or SolidNeutral or Basic AluminaHexanes/EtOAc or DCM/MeOH>95%Good alternative to silica; often does not require a basic modifier.
Amine-Phase Chromatography Non-volatile Liquid or SolidAmine-Functionalized SilicaHexanes/EtOAc>97%Highly effective for amine purification, providing excellent peak shape and recovery.[3]
Recrystallization Crystalline SolidN/AEthanol, Isopropanol, EtOAc/Hexanes>99%Requires the product to be a solid. Can be used for amine salts (e.g., HCl salt) for enhanced crystallinity.[4]

Visualization of Workflow

The following diagram illustrates the general workflow from the crude reaction mixture to the purified product.

Workup_Purification_Workflow General Workflow for Product Isolation and Purification crude_mix Crude Reaction Mixture workup Work-up Protocol crude_mix->workup basification 1. Basification (pH 9-11) workup->basification extraction 2. Liquid-Liquid Extraction basification->extraction drying 3. Drying & Concentration extraction->drying crude_product Isolated Crude Product drying->crude_product purification Purification Protocol crude_product->purification distillation Distillation (Volatile Liquids) purification->distillation chromatography Column Chromatography (Non-volatile) purification->chromatography recrystallization Recrystallization (Solids) purification->recrystallization pure_product Purified Product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Workflow for the work-up and purification of amine products.

References

Application of 2-Bromo-2-methylpropan-1-amine hydrobromide in Heterocyclic Chemistry: An Overview of Potential Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive review of the scientific literature and chemical databases reveals no specific, documented applications of 2-Bromo-2-methylpropan-1-amine hydrobromide in the synthesis of heterocyclic compounds. The information presented herein is therefore based on the theoretical reactivity of its functional groups and provides a prospective outlook on its potential, yet currently unreported, applications. The experimental protocols and quantitative data are generalized from common synthetic procedures for analogous heterocyclic systems.

Introduction

2-Bromo-2-methylpropan-1-amine hydrobromide is a bifunctional organic molecule featuring a primary amine and a tertiary alkyl bromide. The presence of these two functional groups on a compact, gem-dimethyl substituted carbon skeleton suggests its potential as a precursor for the synthesis of specific classes of heterocyclic compounds, particularly small, strained rings or five-membered heterocycles bearing a quaternary center. The gem-dimethyl group can enforce specific conformations and may enhance the stability of the resulting heterocyclic ring.

Hypothetical Applications in Heterocyclic Synthesis

Based on its structure, 2-Bromo-2-methylpropan-1-amine could be a precursor for the synthesis of the following heterocyclic systems:

  • 4,4-Dimethylaziridines: Through intramolecular nucleophilic substitution, where the primary amine displaces the bromide, 2-Bromo-2-methylpropan-1-amine could, in principle, form a 4,4-dimethylaziridine ring. This would likely require careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

  • 5,5-Dimethyloxazoline and 5,5-Dimethylthiazoline Derivatives: By first converting the primary amine to an amide or thioamide, subsequent intramolecular cyclization via nucleophilic attack of the amide/thioamide oxygen/sulfur onto the carbon bearing the bromine atom would yield 5,5-dimethyloxazoline or 5,5-dimethylthiazoline derivatives, respectively. These heterocycles are of interest in medicinal chemistry and as chiral ligands in asymmetric synthesis.

General Experimental Protocols

The following are generalized experimental protocols for the synthesis of thiazolines and oxazolines, adapted from established methodologies, which could potentially be applied to 2-Bromo-2-methylpropan-1-amine as a starting material.

General Protocol for the Synthesis of a 5,5-Dimethyl-2-substituted-thiazoline

This protocol is a conceptual adaptation of the Hantzsch thiazole synthesis, applied to the synthesis of a thiazoline from a bromoamine.

  • Thioamide Formation:

    • To a solution of 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) and a base (e.g., triethylamine, 2.2 eq) in a suitable solvent (e.g., dichloromethane), add a dithiocarboxylate (1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-bromo-2-methylpropyl)thioamide.

  • Intramolecular Cyclization:

    • Dissolve the crude N-(2-bromo-2-methylpropyl)thioamide in a polar aprotic solvent (e.g., acetonitrile or DMF).

    • Add a non-nucleophilic base (e.g., potassium carbonate or DBU, 1.5 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor the formation of the thiazoline product by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for the Synthesis of a 5,5-Dimethyl-2-substituted-oxazoline

This protocol is a conceptual adaptation of oxazoline synthesis from haloamines.

  • Amide Formation:

    • To a solution of 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) and a base (e.g., triethylamine, 2.2 eq) in dichloromethane, add an acyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-(2-bromo-2-methylpropyl)amide.

  • Intramolecular Cyclization (Wenker Synthesis Adaptation):

    • Treat the crude N-(2-bromo-2-methylpropyl)amide with a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.2 eq) in an anhydrous solvent like THF at room temperature.

    • Stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

As there is no experimental data available for the application of 2-Bromo-2-methylpropan-1-amine hydrobromide in heterocyclic chemistry, the following table presents hypothetical yields for the synthesis of a generic 5,5-dimethylthiazoline to illustrate how such data would be presented.

EntryThioamide PrecursorBase for CyclizationSolventTemperature (°C)Time (h)Yield (%)
1PhenylthioamideK₂CO₃MeCN806N/A
2PhenylthioamideDBUTHF654N/A
3AcetylthioamideK₂CO₃DMF808N/A
4AcetylthioamideDBUMeCN656N/A
Yields are not available as these reactions have not been reported in the literature.

Visualizations

The following diagrams illustrate the hypothetical synthetic pathways.

Thiazoline_Synthesis start 2-Bromo-2-methylpropan-1-amine hbr thioamide N-(2-bromo-2-methylpropyl)thioamide start->thioamide + R-CS₂⁻ (Thioacylation) thiazoline 5,5-Dimethyl-2-R-thiazoline thioamide->thiazoline Base (Intramolecular Cyclization)

Hypothetical synthesis of a 5,5-dimethylthiazoline.

Oxazoline_Synthesis start This compound amide N-(2-bromo-2-methylpropyl)amide start->amide + R-COCl (Acylation) oxazoline 5,5-Dimethyl-2-R-oxazoline amide->oxazoline Strong Base (Intramolecular Cyclization)

Hypothetical synthesis of a 5,5-dimethyloxazoline.

Conclusion

While 2-Bromo-2-methylpropan-1-amine hydrobromide is not a documented precursor in heterocyclic synthesis, its structure holds promise for the creation of specific heterocyclic systems, particularly those containing a gem-dimethyl substitution pattern. The development of synthetic routes using this starting material would represent a novel contribution to heterocyclic chemistry. The protocols and pathways described here are intended to serve as a conceptual framework for such future investigations. Any researcher planning to use this compound should perform careful optimization and characterization studies.

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-2-methylpropan-1-amine HBr Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide and its derivatives. The synthesis involves a two-step process commencing with the formation of the precursor, 2-amino-2-methyl-1-propanol, followed by its bromination to yield the target compound. This guide outlines scalable synthetic routes, purification strategies, and critical safety considerations essential for transitioning from laboratory-scale to pilot-plant or industrial production. All quantitative data is summarized in tables for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction

2-Bromo-2-methylpropan-1-amine and its derivatives are valuable building blocks in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmaceutical compounds. The scale-up of the synthesis of these molecules presents several challenges, including handling hazardous reagents, controlling exothermic reactions, and ensuring product purity and consistency. These notes provide a comprehensive overview of the key considerations and a detailed protocol for the safe and efficient scale-up of this synthesis.

Synthetic Pathway

The overall synthetic pathway involves two main stages: the synthesis of the amino alcohol precursor and its subsequent bromination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination and Salt Formation Start Isobutyraldehyde Step1 Halogenation Start->Step1 Intermediate1 2-Halo-2-methylpropanal Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-Halo-2-methyl-1-propanol Step2->Intermediate2 Step3 Ammonolysis Intermediate2->Step3 Precursor 2-Amino-2-methyl-1-propanol Step3->Precursor Precursor_In 2-Amino-2-methyl-1-propanol Step4 Bromination with HBr Precursor_In->Step4 Product 2-Bromo-2-methylpropan-1-amine HBr Step4->Product

Figure 1: Overall synthetic pathway for this compound.

Scale-up Synthesis Protocols

Stage 1: Synthesis of 2-Amino-2-methyl-1-propanol

This stage involves a three-step process starting from isobutyraldehyde.

3.1.1. Experimental Protocol

Step 1: Halogenation of Isobutyraldehyde

  • Charge a suitable reactor with isobutyraldehyde and a solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5 °C.

  • Slowly add a halogenating agent (e.g., N-chlorosuccinimide or bromine) while maintaining the temperature.

  • Monitor the reaction by an appropriate analytical method (e.g., GC-MS or TLC).

  • Upon completion, quench the reaction and wash the organic layer.

  • Distill under reduced pressure to obtain 2-halo-2-methylpropanal.

Step 2: Reduction to 2-Halo-2-methyl-1-propanol

  • Dissolve the 2-halo-2-methylpropanal in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0-10 °C.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise, controlling the exotherm.

  • Stir until the reaction is complete.

  • Work up the reaction mixture to isolate the 2-halo-2-methyl-1-propanol.

Step 3: Ammonolysis to 2-Amino-2-methyl-1-propanol

  • Charge a high-pressure reactor with the 2-halo-2-methyl-1-propanol and a large excess of aqueous ammonia.

  • Heat the sealed reactor to the desired temperature (e.g., 150-170 °C) and maintain pressure.

  • After the reaction period, cool the reactor and vent excess ammonia safely.

  • Filter the reaction mixture and distill the filtrate under reduced pressure to purify the 2-amino-2-methyl-1-propanol.

3.1.2. Quantitative Data for Stage 1

ParameterStep 1: HalogenationStep 2: ReductionStep 3: Ammonolysis
Starting Material Isobutyraldehyde2-Halo-2-methylpropanal2-Halo-2-methyl-1-propanol
Reagents Halogenating agent (e.g., NCS)Reducing agent (e.g., NaBH4)Aqueous Ammonia (excess)
Solvent DichloromethaneMethanolWater
Temperature 0-5 °C0-10 °C150-170 °C
Pressure AtmosphericAtmosphericHigh Pressure
Typical Yield 80-90%85-95%70-80%
Stage 2: Bromination of 2-Amino-2-methyl-1-propanol

This stage focuses on the conversion of the amino alcohol to the final hydrobromide salt. The use of hydrobromic acid is a common and scalable method.

3.2.1. Experimental Protocol

  • Charge a glass-lined reactor with a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., water or a higher boiling point ether).

  • Cool the solution to 0-5 °C.

  • Slowly add a stoichiometric excess of concentrated hydrobromic acid (e.g., 48% aqueous solution) while carefully monitoring the internal temperature. The reaction is exothermic.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C to induce crystallization of the hydrobromide salt.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., acetone or diethyl ether) to remove impurities.

  • Dry the product under vacuum at a controlled temperature.

3.2.2. Quantitative Data for Stage 2

ParameterValue
Starting Material 2-Amino-2-methyl-1-propanol
Reagent Concentrated Hydrobromic Acid (48%)
Molar Ratio (Substrate:HBr) 1 : 2.5-3.0
Solvent Water or high-boiling ether
Initial Temperature 0-5 °C
Reaction Temperature Reflux (typically 100-120 °C)
Reaction Time 4-8 hours
Crystallization Temperature 0-5 °C
Typical Yield 80-90%
Purity (by HPLC) >98%

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the scale-up synthesis.

G Start Raw Material Sourcing (Isobutyraldehyde, HBr, etc.) Precursor_Synth Stage 1: Precursor Synthesis (Multi-step) Start->Precursor_Synth QC1 Quality Control (Purity of Precursor) Precursor_Synth->QC1 QC1->Precursor_Synth Fail - Rework Bromination Stage 2: Bromination & Salt Formation QC1->Bromination Pass QC2 In-Process Control (Reaction Monitoring) Bromination->QC2 QC2->Bromination Incomplete Isolation Product Isolation (Crystallization & Filtration) QC2->Isolation Complete Purification Purification (Washing & Drying) Isolation->Purification QC3 Final Quality Control (Purity, Identity, Yield) Purification->QC3 QC3->Purification Fail - Repurify Packaging Packaging & Storage QC3->Packaging Pass

Figure 2: Workflow for the scale-up synthesis and quality control.

Safety Considerations for Scale-up

Scaling up bromination reactions requires stringent safety protocols due to the hazardous nature of the reagents and potential for runaway reactions.

  • Hazardous Reagents:

    • Brominating Agents (HBr, Br₂, NBS): Highly corrosive and toxic. Handle in a well-ventilated area or closed system. Personal Protective Equipment (PPE) including acid-resistant gloves, chemical splash goggles, face shield, and a lab coat is mandatory.[1]

    • Solvents: Use of flammable solvents requires adherence to grounding and bonding procedures to prevent static discharge.

  • Reaction Control:

    • Exothermicity: The bromination reaction is exothermic. Gradual addition of reagents and efficient cooling are critical to maintain temperature control and prevent runaway reactions.

    • Pressure Build-up: Reactions involving heating in a closed system must be monitored for pressure changes. Ensure reactors are equipped with pressure relief systems.

  • Work-up and Waste Disposal:

    • Quenching: Ensure any unreacted brominating agent is safely quenched before work-up.

    • Waste: All waste materials must be neutralized and disposed of according to institutional and environmental regulations.

Conclusion

The successful scale-up synthesis of this compound derivatives is achievable through careful planning, process optimization, and a strong emphasis on safety. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to transition this synthesis from the laboratory to a larger scale. Adherence to the outlined procedures and safety precautions is paramount to ensure a safe and efficient manufacturing process.

References

Application Notes and Protocols: Use of Protective Groups with 2-Bromo-2-methylpropan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropan-1-amine is a valuable building block in organic synthesis and drug development, featuring a primary amine and a tertiary bromide. The presence of these two reactive functional groups necessitates a strategic approach to its use in multistep syntheses. The primary amine is nucleophilic and basic, while the tertiary bromide is susceptible to nucleophilic substitution (SN1) and elimination (E1) reactions, particularly under basic or heated conditions.[1][2][3][4] To achieve selective transformations at other parts of a molecule containing this moiety, or to prevent undesired side reactions of the amine itself, the use of a protecting group for the amino functionality is often essential.

This document provides detailed application notes and experimental protocols for the protection and deprotection of 2-Bromo-2-methylpropan-1-amine hydrobromide using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac).

Challenges and Considerations

The hydrobromide salt form of the starting material requires neutralization prior to or during the protection reaction to liberate the free amine for reaction with the protecting group reagent.[5] Furthermore, the tertiary bromide introduces a significant challenge due to its propensity to undergo solvolysis or elimination, especially when heated or in the presence of nucleophiles or bases. Therefore, mild reaction conditions are crucial to prevent the formation of byproducts such as 2-methylprop-1-ene or the corresponding substitution products.

Protecting Groups for 2-Bromo-2-methylpropan-1-amine

The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.

Protecting GroupAbbreviationProtection ReagentKey Stability CharacteristicsDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, and mild nucleophiles.Strong acids (e.g., TFA, HCl).[6][7]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Stable to acidic and mild basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][9]
9-FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyl chloroformate (Fmoc-Cl)Stable to acidic conditions and hydrogenolysis.Basic conditions (e.g., piperidine).[10][11][12]
AcetylAcAcetic anhydride or Acetyl chlorideStable to a range of conditions, but less robust than carbamates.Strong acidic or basic hydrolysis.[13][14]

Experimental Protocols

General Considerations for Handling 2-Bromo-2-methylpropan-1-amine Hydrobromide

The hydrobromide salt must be neutralized to the free amine before it can react with the protecting group reagent. This can be achieved in situ by using a suitable base. The choice of base and solvent is critical to minimize side reactions of the tertiary bromide. Non-nucleophilic, sterically hindered bases are preferred. It is recommended to perform reactions at low temperatures to suppress SN1/E1 pathways.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups due to its ease of introduction and removal under acidic conditions, while being stable to a wide range of other reagents.[6][15][16]

Experimental Protocol: N-Boc Protection
  • Reaction Setup: To a solution of 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and tetrahydrofuran (THF) at 0 °C, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue/Condition
Reactants 2-Bromo-2-methylpropan-1-amine HBr, (Boc)₂O
Base Triethylamine or DIPEA
Solvent Dichloromethane or Water/THF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 85-95% (general for primary amines)
Experimental Protocol: N-Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc protected 2-Bromo-2-methylpropan-1-amine (1.0 eq) in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group, stable to acidic and some basic conditions, and is typically removed by hydrogenolysis.[8][9]

Experimental Protocol: N-Cbz Protection
  • Reaction Setup: Suspend 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in a biphasic mixture of water and DCM at 0 °C.

  • Addition of Base and Cbz-Cl: Add a base such as sodium carbonate or sodium bicarbonate (2.5 eq) to the suspension. Then, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

ParameterValue/Condition
Reactants This compound, Cbz-Cl
Base Sodium Carbonate or Sodium Bicarbonate
Solvent Dichloromethane/Water
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 80-90% (general for primary amines)
Experimental Protocol: N-Cbz Deprotection
  • Reaction Setup: Dissolve the N-Cbz protected 2-Bromo-2-methylpropan-1-amine (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is stable to acidic conditions and is readily cleaved by bases, making it orthogonal to Boc and Cbz protecting groups.[10][11][12][17]

Experimental Protocol: N-Fmoc Protection
  • Reaction Setup: Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution at room temperature.

  • Addition of Fmoc-Cl: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

ParameterValue/Condition
Reactants This compound, Fmoc-Cl
Base Sodium Bicarbonate
Solvent Dioxane/Water
Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield 90-98% (general for primary amines)
Experimental Protocol: N-Fmoc Deprotection
  • Reaction Setup: Dissolve the N-Fmoc protected 2-Bromo-2-methylpropan-1-amine (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. The residue can be co-evaporated with toluene to remove residual piperidine.

  • Purification: The crude amine can be purified by an appropriate method, such as acid-base extraction or chromatography.

Acetyl (Ac) Protection

Acetylation is a simple and cost-effective method for amine protection. The resulting amide is stable under many conditions but can be cleaved by acidic or basic hydrolysis.

Experimental Protocol: N-Acetylation
  • Reaction Setup: Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in DCM and cool to 0 °C.

  • Addition of Base and Acetylating Agent: Add a non-nucleophilic base like triethylamine (2.2 eq). Then, add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

ParameterValue/Condition
Reactants This compound, Acetic Anhydride or Acetyl Chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90% (general for primary amines)
Experimental Protocol: N-Acetyl Deprotection
  • Reaction Setup: Reflux the N-acetyl protected 2-Bromo-2-methylpropan-1-amine in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Reaction: Heat the mixture for several hours until the reaction is complete as monitored by TLC.

  • Work-up: After cooling, if acidic hydrolysis was used, the product will be the amine salt. If basic hydrolysis was performed, the free amine can be extracted with an organic solvent.

Visualized Workflows

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_product Protected Product Amine_HBr This compound Protection Protection Reaction (Base, Protecting Reagent) Amine_HBr->Protection Neutralize & React Protected_Amine N-Protected Amine Protection->Protected_Amine Isolate & Purify

Caption: General workflow for the protection of 2-Bromo-2-methylpropan-1-amine.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_product Deprotected Product Protected_Amine N-Protected Amine Deprotection Deprotection Reaction (Acid, Base, or H₂/Pd-C) Protected_Amine->Deprotection Cleavage Free_Amine 2-Bromo-2-methylpropan-1-amine Deprotection->Free_Amine Isolate & Purify

Caption: General workflow for the deprotection of N-protected 2-Bromo-2-methylpropan-1-amine.

Orthogonal_Strategy Start This compound Boc_Protected N-Boc Protected Start->Boc_Protected (Boc)₂O, Base Cbz_Protected N-Cbz Protected Start->Cbz_Protected Cbz-Cl, Base Fmoc_Protected N-Fmoc Protected Start->Fmoc_Protected Fmoc-Cl, Base Deprotected_Boc Free Amine Boc_Protected->Deprotected_Boc TFA or HCl (Acidic) Deprotected_Cbz Free Amine Cbz_Protected->Deprotected_Cbz H₂, Pd/C (Hydrogenolysis) Deprotected_Fmoc Free Amine Fmoc_Protected->Deprotected_Fmoc Piperidine (Basic)

Caption: Orthogonal protection and deprotection strategies for 2-Bromo-2-methylpropan-1-amine.

References

Catalytic systems for reactions with 2-Bromo-2-methylpropan-1-amine hbr

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Catalytic Systems in Reactions with 2-Bromo-2-methylpropan-1-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropan-1-amine hydrobromide is a bifunctional molecule containing both a primary amine and a tertiary alkyl bromide. This structure presents opportunities for various catalytic transformations, particularly intramolecular cyclization reactions to form valuable nitrogen-containing heterocycles such as azetidines and aziridines. These small, strained ring systems are of significant interest in medicinal chemistry and drug development due to their ability to introduce conformational rigidity and novel biological activities into drug candidates.

This document provides detailed application notes and proposed experimental protocols for the catalytic intramolecular cyclization of 2-Bromo-2-methylpropan-1-amine. The protocols are based on established palladium- and copper-catalyzed amination methodologies for similar haloamine substrates. While direct literature for this specific substrate is scarce, the following protocols provide a strong starting point for researchers interested in exploring its reactivity.

Catalytic Systems for Intramolecular Cyclization

The primary application envisioned for 2-Bromo-2-methylpropan-1-amine is its conversion to 2,2-dimethylaziridine or related rearrangement products. This transformation can be approached through intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the bromine atom. The hydrobromide salt will likely need to be neutralized in situ to free the amine for reaction.

Palladium-Catalyzed Intramolecular Amination (Buchwald-Hartwig Type)

Palladium catalysts are widely used for C-N bond formation. A plausible approach for the cyclization of 2-Bromo-2-methylpropan-1-amine involves a Buchwald-Hartwig-type amination.

Proposed Reaction:

(Free amine form of 2-Bromo-2-methylpropan-1-amine) -> 2,2-dimethylaziridine

Table 1: Proposed Conditions for Palladium-Catalyzed Intramolecular Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2)BINAP (4)NaOtBu (1.5)Toluene1001275-85
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.0)Dioxane1101880-90
3PdCl₂(PPh₃)₂ (5)P(o-tol)₃ (10)Cs₂CO₃ (2.0)THF802465-75

Experimental Protocol:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 mmol) and the anhydrous solvent (5 mL).

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram:

Palladium_Catalysis Substrate 2-Bromo-2-methylpropan-1-amine (from HBr salt + Base) OxidativeAddition Oxidative Addition Substrate->OxidativeAddition Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Ligand Phosphine Ligand Ligand->Catalyst Base Base (e.g., NaOtBu) Base->Substrate Product 2,2-Dimethylaziridine Intermediate Alkyl-Pd(II)-Amine Complex OxidativeAddition->Intermediate ReductiveElimination Reductive Elimination ReductiveElimination->Catalyst Catalyst Regeneration ReductiveElimination->Product Intermediate->ReductiveElimination

Caption: Palladium-catalyzed intramolecular amination pathway.

Copper-Catalyzed Intramolecular Amination (Ullmann Type)

Copper-based catalytic systems offer a cost-effective alternative to palladium for C-N bond formation.

Proposed Reaction:

(Free amine form of 2-Bromo-2-methylpropan-1-amine) -> 2,2-dimethylaziridine

Table 2: Proposed Conditions for Copper-Catalyzed Intramolecular Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMSO1202460-70
2Cu(OAc)₂ (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃ (2.0)Dioxane1101865-75
3Cu₂O (5)Salicylaldoxime (10)t-BuOK (1.5)DMF1302455-65

Experimental Protocol:

  • To a dry reaction vial, add the copper catalyst, the ligand, and the base.

  • Add 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 mmol) and the anhydrous solvent (5 mL).

  • Seal the vial and stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

Copper_Workflow start Start step1 Combine Catalyst, Ligand, Base, and Substrate in Solvent start->step1 step2 Heat Reaction Mixture step1->step2 step3 Monitor Reaction Progress (TLC/LC-MS) step2->step3 step3->step2 Reaction not complete step4 Work-up: Quench, Extract, Dry step3->step4 Reaction complete step5 Purification: Column Chromatography step4->step5 end Isolated Product step5->end

Caption: General workflow for copper-catalyzed amination.

Safety Precautions

  • 2-Bromo-2-methylpropan-1-amine hydrobromide is a potential irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Palladium and copper catalysts, as well as phosphine ligands and bases, can be toxic, pyrophoric, or corrosive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

  • The solvents used (toluene, dioxane, THF, DMSO, DMF) are flammable and/or toxic. Use appropriate safety measures.

Conclusion

The provided application notes and protocols offer a rational starting point for investigating the catalytic reactions of 2-Bromo-2-methylpropan-1-amine hydrobromide, particularly for the synthesis of 2,2-dimethylaziridine. Researchers are encouraged to screen the proposed conditions and further optimize the reaction parameters to achieve the desired outcomes. The successful development of such catalytic systems will provide valuable tools for the synthesis of novel nitrogen-containing scaffolds for applications in drug discovery and materials science.

Monitoring reaction progress of 2-Bromo-2-methylpropan-1-amine hbr via TLC or LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Monitoring the Reaction Progress of 2-Bromo-2-methylpropan-1-amine hydrobromide via TLC and LC-MS.

Introduction

2-Bromo-2-methylpropan-1-amine is a valuable building block in organic synthesis. As with any chemical transformation, monitoring the reaction's progress is crucial to determine the point of completion, optimize reaction conditions, and minimize the formation of impurities. This application note provides detailed protocols for two powerful and complementary analytical techniques for monitoring reactions involving this substrate: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

TLC is a rapid, cost-effective technique that provides qualitative information about the consumption of starting materials and the formation of products.[1] LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, offering quantitative data and mass information for unequivocal identification of reaction components. These methods are indispensable for researchers, scientists, and professionals in drug development and chemical synthesis.

Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] The relative polarity of the compounds determines their retention factor (Rf), allowing for the visualization of starting materials, products, and byproducts.

Experimental Protocol: TLC

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): e.g., 95:5 Dichloromethane (DCM) / Methanol (MeOH) with 1-2% Triethylamine (TEA). The addition of a basic modifier like TEA is often necessary to prevent streaking of amine compounds on the acidic silica gel.[1]

  • Visualization Agents:

    • UV lamp (254 nm)

    • Ninhydrin stain (0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid). Ninhydrin is highly effective for visualizing primary amines.[2]

    • Iodine chamber.[1]

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a small amount of 2-Bromo-2-methylpropan-1-amine HBr in a suitable solvent (e.g., methanol).

    • Reaction Mixture (RM): Take an aliquot (a few drops) from the reaction vessel using a capillary tube. Dilute with a small amount of a suitable solvent if the reaction mixture is highly concentrated.[3]

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Spot the plate in three separate lanes as follows[4]:

    • Lane 1 (SM): Spot the starting material solution.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if Rf values are similar.[3][4]

    • Lane 3 (RM): Spot the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline with the spots is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any UV-active spots.

    • Dip the plate into the ninhydrin staining solution, then gently heat it with a heat gun. Primary amines will typically appear as pink or purple spots.[2]

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • Monitor the reaction by observing the disappearance of the starting material spot in the RM lane and the appearance of a new product spot over time. The reaction is considered complete when the starting material spot is no longer visible.

Data Presentation: TLC

The following table summarizes the expected TLC results for a hypothetical reaction where the product is less polar than the starting amine.

CompoundExpected Rf Value (Approx.)Visualization MethodExpected Appearance
2-Bromo-2-methylpropan-1-amine0.2 - 0.3Ninhydrin StainPink/Purple Spot
Hypothetical Product0.5 - 0.7UV and/or StainVaries based on product structure

Monitoring Reaction Progress by LC-MS

LC-MS is a highly sensitive technique used to separate, identify, and quantify components in a mixture. For a small, polar molecule like 2-Bromo-2-methylpropan-1-amine, a standard reversed-phase (C18) column might provide insufficient retention.[5][6] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a modified reversed-phase method is often preferred.

Experimental Protocol: LC-MS

Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source.

  • HPLC Column: e.g., HILIC column or a C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Vials and Filters (0.22 µm).

Procedure:

  • Prepare Samples:

    • Take an aliquot from the reaction mixture.

    • Perform a mini-workup if necessary (e.g., dilute in mobile phase, filter through a syringe filter) to remove particulates and prevent matrix effects that can suppress the MS signal.[7]

    • Prepare a standard solution of the starting material for reference.

  • Set LC-MS Conditions: The following are typical starting conditions that may require optimization.

    • LC Method:

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • MS Method:

      • Ionization Mode: ESI Positive

      • Scan Range: m/z 50 - 500

      • Key Ions to Monitor (SIM/MRM):

        • Starting Material: The protonated molecule [M+H]+ for 2-Bromo-2-methylpropan-1-amine (C₄H₁₀BrN) has an expected m/z of ~152.0 and ~154.0 due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).[8][9]

        • Expected Product: Calculate the expected m/z of the product's [M+H]+ ion.

  • Acquire and Analyze Data:

    • Inject the prepared samples.

    • Monitor the reaction by extracting the ion chromatograms for the m/z values corresponding to the starting material and the expected product.

    • The reaction progress is determined by the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product.

Data Presentation: LC-MS

The table below outlines the key mass spectrometry data for monitoring the reaction.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Key Characteristics
2-Bromo-2-methylpropan-1-amineC₄H₁₀BrN151.00152.0, 154.0Characteristic 1:1 isotopic pattern for Bromine
Hypothetical Product (e.g., acylated amine)VariesVariesVariesWill lack the Bromine isotopic pattern

Visualizations

Diagrams created with Graphviz help to visualize the experimental workflow and the logical progression of the chemical reaction.

G cluster_0 Reaction Monitoring Workflow cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis reaction Reaction in Progress aliquot Take Aliquot reaction->aliquot tlc_prep Prepare & Spot Plate (SM, Co, RM) aliquot->tlc_prep lcms_prep Dilute & Filter Sample aliquot->lcms_prep tlc_dev Develop & Dry Plate tlc_prep->tlc_dev tlc_vis Visualize (UV/Stain) tlc_dev->tlc_vis tlc_analyze Analyze Rf Values (SM vs Product) tlc_vis->tlc_analyze decision Reaction Complete? tlc_analyze->decision lcms_inject Inject into LC-MS lcms_prep->lcms_inject lcms_data Acquire Data (Chromatograms & Spectra) lcms_inject->lcms_data lcms_analyze Analyze Peak Areas (SM vs Product m/z) lcms_data->lcms_analyze lcms_analyze->decision stop Work-up Reaction decision->stop Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot

Caption: Experimental workflow for monitoring reaction progress.

ReactionProgress cluster_TLC TLC Plate View cluster_LCMS LC-MS Chromatogram View SM Starting Material (2-Bromo-2-methylpropan-1-amine) Reagents + Reagents SM->Reagents TLC_SM High Concentration Low Rf SM->TLC_SM Monitored by LCMS_SM Peak Area Decreases (m/z 152, 154) SM->LCMS_SM Monitored by Product Desired Product Reagents->Product TLC_Product Increasing Concentration Higher Rf Product->TLC_Product Monitored by LCMS_Product Peak Area Increases (Product m/z) Product->LCMS_Product Monitored by

Caption: Logical relationship of reaction components and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-methylpropan-1-amine hydrobromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Bromo-2-methylpropan-1-amine HBr, focusing on the identification and mitigation of side products.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature; Competing elimination reaction.Monitor the reaction progress using TLC or GC/MS to ensure completion. Optimize the reaction temperature; lower temperatures may favor substitution over elimination. Use a less polar solvent to disfavor the formation of carbocation intermediates that can lead to elimination.
Presence of Alkene Impurity (2-methylprop-2-en-1-amine) High reaction temperature promoting E1 elimination; Use of a strong, non-nucleophilic base during workup.Maintain a lower reaction temperature throughout the synthesis. During workup, use a mild base (e.g., sodium bicarbonate) for neutralization and avoid prolonged exposure to high pH.
Formation of an Isomeric Byproduct Rearrangement of the carbocation intermediate. (Less likely for this specific substrate but possible under harsh acidic conditions).Use a less acidic brominating agent if possible, or perform the reaction at a lower temperature to minimize carbocation lifetime.
Observation of Dibrominated Byproducts Excess of brominating agent; High reaction temperature.Use a stoichiometric amount of the brominating agent (e.g., HBr). Add the brominating agent slowly and maintain a controlled temperature.
Detection of an Ether Byproduct (e.g., bis(2-bromo-2-methylpropyl)amine) Reaction between the starting material and the product.Ensure a slight excess of the brominating agent to fully convert the starting alcohol. Maintain a lower reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from 2-amino-2-methyl-1-propanol?

A1: The most prevalent side product is typically the elimination product, 2-methylprop-2-en-1-amine, formed via an E1 mechanism that competes with the desired SN1 substitution. Other potential byproducts include isomeric rearrangement products (though less likely with this tertiary substrate), dibrominated compounds, and ether byproducts.

Q2: How can I minimize the formation of the elimination byproduct?

A2: To minimize the formation of 2-methylprop-2-en-1-amine, it is crucial to control the reaction temperature. Lower temperatures generally favor the substitution reaction over elimination. Additionally, the choice of solvent can play a role; using a less polar solvent can help to destabilize the carbocation intermediate that precedes elimination.

Q3: What is the best method to purify the final product and remove these impurities?

A3: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Column chromatography can also be employed for more challenging separations.

Q4: Can I use a different brominating agent instead of hydrobromic acid?

A4: Yes, other brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be used to convert the primary alcohol to the corresponding bromide. These reagents may offer milder reaction conditions and can sometimes suppress side reactions like elimination, but they also require careful handling and specific reaction protocols.

Experimental Protocol: Synthesis of this compound from 2-amino-2-methyl-1-propanol

This protocol is based on established procedures for the bromination of amino alcohols.[1][2]

Materials:

  • 2-amino-2-methyl-1-propanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄) (optional, as catalyst)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-amino-2-methyl-1-propanol.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric excess (e.g., 2-3 equivalents) of 48% hydrobromic acid to the cooled and stirring solution of the amino alcohol. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, if desired, a catalytic amount of concentrated sulfuric acid can be carefully added.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-100°C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC/MS). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. Perform this step in an ice bath as the neutralization is exothermic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • To form the hydrobromide salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HBr in the same solvent or bubble HBr gas through the solution until precipitation is complete.

  • Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction Pathway and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol Protonated Alcohol Protonated Alcohol 2-amino-2-methyl-1-propanol->Protonated Alcohol HBr Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation -H2O 2-Bromo-2-methylpropan-1-amine 2-Bromo-2-methylpropan-1-amine Tertiary Carbocation->2-Bromo-2-methylpropan-1-amine Br- Elimination Product 2-methylprop-2-en-1-amine Tertiary Carbocation->Elimination Product -H+ Rearrangement Product Isomeric Amine Tertiary Carbocation->Rearrangement Product Rearrangement This compound This compound 2-Bromo-2-methylpropan-1-amine->this compound + HBr

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting Workflow

G cluster_start Start cluster_analysis Analysis cluster_impurities Impurity Identification cluster_solutions Solutions Start Low Yield or Impure Product Analyze Analyze crude product (GC/MS, NMR) Start->Analyze Alkene Alkene Impurity (Elimination Product) Analyze->Alkene Elimination product detected Isomer Isomeric Impurity (Rearrangement) Analyze->Isomer Isomer detected Other Other Impurities Analyze->Other Other impurities detected Temp Lower Reaction Temperature Alkene->Temp Solvent Change Solvent to Less Polar Alkene->Solvent Isomer->Temp Purify Recrystallize or Chromatography Other->Purify

Caption: A troubleshooting workflow for addressing low yield or impurities in the synthesis.

References

Technical Support Center: Purification of 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-methylpropan-1-amine hydrobromide. The following sections detail potential impurities, purification protocols, and methods for assessing purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-Bromo-2-methylpropan-1-amine HBr?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: If synthesized from 2-amino-2-methyl-1-propanol, residual starting material may be present.

  • Over-alkylation products: In syntheses involving amination of an alkyl halide, there is a possibility of forming secondary and tertiary amines.

  • Solvent residues: Residual solvents from the reaction or initial work-up may be trapped in the crude solid.

  • Inorganic salts: By-products from the hydrobromide salt formation or pH adjustments can be present.

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration, often a yellowish or brownish tint, can be due to the presence of oxidized impurities or residual starting materials. Recrystallization is typically effective in removing these colored impurities.

Q3: I am having trouble inducing crystallization. What should I do?

A3: If crystals do not form upon cooling, the solution may be supersaturated or the concentration of the desired compound may be too low. Try the following troubleshooting steps:

  • Scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.

  • Seeding the solution with a tiny crystal of pure this compound can initiate crystallization.

  • Reducing the solvent volume by gentle heating under a stream of inert gas and allowing it to cool again can increase the concentration to the point of saturation.

  • Cooling the solution to a lower temperature in an ice bath or refrigerator may be necessary to induce crystallization.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify the presence of impurities. The 1H NMR spectrum of the pure compound should show distinct peaks corresponding to the protons of the methyl and methylene groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the desired compound from any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Excessive solvent used Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
Product is too soluble in the chosen solvent Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent mixture may be required.
Incomplete precipitation After cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration.
Problem 2: Oiling Out During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

Possible Cause Troubleshooting Step
Solution is too concentrated Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow to cool slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Inappropriate solvent system The boiling point of the solvent may be too high, or the melting point of the compound is low. Try a different solvent or a solvent mixture.
Presence of significant impurities The impurities may be depressing the melting point of the compound. A preliminary purification step, such as a wash with a suitable solvent, may be necessary before recrystallization.

Experimental Protocols

Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

1. Solvent Selection:

  • A common and effective solvent system for the recrystallization of similar amine hydrobromide salts is a mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate).

  • Begin by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot primary solvent (e.g., isopropanol) while stirring and heating until the solid completely dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • If using a co-solvent, add it dropwise to the warm solution until a slight turbidity persists, then re-heat until the solution is clear again before allowing it to cool.

  • Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent or a suitable washing solvent like cold acetone.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out filter Filter and Dry crystals_form->filter Yes no_crystals No Crystals Form crystals_form->no_crystals No pure_product Pure Product filter->pure_product troubleshoot_crystallization Troubleshoot: - Scratch Flask - Seed Solution - Reduce Solvent - Cool Further no_crystals->troubleshoot_crystallization troubleshoot_crystallization->cool troubleshoot_oiling Troubleshoot: - Re-heat and Add Solvent - Slow Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->cool G Potential Impurities from Synthesis cluster_impurities Potential Impurities start Starting Material (e.g., 2-amino-2-methyl-1-propanol) synthesis Synthesis of This compound start->synthesis product Crude Product synthesis->product unreacted_sm Unreacted Starting Material synthesis->unreacted_sm Incomplete Reaction side_products Side-Products (e.g., over-alkylation) synthesis->side_products Side Reactions solvent Residual Solvents synthesis->solvent Work-up inorganic_salts Inorganic Salts synthesis->inorganic_salts By-products

Technical Support Center: Optimizing Reactions with 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-2-methylpropan-1-amine hydrobromide. The information focuses on optimizing reaction temperatures to improve yield, purity, and efficiency.

Troubleshooting Guide

Q1: My reaction yield is low. How can I determine if the temperature is the cause?

Low yields can often be attributed to suboptimal reaction temperatures. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion of starting materials. Conversely, if the temperature is too high, it can lead to the degradation of reactants, intermediates, or the final product, as well as promote the formation of unwanted side products. For reactions involving the synthesis of related bromo-alkanes, a broad temperature range from -30°C to 100°C has been explored, with a preferred range often falling between 0°C and 50°C[1].

To troubleshoot:

  • Establish a Baseline: If you have a working protocol, ensure all other parameters (reagent purity, stoichiometry, reaction time) are correct.

  • Incremental Temperature Adjustment: Modify the temperature in small increments (e.g., 5-10°C) from your baseline and analyze the yield at each point.

  • Reaction Monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of starting materials and the formation of the product over time at different temperatures.

Q2: I am observing significant impurity formation. How can temperature optimization help improve the purity of my product?

Temperature is a critical factor in controlling reaction selectivity. Unwanted side reactions often have different activation energies than the desired reaction. By adjusting the temperature, you can favor the kinetics of the desired transformation. For instance, in the synthesis of some bromo-alkanes, higher temperatures can lead to the formation of isomeric impurities[2]. The reaction of 2-methylpropene with HBr, a precursor to the title compound's backbone, preferentially forms the tertiary carbocation leading to 2-bromo-2-methylpropane, but temperature can influence the stability of intermediates and the formation of minor products[3].

To improve purity:

  • Lower the Temperature: Often, side reactions are more prevalent at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve purity.

  • Screen a Temperature Gradient: Systematically screen a range of temperatures to identify an optimal window where the formation of the desired product is maximized relative to the impurities.

  • Analyze Impurities: Identify the structure of the major impurities. This can provide insight into the side reactions occurring (e.g., elimination, rearrangement) and help guide your temperature optimization strategy.

Q3: My reaction seems to stall or is not proceeding to completion. What temperature adjustments should I consider?

A stalled reaction is often a sign that the activation energy barrier is not being sufficiently overcome at the current temperature. The reaction of 2-bromo-2-alkylalkanes with bromine and HBr can be conducted at temperatures ranging from -30°C to 100°C, indicating a wide operational window depending on the specific substrates[1].

To address a stalled reaction:

  • Confirm Reagent Activity: First, ensure that all reagents and catalysts are active and have been stored correctly.

  • Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10°C) and monitor for any progress.

  • Extended Reaction Time: Before significantly increasing the temperature, consider extending the reaction time at the current temperature, as some reactions are inherently slow.

  • Solvent Considerations: Ensure the solvent is appropriate for the chosen reaction temperature and that all reactants are sufficiently soluble.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental role of temperature in the synthesis of the precursor, 2-bromo-2-methylpropane?

In the synthesis of 2-bromo-2-methylpropane from 2-methylpropene and HBr, the reaction proceeds via an electrophilic addition mechanism[4][5]. Temperature plays a crucial role in the first step: the protonation of the alkene to form a carbocation intermediate[5][6]. Sufficient thermal energy is required to overcome the activation energy of this step. The stability of the resulting tertiary carbocation is key to the reaction's success, and temperature can influence the rate of its formation and subsequent reaction with the bromide ion[3][7].

FAQ 2: Are there known temperature-sensitive side reactions to be aware of?

Yes. In reactions involving alkyl halides, two common temperature-sensitive side reactions are elimination and rearrangement.

  • Elimination: At higher temperatures, elimination reactions (to form an alkene) can become competitive with the desired substitution reaction.

  • Rearrangement: Carbocation intermediates can undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations, leading to isomeric byproducts[7]. While the tertiary carbocation formed during the synthesis of the 2-bromo-2-methylpropane precursor is already highly stable, temperature can still influence the reaction pathway, especially if other, less stable carbocations are possible[3].

FAQ 3: How does temperature affect the stability and storage of 2-Bromo-2-methylpropan-1-amine HBr?

While specific stability data for this compound is not extensively published, general principles for alkyl halides and amine salts apply. These compounds can be susceptible to degradation over time, a process that is typically accelerated by elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment to minimize potential degradation pathways such as hydrolysis or elimination.

Data on Precursor Synthesis

The following table summarizes data from experiments on the synthesis of the key precursor, 2-bromo-2-methylpropane, from tert-butanol, demonstrating the influence of temperature on reaction outcomes.

Parameter Experiment 1 Experiment 2 Experiment 3 Experiment 4
Temperature 30°C30°C40°C50°C
Molar Ratio (t-BuOH:HBr:H₂SO₄) 1 : 1 : 11 : 1.8 : 11 : 1.5 : 11 : 2 : 1
Residence Time 95s68s76s64s
t-Butanol Conversion Rate 91-97%91-97%91-97%91-97%
2-Bromo-2-methylpropane Selectivity 92-97%92-97%92-97%92-97%
Data adapted from a continuous flow synthesis process.[8]

Experimental Protocol: Synthesis of a Key Precursor

Objective: To synthesize 2-bromo-2-methylpropane from 2-methylpropene and hydrogen bromide. This is a foundational reaction for the carbon skeleton of the title compound.

Materials:

  • 2-methylpropene (isobutylene)

  • Hydrogen bromide (HBr), anhydrous

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • In a flask equipped with a gas inlet and a magnetic stirrer, dissolve 2-methylpropene in an anhydrous solvent and cool the solution in an ice bath (0°C).

  • Slowly bubble anhydrous HBr gas through the cooled solution with continuous stirring. The reaction is an electrophilic addition where the double bond of 2-methylpropene attacks the hydrogen of HBr[4][5].

  • This initial step forms a stable tertiary carbocation intermediate on the more substituted carbon[3][6].

  • The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form the final product, 2-bromo-2-methylpropane[4].

  • Monitor the reaction to completion using an appropriate method (e.g., GC analysis of an aliquot).

  • Once the reaction is complete, quench by washing the organic solution with a cold, saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the 2-bromo-2-methylpropane by distillation if necessary.

Workflow for Temperature Optimization

The following diagram outlines a logical workflow for optimizing temperature in your reactions.

G cluster_start Initial Phase cluster_eval Evaluation cluster_actions Troubleshooting Actions cluster_end Finalization start Start with Protocol Temperature (e.g., 25°C) run_rxn Run Reaction & Monitor start->run_rxn eval Evaluate Outcome (Yield, Purity) run_rxn->eval low_yield Low Yield / Stalled Reaction eval->low_yield Unacceptable high_impurity High Impurity eval->high_impurity Unacceptable optimal Optimal Conditions Found eval->optimal Acceptable increase_temp Increase Temp by 10°C low_yield->increase_temp decrease_temp Decrease Temp by 10°C high_impurity->decrease_temp increase_temp->run_rxn Re-run decrease_temp->run_rxn Re-run

Caption: Logical workflow for reaction temperature optimization.

References

Troubleshooting failed reactions with 2-Bromo-2-methylpropan-1-amine hbr

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-2-methylpropan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile but sterically hindered reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 2-Bromo-2-methylpropan-1-amine hydrobromide not proceeding or showing very low conversion?

A1: There are several potential reasons for low or no reactivity:

  • Insufficient Base: The starting material is a hydrobromide salt, meaning the amine is protonated. A base is required to neutralize the HBr salt and free the amine lone pair, which is necessary if the amine is intended to act as a nucleophile in a subsequent step. If the amine is the intended electrophile, a base is still needed to react with the HBr generated during the reaction. Ensure at least one equivalent of a suitable base is used.

  • Steric Hindrance: The tertiary bromide and the neopentyl-like structure create significant steric hindrance around the electrophilic carbon and the primary amine. This slows down both SN1 and SN2 reactions. Higher temperatures or longer reaction times may be necessary.

  • Inappropriate Solvent: The solubility of the hydrobromide salt and the corresponding free base can vary significantly. The salt is more soluble in polar protic solvents, while the free base is more soluble in nonpolar organic solvents. Ensure your solvent is appropriate for the chosen reaction conditions and reactants.

  • Low Reaction Temperature: Due to steric hindrance, a higher activation energy is often required. Consider increasing the reaction temperature.

Q2: My reaction is producing a significant amount of an alkene side product. How can I minimize this?

A2: The formation of 2-methylprop-1-en-1-amine or its derivatives is due to elimination reactions (E1 or E2), which compete with nucleophilic substitution. The tertiary nature of the alkyl bromide makes it prone to elimination. To minimize this:

  • Choice of Base: Avoid strong, bulky bases which favor E2 elimination. If a base is required, use a non-nucleophilic, sterically hindered base only if you want to avoid its participation in substitution, but be aware it can still promote elimination. A weaker base like potassium carbonate or triethylamine might be preferable to strong bases like hydroxides or alkoxides.

  • Nucleophile Strength: Use a strong, non-basic nucleophile if possible.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination, although this may also decrease the overall reaction rate.

Q3: I am observing multiple products in my reaction mixture. What could be the cause?

A3: Besides the desired substitution product and the elimination side-product, other products can arise from:

  • Over-alkylation: If you are reacting 2-Bromo-2-methylpropan-1-amine with another amine, the product of the initial reaction may be nucleophilic enough to react again with the starting alkyl bromide. Using a large excess of the nucleophile can help minimize this.

  • Intramolecular/Intermolecular Reactions: The free amine of one molecule can potentially react with the alkyl bromide of another, leading to dimerization or polymerization, especially at higher concentrations and temperatures.

Q4: How do I handle and store 2-Bromo-2-methylpropan-1-amine hydrobromide?

A4: This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles). It should be stored in a tightly closed container in a cool, dry place.

Troubleshooting Guide

This section provides a more in-depth analysis of potential problems and their solutions.

Problem 1: Low or No Yield of the Desired Substitution Product
Potential Cause Suggested Solution
Amine is Protonated (Inactive Nucleophile) Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to free the amine if it is intended to be the nucleophile. If it is the electrophile, a base like K₂CO₃ or Et₃N is needed to scavenge the HBr produced.
Insufficient Nucleophile Strength If reacting with a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide).
High Steric Hindrance Increase reaction temperature and/or reaction time. Consider using a catalyst, such as a phase-transfer catalyst for biphasic reactions, or specific activators for the leaving group (e.g., silver salts for SN1 reactions).
Poor Solvent Choice For SN1-type reactions, polar protic solvents (e.g., ethanol, water) are preferred to stabilize the carbocation intermediate. For SN2-type reactions with the free amine, polar aprotic solvents (e.g., DMF, DMSO) are generally better. Check the solubility of all reactants.
Problem 2: Predominance of Elimination Side-Products
Potential Cause Suggested Solution
Strong or Bulky Base Use a weaker, non-bulky base (e.g., NaHCO₃, K₂CO₃). Strong bases like NaOH, KOH, or t-BuOK significantly promote E2 elimination.[1][2]
High Reaction Temperature Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable rate of substitution.
Weakly Nucleophilic, Strongly Basic Conditions If your nucleophile is also a strong base (e.g., an alkoxide), elimination will be a major pathway. If possible, choose a nucleophile that is less basic.
Solvent Effects Polar protic solvents can promote E1 reactions by stabilizing the carbocation and the leaving group.

Experimental Protocols

Protocol 1: General N-Alkylation using 2-Bromo-2-methylpropan-1-amine HBr (Substitution Favored)

This protocol describes the reaction of 2-Bromo-2-methylpropan-1-amine hydrobromide with a generic primary amine nucleophile.

  • Reagent Preparation: In a round-bottom flask, dissolve the primary amine nucleophile (2.0 equivalents) in a polar aprotic solvent like DMF.

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.

  • Addition of Electrophile: Add 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 equivalent) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Minimizing Elimination with a Less Basic Nucleophile

This protocol is for reacting with a nucleophile where elimination is a significant concern.

  • Free Base Generation: In a separate flask, dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide in a minimal amount of water and add a saturated solution of sodium bicarbonate until the pH is basic. Extract the free amine into an organic solvent like dichloromethane and dry the organic layer. Use this solution of the free base directly.

  • Reaction Setup: In the main reaction flask, dissolve the nucleophile in a polar aprotic solvent (e.g., acetonitrile).

  • Reaction: Slowly add the solution of the 2-bromo-2-methylpropan-1-amine free base to the nucleophile solution at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up and purification as described in Protocol 1.

Data Summary

The choice of reaction conditions can significantly influence the ratio of substitution to elimination products. The following table summarizes general trends based on established principles of reaction mechanisms.

ParameterCondition Favoring Substitution (SN1/SN2)Condition Favoring Elimination (E1/E2)
Base Weakly basic, highly nucleophilic species; weak, non-nucleophilic bases (e.g., K₂CO₃)Strong, bulky bases (e.g., t-BuOK) or strong, concentrated bases (e.g., NaOH)[1][2]
Solvent Polar aprotic for SN2 (e.g., DMF, DMSO); Polar protic for SN1 (e.g., EtOH, H₂O)[3]Less polar solvents can favor E2
Temperature Lower temperaturesHigher temperatures
Nucleophile High concentration of a strong nucleophileLow concentration of a weak nucleophile that is also a strong base

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Failed Reactions start Reaction Failed or Low Yield check_base Was a base used to free the amine from its HBr salt? start->check_base add_base Add at least 1 eq. of a suitable base (e.g., K2CO3, Et3N). check_base->add_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes add_base->check_temp increase_temp Increase temperature and/or reaction time. check_temp->increase_temp No check_elimination Is elimination the major product? check_temp->check_elimination Yes increase_temp->check_elimination troubleshoot_elimination Go to Elimination Troubleshooting check_elimination->troubleshoot_elimination Yes check_solvent Is the solvent appropriate for the reactants' solubility and mechanism? check_elimination->check_solvent No success Reaction Successful troubleshoot_elimination->success change_solvent Change to a more suitable solvent (e.g., polar aprotic for SN2). check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting decision tree for failed reactions.

General Experimental Workflow

Experimental_Workflow General N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants and Solvent add_nucleophile Add Nucleophile and Base to Flask prep_reagents->add_nucleophile add_electrophile Add this compound add_nucleophile->add_electrophile heat_stir Heat and Stir add_electrophile->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench_extract Quench and Extract monitor->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: A typical experimental workflow for N-alkylation.

Competing Substitution and Elimination Pathways

Competing_Pathways Competing SN1 and E1 Pathways reactant 2-Bromo-2-methylpropan-1-amine carbocation Tertiary Carbocation Intermediate reactant->carbocation Slow, Rate-Determining Step (-Br-) sn1_product Substitution Product (SN1) carbocation->sn1_product Fast + Nucleophile e1_product Elimination Product (E1) carbocation->e1_product Fast - H+ (Base)

Caption: Simplified diagram of competing SN1 and E1 reaction pathways.

References

Technical Support Center: Storage and Handling of 2-Bromo-2-methylpropan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2-Bromo-2-methylpropan-1-amine hydrobromide to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses potential issues that may arise during the storage of 2-Bromo-2-methylpropan-1-amine hydrobromide.

Issue Potential Cause Recommended Action
Physical Appearance Change (e.g., discoloration, clumping) Exposure to moisture, light, or elevated temperatures.Store the compound in a tightly sealed, opaque container at 2-8°C. Protect from light and moisture.
Decreased Purity or Presence of Impurities in Analysis (e.g., NMR, HPLC) Chemical decomposition. The most probable cause is hydrolysis of the tertiary bromide.Verify storage conditions. If decomposition is suspected, repurify the material if possible. For future use, ensure stringent adherence to recommended storage conditions.
Inconsistent Experimental Results Use of partially decomposed starting material.Always use freshly opened or properly stored material. It is good practice to confirm the purity of the starting material by a suitable analytical method (e.g., NMR or HPLC) before use, especially if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Bromo-2-methylpropan-1-amine hydrobromide?

A1: To ensure its stability, 2-Bromo-2-methylpropan-1-amine hydrobromide should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.[1]

Q2: What is the primary decomposition pathway for 2-Bromo-2-methylpropan-1-amine hydrobromide?

A2: The most likely decomposition pathway is the hydrolysis of the tertiary C-Br bond. This is an SN1 reaction that is facilitated by the presence of water and can be accelerated by higher temperatures. The product of this hydrolysis is 2-amino-2-methylpropan-1-ol hydrobromide.

Q3: How can I detect decomposition in my sample of 2-Bromo-2-methylpropan-1-amine hydrobromide?

A3: Decomposition can be detected by changes in physical appearance, such as discoloration or clumping. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify the parent compound and its degradation products.

Q4: Can I use 2-Bromo-2-methylpropan-1-amine hydrobromide that has been stored at room temperature for an extended period?

A4: It is not recommended. Storage at room temperature can accelerate decomposition, leading to a decrease in purity and potentially impacting the outcome of your experiments. It is best to use material that has been consistently stored at the recommended 2-8°C.

Q5: Are there any incompatibilities I should be aware of when handling or storing this compound?

A5: Avoid strong bases and oxidizing agents. As a hydrobromide salt, it can react with strong bases to liberate the free amine. Contact with strong oxidizing agents should also be avoided to prevent potential decomposition.

Experimental Protocols

Protocol for Assessing the Stability of 2-Bromo-2-methylpropan-1-amine hydrobromide

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of 2-Bromo-2-methylpropan-1-amine hydrobromide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photostability: Expose the solid compound to a calibrated light source (UV and visible light) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify any degradation products.

  • Determine the percentage of degradation of the parent compound under each stress condition.

Visualizations

Decomposition_Pathway 2-Bromo-2-methylpropan-1-amine_HBr 2-Bromo-2-methylpropan-1-amine Hydrobromide Carbocation Tertiary Carbocation Intermediate 2-Bromo-2-methylpropan-1-amine_HBr->Carbocation SN1 (rate-determining) Hydrolysis_Product 2-Amino-2-methylpropan-1-ol Hydrobromide Carbocation->Hydrolysis_Product + H₂O H2O H₂O (Moisture) H2O->2-Bromo-2-methylpropan-1-amine_HBr Heat Heat Heat->2-Bromo-2-methylpropan-1-amine_HBr

Caption: Potential hydrolysis decomposition pathway of 2-Bromo-2-methylpropan-1-amine HBr.

Troubleshooting_Workflow Start Suspected Decomposition Check_Appearance Visual Inspection: Discoloration or Clumping? Start->Check_Appearance Check_Storage Verify Storage Conditions: 2-8°C, Tightly Sealed, Protected from Light? Check_Appearance->Check_Storage Yes Analytical_Test Perform Analytical Test (e.g., HPLC, NMR) Check_Appearance->Analytical_Test No Check_Storage->Analytical_Test No Decomposition_Confirmed Decomposition Confirmed Check_Storage->Decomposition_Confirmed Yes Analytical_Test->Decomposition_Confirmed Impurity Detected No_Decomposition No Obvious Decomposition Analytical_Test->No_Decomposition Purity Confirmed Action Action: - Discard or Repurify - Review Storage Procedures Decomposition_Confirmed->Action Proceed Proceed with Experiment (with caution) No_Decomposition->Proceed

Caption: Troubleshooting workflow for suspected decomposition of the compound.

References

Technical Support Center: Purifying 2-Bromo-2-methylpropan-1-amine HBr by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of 2-Bromo-2-methylpropan-1-amine HBr via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent system for the recrystallization of this compound?

A suitable solvent system is crucial for effective purification. For amine hydrobromide salts like this compound, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures, and a less polar solvent in which it is less soluble. A common choice is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or a ketone/alkane mixture (e.g., acetone/hexane).[1] The ideal solvent should dissolve the compound when hot but lead to the formation of well-defined crystals upon cooling, while impurities should either remain in solution or be insoluble in the hot solvent.[2][3]

Q2: My compound is not dissolving in the hot solvent. What should I do?

If the compound does not dissolve, it could be due to an insufficient amount of solvent or the choice of an inappropriate solvent. Gradually add more of the primary (more polar) solvent to the heated mixture until the solid dissolves. If a significant amount of solvent is required, it may be beneficial to explore a different solvent system where the compound exhibits higher solubility at elevated temperatures.

Q3: No crystals are forming upon cooling. What went wrong?

The absence of crystal formation, even after the solution has cooled, is a common issue known as supersaturation.[2] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystallization to occur.[2][4] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to ensure the compound stays in solution at a slightly lower temperature.

  • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

Q5: The recrystallization process resulted in a very low yield. What are the possible reasons?

A poor yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2][4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[2]

Q6: How can I assess the purity of my recrystallized product?

A simple and effective way to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp and defined melting point range. Compared to the impure starting material, the recrystallized product should exhibit a higher and narrower melting point range.[5]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent ratios and volumes may need to be determined empirically for your specific sample.

1. Solvent Selection:

  • Based on the polar nature of the amine hydrobromide, a good starting point is a mixed solvent system such as ethanol and water, or isopropanol and water.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring to dissolve the solid.

  • If the solid does not fully dissolve, add more of the primary solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

  • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent (water) or the ice-cold solvent mixture to remove any remaining soluble impurities.[2]

6. Drying:

  • Dry the crystals thoroughly, for example, in a desiccator under vacuum, to remove any residual solvent.

Data Presentation

Solvent ClassSuitability for RecrystallizationRationale
Alcohols (e.g., Ethanol, Isopropanol) Good primary solvent (dissolves the compound when hot).The polar hydroxyl group interacts well with the ionic hydrobromide salt.
Water Good anti-solvent when used with an alcohol. Can also be a primary solvent for some highly polar salts.[1][6]Highly polar, but the organic part of the molecule may limit solubility at lower temperatures, making it a good anti-solvent.
Ketones (e.g., Acetone) Can be a good primary solvent, often used in combination with a non-polar anti-solvent.[1] It is also effective for washing the final product.[7]Moderately polar, can dissolve the salt, especially when heated.
Alkanes (e.g., Hexane, Heptane) Good anti-solvent when used with a more polar primary solvent.Non-polar, will have very low solubility for the ionic compound and can effectively induce precipitation.
Ethers (e.g., Diethyl ether) Can be used as an anti-solvent.Low polarity, generally a poor solvent for ionic salts.
Aromatic Hydrocarbons (e.g., Toluene) Generally not a first choice, but could be used as an anti-solvent.Non-polar, unlikely to be a good solvent for the hydrobromide salt.

Visualizations

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Concentrate Reduce Solvent NoCrystals->Concentrate Reheat Reheat and Add More Solvent OilingOut->Reheat SlowCool Cool More Slowly OilingOut->SlowCool CheckSolvent Check Solvent Volume LowYield->CheckSolvent CheckWash Use Ice-Cold Wash LowYield->CheckWash

References

Technical Support Center: Managing Exothermic Reactions of 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for guidance purposes only and is intended for use by qualified researchers, scientists, and drug development professionals. The thermal stability and exothermic potential of 2-Bromo-2-methylpropan-1-amine HBr are not well-documented in publicly available literature. Therefore, all procedures should be treated as potentially hazardous and appropriate safety precautions must be taken. It is strongly recommended to perform a thorough risk assessment and small-scale trials before proceeding with any new reaction.

Frequently Asked Questions (FAQs)

Q1: What are the potential thermal hazards associated with this compound?

  • Exothermic Decomposition: Amine hydrohalides can be unstable at elevated temperatures and may decompose exothermically. The presence of a tertiary bromide, which can form a stable tertiary carbocation, may lower the decomposition temperature compared to other bromoalkylamine salts.

  • Intramolecular Cyclization: The primary amine is nucleophilic and could potentially displace the tertiary bromide intramolecularly to form a strained 3,3-dimethylazetidinium bromide salt. Ring-forming reactions, especially the formation of strained rings, can be exothermic.

  • Reactions with Bases: Neutralization of the hydrobromide salt with a base is an acid-base reaction and will be exothermic. A rapid addition of a strong base could lead to a significant temperature increase, potentially triggering decomposition or other side reactions.

  • Incompatibilities: As a hydrobromide salt, it is acidic and will react exothermically with bases. It may also be incompatible with strong oxidizing agents.

Q2: I am planning to use this compound in a reaction. What initial safety precautions should I take?

Given the unknown thermal properties of this compound, a cautious approach is essential:

  • Small-Scale First: Always begin with a small-scale experiment (milligram to gram scale) in a well-ventilated fume hood and behind a blast shield.

  • Temperature Monitoring: Continuously monitor the reaction temperature using a calibrated thermometer or thermocouple.

  • Cooling Bath: Have an adequate cooling bath (e.g., ice-water, dry ice/acetone) readily available to control any unexpected temperature increases.

  • Slow Addition: Add reagents, especially bases, slowly and in a controlled manner. Dropwise addition is recommended.

  • Proper Quenching Plan: Have a quenching plan in place before starting the reaction. This should include the appropriate quenching agent and a method for controlled addition.

Q3: My reaction involving this compound is showing an unexpected temperature rise. What should I do?

An unexpected temperature rise is a sign of a potential thermal runaway. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Apply Cooling: Immerse the reaction vessel in a pre-prepared cooling bath to rapidly reduce the temperature.

  • Alert Others: Inform colleagues and your lab supervisor about the situation.

  • Do Not Seal the Vessel: Ensure the reaction vessel is not sealed to prevent pressure buildup.

  • If Uncontrolled, Evacuate: If the temperature continues to rise uncontrollably despite cooling, evacuate the immediate area and follow your institution's emergency procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid temperature increase upon adding a base. The neutralization of the hydrobromide salt is exothermic. The rate of addition was too fast.1. Immediately stop the addition of the base. 2. Apply external cooling to the reaction vessel. 3. Once the temperature is stable and under control, resume the addition of the base at a much slower rate (dropwise), ensuring the temperature does not exceed the desired range.
Reaction temperature continues to rise after all reagents have been added. A slow exothermic decomposition or a delayed reaction is occurring.1. Apply external cooling to maintain the desired temperature. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine if the reaction is proceeding as expected or if side products are forming. 3. If the temperature cannot be controlled, consider quenching the reaction.
Formation of an unexpected, insoluble solid. This could be the product of a side reaction, such as the formation of the azetidinium salt, or the precipitation of other salts.1. Isolate a small sample of the solid for analysis (after ensuring the reaction is thermally stable). 2. Characterize the solid to determine its identity. 3. Consider adjusting reaction conditions (e.g., temperature, solvent, order of addition) to minimize the formation of this side product if it is undesirable.
Low yield or incomplete reaction. The reaction temperature may be too low, or there may be competing side reactions.1. Consider a carefully controlled, slight increase in reaction temperature while continuously monitoring for any signs of an exotherm. 2. Analyze the reaction mixture to identify any major side products. Understanding the side reactions can help in optimizing the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Handling and Small-Scale Reaction
  • Preparation:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

    • Set up the reaction in a clean, dry flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet (if the reaction is air-sensitive).

    • Place the flask in a secondary container (e.g., a crystallizing dish) that can act as a cooling bath.

    • Have a cooling bath (ice-water) prepared and readily accessible.

  • Reaction:

    • Dissolve this compound in the chosen solvent in the reaction flask.

    • Begin stirring and monitor the initial temperature.

    • Add any other reagents dropwise using an addition funnel.

    • Continuously monitor the temperature. If the temperature rises more than 5-10 °C above the initial temperature, pause the addition and apply external cooling.

    • Once the addition is complete, continue to monitor the temperature for at least 30 minutes to ensure there is no delayed exotherm.

  • Work-up and Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath before quenching.

    • Slowly add the quenching agent (e.g., water, saturated ammonium chloride solution) dropwise, while monitoring the temperature. Be aware that quenching can also be exothermic.

    • Proceed with the extraction and purification of the product.

Visualizations

Potential Intramolecular Cyclization Pathway

The following diagram illustrates the potential intramolecular SN2 reaction that could lead to the formation of a 3,3-dimethylazetidinium bromide salt. This is a potential pathway for an exothermic side reaction.

G Potential Intramolecular Cyclization cluster_0 Reactant cluster_1 Transition State cluster_2 Product Reactant 2-Bromo-2-methylpropan-1-amine TS Intramolecular Attack Reactant->TS Nucleophilic Attack Product 3,3-Dimethylazetidinium bromide TS->Product Ring Closure

Caption: Potential intramolecular cyclization of 2-Bromo-2-methylpropan-1-amine.

Workflow for Managing a Potentially Exothermic Reaction

This diagram outlines the decision-making process when handling a reaction with unknown exothermic potential.

G Exothermic Reaction Management Workflow start Start: Plan Small-Scale Experiment setup Setup Reaction with Temperature Monitoring and Cooling Bath start->setup add_reagents Slow, Controlled Addition of Reagents setup->add_reagents monitor_temp Continuously Monitor Temperature add_reagents->monitor_temp temp_rise Temperature Rise? monitor_temp->temp_rise controlled Is Rise Controlled? temp_rise->controlled Yes continue_reaction Continue Reaction and Monitoring temp_rise->continue_reaction No uncontrolled Emergency: Stop Addition, Apply Max Cooling, Alert Supervisor temp_rise->uncontrolled No, uncontrolled apply_cooling Apply External Cooling controlled->apply_cooling No controlled->continue_reaction Yes apply_cooling->monitor_temp quench Controlled Quenching of Reaction continue_reaction->quench uncontrolled->quench end End of Experiment quench->end

Caption: Decision workflow for handling potentially exothermic reactions.

Technical Support Center: 2-Bromo-2-methylpropan-1-amine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative work-up procedures involving 2-Bromo-2-methylpropan-1-amine hydrobromide. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure to isolate the free amine of 2-Bromo-2-methylpropan-1-amine from its hydrobromide salt?

The standard procedure involves a liquid-liquid extraction based on the principles of acid-base chemistry.[1][2][3] The amine hydrobromide salt is water-soluble. To obtain the free amine, the aqueous solution is made basic, typically by adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), which deprotonates the ammonium salt to the free amine.[4][5][6] The free amine, being less polar, can then be extracted into an organic solvent such as diethyl ether or ethyl acetate.[5][7]

Q2: My 2-Bromo-2-methylpropan-1-amine hydrobromide is not dissolving well in the reaction solvent. What can I do?

The solubility of amine salts can be a challenge.[4] If the reaction conditions are compatible, you might consider using a more polar solvent or a solvent mixture to improve solubility. Alternatively, if the subsequent reaction is not moisture-sensitive, a small amount of water can be added to dissolve the salt before proceeding. For moisture-sensitive reactions, using an excess of a non-nucleophilic organic base like triethylamine can both neutralize the hydrobromide and aid in solubilization.[4]

Q3: What are some alternative, non-aqueous methods to liberate the free amine from its HBr salt?

For moisture-sensitive reactions, a non-aqueous work-up is preferable. One method is to use a tertiary amine base, such as triethylamine or diisopropylethylamine, in an organic solvent.[4] These bases are strong enough to deprotonate the amine hydrobromide, and the resulting triethylammonium bromide salt often has different solubility properties that may allow for its removal by filtration. Another approach involves the use of ion-exchange resins.[5] A basic resin can be used to neutralize the HBr salt, or a strong cation exchange (SCX) cartridge can be employed to capture the amine, which is then eluted with a basic solution like methanolic ammonia.[5]

Q4: How can I remove unreacted starting materials and byproducts from my final product?

Purification can often be achieved through a combination of techniques. An initial acid-base extraction is a powerful tool to separate the basic amine product from neutral or acidic impurities.[1] For more challenging separations, column chromatography is a common method. When using silica gel, it is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to prevent the amine from streaking on the column.[7] Reverse-phase chromatography can also be an effective alternative.

Troubleshooting Guides

Issue 1: Low yield of extracted free amine.
Possible Cause Troubleshooting Step
Incomplete neutralization of the HBr salt. Ensure the aqueous layer is sufficiently basic. Use a pH meter or pH paper to confirm a pH of 10 or higher before extraction.[5]
Insufficient extraction. Increase the number of extractions with the organic solvent. Three to five extractions are typically recommended to ensure complete removal of the product from the aqueous layer.
Emulsion formation during extraction. To break up an emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
Product volatility. If the free amine is volatile, be cautious during solvent removal. Use a rotary evaporator at a reduced temperature and pressure.
Issue 2: Product contamination with salts.
Possible Cause Troubleshooting Step
Aqueous phase carryover. After separating the organic layer, wash it with brine to remove residual water and dissolved inorganic salts.
Insufficient drying of the organic layer. Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) and ensure sufficient contact time to remove all water before solvent evaporation.
Precipitation of the amine salt during extraction. If the free amine has some water solubility, adding salt to the aqueous layer (salting out) can decrease its aqueous solubility and improve extraction efficiency into the organic phase.
Issue 3: Difficulty in purifying the amine by column chromatography.
Possible Cause Troubleshooting Step
Amine tailing on silica gel. Add a small percentage (0.1-1%) of a tertiary amine (e.g., triethylamine) or ammonium hydroxide to the eluent system to deactivate the acidic sites on the silica gel.[7]
Product is too polar for normal-phase chromatography. Consider using reverse-phase chromatography (C18 silica) with a suitable solvent system (e.g., acetonitrile/water or methanol/water with a buffer).
Complex mixture of impurities. A multi-step purification approach may be necessary. For instance, an acid-base extraction followed by column chromatography.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Neutralization and Extraction
  • Dissolution: Dissolve the crude reaction mixture containing 2-Bromo-2-methylpropan-1-amine hydrobromide in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 1 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10, as confirmed by pH paper or a pH meter.[6]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude free amine.

Protocol 2: Alternative Work-up using Solid-Phase Extraction (SPE)
  • Loading: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane). Load the solution onto a pre-conditioned strong cation exchange (SCX) cartridge.

  • Washing: Wash the cartridge with the loading solvent to elute neutral and acidic impurities.

  • Elution: Elute the desired amine from the cartridge using a solution of ammonia in methanol (e.g., 2 M NH3 in MeOH).[5]

  • Concentration: Concentrate the methanolic ammonia eluate under reduced pressure to yield the purified free amine.

Data Presentation

To aid in the optimization of your work-up procedure, we recommend maintaining a detailed record of your experimental conditions and results. The following table provides a template for comparing different work-up strategies.

Work-up Method Scale (mmol) Neutralizing Agent Extraction Solvent Yield (%) Purity (e.g., by NMR, GC-MS) Observations
Aqueous NaOH 1 M NaOHDiethyl Ethere.g., Emulsion formation
Aqueous NaHCO3 Saturated NaHCO3Ethyl Acetate
SPE (SCX) 2 M NH3 in MeOHN/A
Other

Visualizations

Experimental_Workflow_Aqueous_Workup cluster_start Reaction Mixture cluster_aqueous Aqueous Phase cluster_organic Organic Phase start Crude Reaction Mixture (contains Amine HBr) dissolve Dissolve in Water start->dissolve basify Add Base (e.g., NaOH) to pH > 10 dissolve->basify extract Extract with Organic Solvent basify->extract aqueous_waste Aqueous Waste extract->aqueous_waste Separate organic_extracts Combine Organic Extracts extract->organic_extracts Separate wash Wash with Brine organic_extracts->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Isolated Free Amine concentrate->product

Caption: Aqueous work-up workflow for amine salt neutralization.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield incomplete_neut Incomplete Neutralization issue->incomplete_neut poor_extraction Poor Extraction issue->poor_extraction emulsion Emulsion Formation issue->emulsion check_ph Check pH (>10) incomplete_neut->check_ph Address with increase_extractions Increase # of Extractions poor_extraction->increase_extractions Address with add_brine Add Brine / Celite emulsion->add_brine Address with

Caption: Troubleshooting logic for low product yield.

References

Reducing reaction times for 2-Bromo-2-methylpropan-1-amine hbr couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during amide coupling reactions with the sterically hindered amine, 2-Bromo-2-methylpropan-1-amine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 2-Bromo-2-methylpropan-1-amine HBr often slow?

A1: The primary reason for slow reaction times is steric hindrance. The tertiary carbon atom adjacent to the primary amine group in 2-Bromo-2-methylpropan-1-amine creates significant steric bulk, which impedes the approach of the amine to the activated carboxylic acid. This steric clash increases the activation energy of the reaction, leading to slower kinetics compared to less hindered amines.

Q2: What are the most effective types of coupling reagents for this hindered amine?

A2: For sterically hindered amines like 2-Bromo-2-methylpropan-1-amine, highly reactive coupling reagents are generally required to overcome the steric barrier. Acyl halides (chlorides and fluorides) and specialized uronium/phosphonium salt-based reagents are often more effective than standard carbodiimide reagents (e.g., DCC, EDC). Reagents such as HATU, HBTU, PyBOP, and COMU are known to be effective for challenging couplings.

Q3: How does temperature affect the reaction time?

A3: Increasing the reaction temperature can significantly accelerate the coupling reaction by providing the necessary activation energy to overcome steric hindrance. However, excessive heat can also lead to side reactions, such as racemization of chiral centers or decomposition of reagents and products. Therefore, temperature optimization is a critical step.

Q4: What is the role of the base in these coupling reactions?

A4: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for two main reasons. First, it neutralizes the hydrobromide salt of the amine, liberating the free amine for the coupling reaction. Second, it scavenges the acidic byproducts generated during the activation of the carboxylic acid, driving the reaction to completion. The choice and amount of base can influence the reaction rate and the extent of side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficiently reactive coupling reagent. 2. Low reaction temperature. 3. Suboptimal solvent. 4. Steric hindrance from both coupling partners.1. Switch to a more potent coupling reagent (e.g., HATU, COMU, or convert the carboxylic acid to its acyl chloride/fluoride). 2. Gradually increase the reaction temperature in increments of 10-20°C. Consider microwave heating for rapid optimization. 3. Use a polar aprotic solvent like DMF, NMP, or DMAc to improve solubility and reaction rates. 4. If both the amine and the carboxylic acid are sterically hindered, prolonged reaction times (24-48 hours) and elevated temperatures may be necessary.
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., formation of inactive acylurea with carbodiimides). 3. Degradation of reagents or product. 4. Impure starting materials.1. See "Slow or Incomplete Reaction" above. 2. If using a carbodiimide, add an activating agent like HOBt or HOAt to suppress side reactions. Better yet, switch to a uronium/phosphonium reagent. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Avoid excessive heating. 4. Purify starting materials before use. The purity of the amine is particularly critical.
Formation of Side Products 1. Racemization of chiral carboxylic acids. 2. Epimerization at the activated carbonyl center. 3. Over-acylation if the carboxylic acid partner has other nucleophilic groups.1. Use a racemization-suppressing additive such as HOAt. 2. Minimize the time the carboxylic acid spends in its activated state before the amine is added. Pre-activating the acid for a short period before adding the amine can be beneficial. 3. Use appropriate protecting groups for other nucleophilic functionalities on the carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Uronium-Based Reagent (HATU)

This protocol provides a general starting point for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add 2-Bromo-2-methylpropan-1-amine hydrobromide (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-60°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling via Acyl Fluoride for Highly Hindered Substrates

For particularly challenging couplings where standard methods fail, the in-situ generation of a more reactive acyl fluoride can be effective.[1][2]

Materials:

  • Carboxylic acid

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Inert gas

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous DCM.

  • Add BTFFH (1.5 eq) and DIPEA (4.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Add 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to 80°C for 12-24 hours.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with DCM, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and approximate reaction times for amide couplings with sterically hindered amines. Note that specific times will vary depending on the exact substrates used.

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (hours)Yield Range
HATU DIPEADMF25 - 604 - 24Moderate to High
HBTU DIPEADMF25 - 606 - 36Moderate to High
COMU DIPEA/CollidineDMF/ACN25 - 502 - 12High
PyBOP DIPEADMF/DCM25 - 504 - 24Moderate to High
Acyl Chloride TEA/PyridineDCM/THF0 - 251 - 6Moderate to High
BTFFH (Acyl Fluoride) DIPEADCM8012 - 24High

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification reagents Combine Carboxylic Acid, This compound, and Base in Solvent add_coupler Add Coupling Reagent (e.g., HATU) reagents->add_coupler reaction Stir at RT or Heat (Monitor by TLC/LC-MS) add_coupler->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Amide Product purify->product

Caption: A typical experimental workflow for the amide coupling of this compound.

Troubleshooting_Tree cluster_reagent Reagent Check cluster_temp Temperature Check cluster_time Time Check start Slow or Incomplete Reaction? reagent_check Using a standard coupling reagent (e.g., EDC, DCC)? start->reagent_check Yes switch_reagent Switch to a more potent reagent: HATU, COMU, or Acyl Halide reagent_check->switch_reagent Yes temp_check Reaction at Room Temperature? reagent_check->temp_check No solution Problem Resolved switch_reagent->solution increase_temp Increase temperature to 40-80°C (monitor for side products) temp_check->increase_temp Yes time_check Reaction time < 24h? temp_check->time_check No increase_temp->solution increase_time Extend reaction time to 24-48h time_check->increase_time Yes increase_time->solution

Caption: A troubleshooting decision tree for slow or incomplete coupling reactions.

References

Impact of moisture on 2-Bromo-2-methylpropan-1-amine hbr reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-methylpropan-1-amine hydrobromide. The information addresses common issues encountered during experiments, with a particular focus on the impact of moisture on the compound's reactivity and stability.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product in Nucleophilic Substitution Reactions

  • Question: I am performing a nucleophilic substitution reaction with 2-Bromo-2-methylpropan-1-amine HBr, but I am observing a low yield of my target compound and the formation of a significant byproduct. What could be the cause?

  • Answer: A primary cause for low yields in reactions with this reagent is its susceptibility to hydrolysis due to the presence of moisture. This compound contains a tertiary alkyl bromide, which is prone to SN1 substitution reactions with water. This leads to the formation of the corresponding alcohol, 2-amino-2-methylpropan-1-ol, as a byproduct, thus consuming your starting material.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool in a desiccator before use.

    • Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be handled under an inert atmosphere.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

    • Check Reagent Purity: Ensure that your nucleophile and any other reagents are free from water.

Issue 2: Inconsistent Reaction Rates and Reproducibility

  • Question: My reaction times are inconsistent, and I am struggling to reproduce my results. Why might this be happening?

  • Answer: Inconsistent reaction rates are often linked to varying amounts of moisture in the reaction setup. The hydrolysis of this compound is a competing reaction, and its rate is dependent on the concentration of water. Even small variations in atmospheric humidity or solvent water content can affect the amount of active reagent available for your primary reaction.

    Troubleshooting Steps:

    • Standardize Procedures: Implement a strict and consistent protocol for drying glassware, handling solvents, and setting up the reaction under an inert atmosphere.

    • Solvent Quality Control: Use solvents from a freshly opened bottle or a solvent purification system for each experiment.

    • Monitor Humidity: Be aware of the ambient humidity in the laboratory, as this can affect the success of reactions sensitive to moisture.

Frequently Asked Questions (FAQs)

  • Q1: How should I store this compound?

    • A1: It is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Storage in a desiccator is highly recommended to protect it from atmospheric moisture.

  • Q2: What is the primary degradation pathway for this compound in the presence of moisture?

    • A2: The primary degradation pathway is hydrolysis via an SN1 mechanism. The tertiary carbocation formed upon the departure of the bromide ion is stabilized and readily reacts with water to form 2-amino-2-methylpropan-1-ol.[5][6][7]

  • Q3: Can I use this reagent in aqueous or protic solvents?

    • A3: Using this compound in aqueous or protic solvents is generally not recommended if the desired reaction involves the bromo group. These solvents will act as nucleophiles and promote the formation of the hydrolysis byproduct.[5][8] If the amine functionality is the reactive site of interest and the bromo group needs to remain intact, extreme care must be taken with reaction conditions, and alternative, less nucleophilic solvents should be considered.

  • Q4: How can I detect the presence of the hydrolysis byproduct in my reaction mixture?

    • A4: The hydrolysis byproduct, 2-amino-2-methylpropan-1-ol, will have a different polarity and mass than the starting material and the desired product. It can typically be identified using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Impact of Moisture on the Outcome of a Hypothetical Nucleophilic Substitution Reaction

Moisture Content in ReactionExpected Yield of Desired ProductExpected Yield of Hydrolysis Byproduct (2-amino-2-methylpropan-1-ol)Overall Reaction Rate
< 50 ppm (Anhydrous)High (>90%)Low (<5%)Consistent
100-200 ppmModerate (60-80%)Moderate (15-35%)Variable
> 500 ppmLow (<40%)High (>50%)Inconsistent

Note: The data presented in this table is illustrative and based on the known reactivity of tertiary alkyl halides. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution using this compound under Anhydrous Conditions

  • Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel, etc.) should be placed in an oven at 120°C for at least 4 hours and then cooled in a desiccator over a drying agent (e.g., phosphorus pentoxide or calcium chloride).

  • Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. A gas bubbler can be used to monitor the gas flow.

  • Reagent Preparation:

    • Dissolve the nucleophile in the required volume of anhydrous solvent in the reaction flask.

    • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of the nucleophile to the desired temperature (e.g., 0°C) using an ice bath.

    • Slowly add the solution of this compound to the reaction flask via a dropping funnel over a period of 30-60 minutes.

    • Maintain the reaction at the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride, if compatible).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization.

Visualizations

Hydrolysis_Mechanism cluster_0 Step 1: Formation of Carbocation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Deprotonation A 2-Bromo-2-methylpropan-1-amine B Tertiary Carbocation Intermediate A->B Slow C Bromide Ion E Protonated Alcohol B->E Fast D Water (H2O) G 2-amino-2-methylpropan-1-ol (Hydrolysis Byproduct) E->G Fast F Water (H2O) H Hydronium Ion (H3O+)

Caption: SN1 Hydrolysis Mechanism of 2-Bromo-2-methylpropan-1-amine.

Experimental_Workflow start Start dry_glassware Oven-Dry/Flame-Dry Glassware start->dry_glassware assemble Assemble Under Inert Gas (N2/Ar) dry_glassware->assemble add_reagents Add Anhydrous Solvents and Reagents assemble->add_reagents run_reaction Run Reaction at Controlled Temperature add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor monitor->run_reaction Incomplete workup Quench and Work-up monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: Workflow for Handling Moisture-Sensitive Reagents.

References

Identifying byproducts in 2-Bromo-2-methylpropan-1-amine hbr reactions by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-methylpropan-1-amine hydrobromide. It focuses on identifying potential byproducts in reactions using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-Bromo-2-methylpropan-1-amine HBr?

A1: Due to the tertiary nature of the bromide, the most prevalent side reactions are elimination (E1) and intramolecular cyclization. Nucleophilic substitution (SN1) with solvent or other nucleophiles can also occur. The hydrobromide salt form can influence the reaction environment, potentially favoring certain pathways.

Q2: I see unexpected peaks in my 1H NMR spectrum. How can I identify the byproducts?

A2: Unexpected peaks often correspond to byproducts from the side reactions mentioned above. The primary byproducts to consider are 2-methyl-1-propene (from elimination), 2,2-dimethylaziridine (from intramolecular cyclization), and 2-amino-2-methyl-1-propanol (from hydrolysis). Compare the chemical shifts and splitting patterns of your unknown peaks with the data provided in the tables below.

Q3: How can I minimize the formation of these byproducts?

A3: Byproduct formation is highly dependent on reaction conditions.

  • To minimize elimination , use less sterically hindered bases and lower reaction temperatures.

  • To reduce intramolecular cyclization , consider protecting the amine group or running the reaction under acidic conditions to keep the amine protonated.

  • To avoid hydrolysis , ensure anhydrous reaction conditions if water is not the intended nucleophile.

Q4: My reaction is sluggish or incomplete. What could be the issue?

A4: The tertiary bromide is sterically hindered, which can slow down the desired reaction. Additionally, the amine being protonated (as the HBr salt) can reduce its nucleophilicity if it is the intended reactant. Consider using a non-nucleophilic base to free the amine if necessary. The choice of solvent can also significantly impact reaction rates; polar protic solvents may favor SN1 pathways, while polar aprotic solvents might be more suitable for other desired transformations.

Troubleshooting Guide: Byproduct Identification by NMR

This section provides data and workflows to help you identify common byproducts in your reactions involving this compound.

Table 1: 1H NMR Data for Potential Byproducts
Compound NameStructureChemical Shift (δ) ppmMultiplicityIntegrationNotes
2-Bromo-2-methylpropan-1-amine ~1.4 (s, 6H), ~3.0 (s, 2H), Amine protons variableSinglet, Singlet6H, 2HChemical shifts can vary based on solvent and protonation state.
2-methyl-1-propene ~1.7 (s, 6H), ~4.6 (s, 2H)Singlet, Singlet6H, 2HAlkene protons are characteristic.[1]
2,2-dimethylaziridine ~1.1 (s, 6H), ~1.5 (s, 2H), NH proton variableSinglet, Singlet6H, 2HA highly strained ring system.[1][2]
2-amino-2-methyl-1-propanol ~1.1 (s, 6H), ~3.2 (s, 2H), OH and NH2 protons variableSinglet, Singlet6H, 2HProduct of hydrolysis.[3]
2-methylpropan-2-ol ~1.2 (s, 9H), OH proton variableSinglet9HPotential byproduct if the amine is displaced.[4]
Table 2: 13C NMR Data for Potential Byproducts
Compound NameStructureChemical Shift (δ) ppmNotes
2-Bromo-2-methylpropan-1-amine ~30 (CH3), ~55 (C-Br), ~50 (CH2-N)Estimated values.
2-methyl-1-propene ~22 (CH3), ~112 (=CH2), ~142 (=C(CH3)2)Distinct alkene carbons.
2,2-dimethylaziridine ~25 (CH3), ~30 (C(CH3)2), ~35 (CH2)Upfield shifts due to ring strain.[5]
2-amino-2-methyl-1-propanol ~25 (CH3), ~55 (C-N), ~70 (CH2-OH)[4]
2-methylpropan-2-ol ~31 (CH3), ~69 (C-OH)

Experimental Protocols & Workflows

General Protocol for Nucleophilic Substitution with Hydroxide

This protocol is adapted from the hydrolysis of the structurally similar 2-bromo-2-methylpropane and can be used as a starting point for reactions with this compound.

Materials:

  • 2-Bromo-2-methylpropan-1-amine hydrobromide

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Solvent (e.g., a mixture of water and a co-solvent like acetone or THF to ensure solubility)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Dissolve this compound in the chosen solvent system in a round-bottom flask.

  • Add the sodium hydroxide solution to the flask. The amine hydrobromide will be neutralized by one equivalent of NaOH. Additional NaOH will act as the nucleophile.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC or another suitable method.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove salts. The product can be extracted with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

  • Acquire 1H and 13C NMR spectra to confirm the structure of the product and identify any byproducts.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude NMR Spectrum Shows Unexpected Peaks check_starting_material Are there peaks corresponding to unreacted 2-Bromo-2-methylpropan-1-amine? start->check_starting_material check_elimination Are there alkene peaks? (~4.6 ppm and ~1.7 ppm for 2-methyl-1-propene) check_starting_material->check_elimination Yes/No check_cyclization Are there upfield singlets characteristic of 2,2-dimethylaziridine? (~1.1 and ~1.5 ppm) check_elimination->check_cyclization No quantify Integrate peaks to determine relative amounts of product and byproducts. check_elimination->quantify Yes check_hydrolysis Are there peaks corresponding to 2-amino-2-methyl-1-propanol? check_cyclization->check_hydrolysis No check_cyclization->quantify Yes other_byproducts Consider other possibilities: - Reaction with solvent - Dimerization check_hydrolysis->other_byproducts No check_hydrolysis->quantify Yes other_byproducts->quantify optimize Optimize reaction conditions to minimize the identified byproduct. quantify->optimize

Caption: A workflow diagram for identifying byproducts from the NMR spectrum.

Signaling Pathway of Potential Side Reactions

Side_Reaction_Pathways start 2-Bromo-2-methylpropan-1-amine carbocation Tertiary Carbocation Intermediate start->carbocation S_N_1/E1 Pathway (Loss of Br-) cyclization_product 2,2-dimethylaziridine (Intramolecular Cyclization) start->cyclization_product Intramolecular Nucleophilic Attack (Base present) elimination_product 2-methyl-1-propene (Elimination Product) carbocation->elimination_product Deprotonation substitution_product 2-amino-2-methyl-1-propanol (Substitution Product) carbocation->substitution_product Nucleophilic Attack (e.g., H2O)

Caption: Potential side reaction pathways for 2-Bromo-2-methylpropan-1-amine.

References

Overcoming solubility issues with 2-Bromo-2-methylpropan-1-amine hbr

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-methylpropan-1-amine hydrobromide. The information is designed to help overcome common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Bromo-2-methylpropan-1-amine HBr?

A1: 2-Bromo-2-methylpropan-1-amine hydrobromide is an amine salt. Generally, amine hydrobromide salts are more water-soluble than their corresponding free base forms.[1][2] The presence of the ionic hydrobromide salt enhances its polarity, making it more amenable to dissolution in polar solvents like water. However, the organic portion of the molecule can limit its solubility, especially in aqueous solutions at neutral or basic pH.

Q2: I am having trouble dissolving this compound in water at a neutral pH. What could be the issue?

A2: The solubility of amine salts is often pH-dependent.[3][4] At neutral or alkaline pH, the amine salt can convert to its less soluble free base form, leading to precipitation or poor dissolution. To maintain the compound in its more soluble ionized form, it is recommended to dissolve it in a slightly acidic solution.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used. Polar aprotic solvents such as DMSO and DMF are often good choices for dissolving amine salts. Protic solvents like ethanol and methanol can also be effective, particularly when used as co-solvents with water. The choice of solvent will depend on the specific requirements of your experiment.

Q4: Does temperature affect the solubility of this compound?

A4: For most solid solutes, solubility increases with temperature.[5] Gently warming the solution can help to dissolve the compound. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation. It is recommended to perform initial small-scale tests to determine the optimal temperature for dissolution without compromising the integrity of the compound.

Q5: Are there any known incompatibilities for this compound?

A5: this compound is an acidic salt and may react with strong bases. The bromo group also makes the compound susceptible to nucleophilic substitution reactions. It is advisable to avoid strongly basic conditions and reactive nucleophiles in your solvent system unless it is a part of the intended reaction.

Troubleshooting Guides

Issue 1: Compound precipitates out of aqueous solution.
  • Potential Cause: The pH of the solution is too high (neutral or basic), causing the conversion of the soluble amine salt to the less soluble free amine.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is neutral or basic, lower the pH by adding a small amount of a dilute acid (e.g., 0.1 M HCl). Aim for a slightly acidic pH (e.g., pH 4-6) to maintain the protonated, more soluble form of the amine.

    • Observe if the precipitate redissolves.

Issue 2: The compound does not fully dissolve in the chosen solvent.
  • Potential Cause 1: The concentration of the compound exceeds its solubility limit in the selected solvent.

  • Troubleshooting Steps:

    • Try to dissolve a smaller amount of the compound in the same volume of solvent.

    • If a higher concentration is required, consider using a different solvent or a co-solvent system.

  • Potential Cause 2: The dissolution rate is slow.

  • Troubleshooting Steps:

    • Increase the surface area of the solid by grinding it into a fine powder before adding it to the solvent.

    • Agitate the solution using a magnetic stirrer or vortex mixer.

    • Gently warm the solution while stirring. Be cautious about the compound's stability at higher temperatures.

Issue 3: The solution is cloudy or hazy.
  • Potential Cause: The presence of insoluble impurities or the formation of a fine suspension.

  • Troubleshooting Steps:

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

    • If the cloudiness persists, it may indicate partial dissolution. Re-evaluate the solvent system and consider the troubleshooting steps for incomplete dissolution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Objective: To prepare a clear, aqueous stock solution of this compound.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Hydrochloric acid (HCl)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • pH meter

  • Methodology:

    • Weigh the desired amount of this compound.

    • Add approximately 80% of the final volume of deionized water to a volumetric flask.

    • While stirring, slowly add the weighed compound to the water.

    • If the compound does not fully dissolve, check the pH of the solution.

    • Add 0.1 M HCl dropwise until the compound is fully dissolved and the solution is clear. Monitor the pH to ensure it remains in the desired acidic range.

    • Once the compound is dissolved, add deionized water to reach the final volume.

    • Store the solution as per the compound's stability guidelines.

Protocol 2: Solubility Assessment in Different Solvents
  • Objective: To determine the approximate solubility of this compound in various common laboratory solvents.

  • Materials:

    • This compound

    • A selection of solvents (e.g., water, ethanol, methanol, DMSO, DMF)

    • Small vials

    • Vortex mixer

  • Methodology:

    • Add a pre-weighed amount of the compound (e.g., 1 mg) to a series of vials.

    • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution.

    • If the compound dissolves, add another pre-weighed amount and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved).

    • Record the total amount of compound dissolved in the known volume of solvent to estimate the solubility.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL) at 25°CObservations
Water (pH 7)~5-10May require sonication or gentle heating.
Water (pH 4)> 50Readily soluble with slight acidification.
Ethanol~20-30Soluble with agitation.
Methanol~30-40Soluble with agitation.
DMSO> 100Freely soluble.
DMF> 100Freely soluble.

Note: The values in this table are illustrative and should be confirmed experimentally.

Visualizations

experimental_workflow start Start: Undissolved This compound dissolve Attempt to Dissolve in Chosen Solvent start->dissolve observe Observe for Complete Dissolution dissolve->observe success End: Clear Solution (Proceed with Experiment) observe->success Yes troubleshoot Troubleshoot Solubility Issue observe->troubleshoot No adjust_ph Adjust pH (for aqueous solutions) troubleshoot->adjust_ph cosolvent Add Co-solvent troubleshoot->cosolvent heat Apply Gentle Heat troubleshoot->heat filter Filter Solution troubleshoot->filter adjust_ph->dissolve cosolvent->dissolve heat->dissolve filter->success

Caption: Troubleshooting workflow for solubility issues.

signaling_pathway_synthesis cluster_synthesis Hypothetical Synthesis of a Bioactive Molecule cluster_cellular_effect Cellular Mechanism of Action reactant This compound (Precursor) intermediate Intermediate Compound reactant->intermediate Nucleophilic Substitution product Bioactive Molecule (e.g., Kinase Inhibitor) intermediate->product Further Synthetic Steps product2 Bioactive Molecule target Target Protein (e.g., Kinase) product2->target Inhibition pathway Downstream Signaling Pathway target->pathway Blocks Signal response Cellular Response (e.g., Apoptosis) pathway->response Induces

Caption: Hypothetical role in bioactive molecule synthesis.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites. This reduces the catalyst's activity and can halt the reaction. Poisons can interact with the catalyst in various ways, including chemisorption on active sites, formation of inactive surface compounds, or alteration of the catalyst's electronic or geometric structure.

Q2: How can 2-Bromo-2-methylpropan-1-amine HBr act as a catalyst poison?

2-Bromo-2-methylpropan-1-amine hydrobromide contains two potential poisoning moieties: a primary amine and a bromide ion.

  • Amine Poisoning: The lone pair of electrons on the nitrogen atom of the primary amine can coordinate strongly to the metal center of the catalyst (e.g., Palladium, Platinum, Rhodium). This coordination can block active sites that are necessary for the catalytic cycle to proceed.[1]

  • Bromide Poisoning: Halide ions, such as bromide, can also adsorb onto the catalyst surface. While sometimes a halide is a necessary component of the catalytic cycle, excess bromide can lead to the formation of stable, inactive metal-halide complexes on the surface, thereby deactivating the catalyst.

Q3: What are the common symptoms of catalyst poisoning in my reaction?

Common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • A noticeable decrease in the product yield.

  • A change in the selectivity of the reaction, leading to the formation of undesired byproducts.

  • The need for higher catalyst loading or harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.

Troubleshooting Guide

If you suspect catalyst poisoning by this compound, follow this step-by-step troubleshooting guide.

Diagram: Troubleshooting Workflow for Catalyst Poisoning

TroubleshootingWorkflow A Reaction Failure or Sluggishness Observed B Hypothesis: Catalyst Poisoning by this compound A->B C Step 1: Preliminary Checks B->C F Step 2: Diagnostic Experiments B->F J Step 3: Catalyst Characterization B->J L Step 4: Mitigation Strategies B->L D Confirm Reagent Purity C->D E Verify Reaction Conditions (Temp, Pressure, Stirring) C->E G Increase Catalyst Loading F->G H Add Ligand F->H I Pre-treat Substrate/Reagents F->I K Analyze Spent Catalyst (ICP-MS, XPS, TEM) J->K M Use a More Robust Catalyst L->M N Optimize Reaction Conditions L->N O Purify this compound L->O P Successful Reaction M->P N->P O->P

Caption: A logical workflow for troubleshooting suspected catalyst poisoning.

Step 1: Preliminary Checks

Before assuming catalyst poisoning, rule out other common experimental errors:

  • Reagent Purity: Ensure that all starting materials and solvents are of the required purity. Impurities in other reagents could also be catalyst poisons.

  • Reaction Conditions: Double-check that the reaction temperature, pressure, and stirring rate are correct and stable.

  • Inert Atmosphere: Confirm that the reaction is being conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is air-sensitive.

Step 2: Diagnostic Experiments

If preliminary checks do not resolve the issue, perform the following diagnostic experiments:

ExperimentProcedureExpected Outcome if Poisoning is Occurring
Increase Catalyst Loading Run the reaction with a higher catalyst loading (e.g., double the original amount).The reaction may proceed to completion, but this is not an ideal long-term solution due to cost.
Add Excess Ligand For reactions using a metal-ligand complex, add a small excess of the ligand.The excess ligand may displace the poisoning amine from the metal center, restoring catalytic activity.
Substrate Pre-treatment Consider passing a solution of the this compound through a guard bed (e.g., activated carbon or a basic resin) before adding it to the reaction.If the poison is an impurity, this may remove it and allow the reaction to proceed.
Step 3: Catalyst Characterization

To confirm poisoning, analyze the spent catalyst from a failed reaction and compare it to a fresh catalyst sample.

Analytical TechniqueInformation Gained
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Determines the elemental composition of the catalyst surface. Can detect the presence of bromine.
X-ray Photoelectron Spectroscopy (XPS) Provides information about the chemical state of the elements on the catalyst surface. Can confirm the presence of nitrogen and bromine and their binding environment.
Transmission Electron Microscopy (TEM) Visualizes the catalyst particles and can reveal changes in morphology or agglomeration due to poisoning.
Temperature Programmed Desorption (TPD) Can identify the species adsorbed on the catalyst surface and the strength of their interaction.
Step 4: Mitigation Strategies

Based on the findings from your diagnostic experiments and catalyst characterization, implement one or more of the following mitigation strategies:

  • Catalyst Selection:

    • Use a more robust catalyst: Some catalysts are inherently more resistant to poisoning by amines or halides. Consult the literature for catalysts that have shown high tolerance to these functional groups.

    • Encapsulated catalysts: Using a catalyst encapsulated in a porous material can protect the active sites from larger poison molecules.

  • Reaction Condition Optimization:

    • Temperature: Increasing the reaction temperature may weaken the bond between the poison and the catalyst, but be mindful of potential side reactions.

    • Solvent: The choice of solvent can influence the coordination of the amine and bromide to the catalyst.

  • Reagent Purification:

    • If impurities in the this compound are suspected, purify it by recrystallization or chromatography before use.

Experimental Protocols

Protocol for Investigating Catalyst Poisoning

This protocol outlines a general procedure to determine if this compound is poisoning your catalytic reaction.

Objective: To assess the inhibitory effect of this compound on a standard catalytic reaction.

Materials:

  • Catalyst (e.g., Pd(OAc)2/phosphine ligand)

  • Substrates for a known, reliable reaction

  • This compound

  • Anhydrous solvents and reagents

  • Standard laboratory glassware and reaction monitoring equipment (e.g., GC, LC-MS, TLC)

Procedure:

  • Baseline Reaction:

    • Set up the catalytic reaction under standard, optimized conditions without the addition of this compound.

    • Monitor the reaction progress over time to establish a baseline conversion and rate.

  • Poisoning Experiment:

    • Set up an identical reaction to the baseline.

    • Add a stoichiometric equivalent of this compound relative to the catalyst.

    • Monitor the reaction progress and compare the rate and final conversion to the baseline.

  • Varying Poison Concentration:

    • Set up a series of reactions with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, and 2.0 equivalents relative to the catalyst).

    • Monitor the reaction progress for each concentration.

Data Analysis:

  • Plot reaction conversion versus time for each experiment.

  • Create a table summarizing the initial reaction rate and final conversion at different poison concentrations.

Diagram: Experimental Workflow for Poisoning Study

ExperimentalWorkflow A Establish Baseline Reaction Kinetics B Perform Reaction with Added this compound A->B C Vary Concentration of Potential Poison B->C D Monitor Reaction Progress (e.g., GC, LC-MS) C->D E Analyze Data: Compare Rates and Conversions D->E F Conclusion on Poisoning Effect E->F

Caption: A workflow for experimentally determining the poisoning effect of a substance.

Summary of Potential Poisoning Mechanisms

Diagram: Catalyst Poisoning Mechanisms

PoisoningMechanisms cluster_amine Amine Poisoning cluster_bromide Bromide Poisoning A Catalyst Active Site C Blocked Active Site (Catalyst-NH2-R) A->C B Amine (R-NH2) B->A Strong Coordination D Catalyst Active Site F Inactive Metal-Bromide Complex D->F E Bromide (Br-) E->D Adsorption

Caption: Potential mechanisms of catalyst deactivation by amine and bromide species.

References

Strategies to minimize dimer formation with 2-Bromo-2-methylpropan-1-amine hbr

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-2-methylpropan-1-amine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize dimer formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation when using 2-Bromo-2-methylpropan-1-amine hydrobromide in my reaction?

A1: Dimer formation is primarily caused by a competing intramolecular cyclization reaction. The 2-Bromo-2-methylpropan-1-amine, once deprotonated from its hydrobromide salt, can undergo an internal nucleophilic attack where the amine group displaces the bromide on the adjacent tertiary carbon. This forms a highly reactive intermediate, 2,2-dimethylaziridine. This aziridine can then be attacked by another molecule of the deprotonated amine, leading to the formation of a dimer.

Q2: How does the hydrobromide salt form of the reagent affect its reactivity and propensity for dimer formation?

A2: The hydrobromide salt form is crucial for the stability and shelf-life of the reagent. The protonated amine is non-nucleophilic, which prevents both intramolecular cyclization and intermolecular side reactions during storage. However, in the presence of a base during your reaction, the free amine is generated, initiating its potential for side reactions. The choice and amount of base are therefore critical in controlling the concentration of the reactive free amine at any given time.

Q3: What are the main competing reactions I should be aware of?

A3: Besides the desired intermolecular nucleophilic substitution and the dimer-forming pathway, you should also be aware of a potential E1 elimination side reaction.[1] The tertiary carbocation that can form from the loss of the bromide is susceptible to elimination, especially at higher temperatures, which would lead to the formation of 2-methyl-2-propen-1-amine.

Troubleshooting Guide: Minimizing Dimer Formation

This guide provides strategies to minimize the formation of the dimer byproduct in your reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide.

IssueRecommended StrategyDetailed Protocol & Explanation
High Dimer Yield 1. Choice of Base: Use a non-nucleophilic, sterically hindered base.Instead of common amine bases like triethylamine, consider using bases such as diisopropylethylamine (DIPEA) or proton sponge. These bases are less likely to act as nucleophiles themselves and can deprotonate the hydrobromide salt with less disruption to the primary reaction.
2. Slow Addition of Base: Add the base dropwise to the reaction mixture.This strategy, known as slow-drip or syringe pump addition, maintains a low concentration of the free amine at any given point. This kinetically favors the desired intermolecular reaction over the intramolecular cyclization, as the probability of the intended nucleophile reacting is higher than the amine folding back on itself.
3. Low Reaction Temperature: Perform the reaction at a reduced temperature.Lowering the temperature (e.g., to 0°C or -20°C) can significantly reduce the rate of the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction. This provides better kinetic control over the reaction outcome.[2]
4. Solvent Selection: Use a polar aprotic solvent.Solvents like DMF or DMSO can help to solvate the ions in the reaction mixture without participating in the reaction. In some cases, less polar solvents might disfavor the formation of the charged aziridinium intermediate, but this is highly substrate-dependent. It is advisable to screen a few solvent options.
Reaction Stalls or is Incomplete 1. Amine Protection: Consider protecting the amine group prior to the reaction.If the primary amine is not the desired nucleophile in your reaction scheme, protecting it as a carbamate (e.g., Boc or Cbz) will completely prevent both intramolecular cyclization and dimerization.[1][3] The protecting group can be removed in a subsequent step.
2. Temperature Optimization: Gradually warm the reaction after initial low-temperature addition.If the reaction is too slow at very low temperatures, a carefully controlled warming protocol can be employed. After the slow addition of the base at a low temperature, the reaction mixture can be allowed to slowly warm to room temperature to drive the desired reaction to completion while still minimizing the initial burst of side reactions.

Reaction Pathways and Experimental Workflow

Below are diagrams illustrating the chemical pathways leading to dimer formation and a suggested experimental workflow to minimize it.

dimer_formation Reagent 2-Bromo-2-methylpropan-1-amine HBr FreeAmine Free Amine Reagent->FreeAmine + Base Aziridine 2,2-Dimethylaziridine (Intermediate) FreeAmine->Aziridine Intramolecular Cyclization DesiredProduct Desired Product FreeAmine->DesiredProduct + Your Nucleophile Dimer Dimer Product Aziridine->Dimer + Free Amine

Fig. 1: Dimer Formation Pathway

experimental_workflow Start Start Reaction Setup Dissolve Dissolve this compound and other reactants in a suitable solvent. Start->Dissolve Cool Cool the reaction mixture to a low temperature (e.g., 0°C or -20°C). Dissolve->Cool SlowAdd Slowly add a non-nucleophilic, hindered base (e.g., DIPEA) dropwise via syringe pump. Cool->SlowAdd Monitor Monitor the reaction progress by TLC or LC-MS. SlowAdd->Monitor Workup Perform aqueous workup and extraction. Monitor->Workup Purify Purify the product via column chromatography. Workup->Purify

Fig. 2: Recommended Experimental Workflow

Summary of Strategies and Expected Outcomes

StrategyImpact on Dimer FormationRationale
Use of Hindered Base (e.g., DIPEA) Significant Decrease Reduces side reactions from the base itself and allows for controlled deprotonation.
Slow Base Addition Significant Decrease Maintains a low concentration of the reactive free amine, favoring intermolecular reactions.
Low Reaction Temperature Significant Decrease Kinetically disfavors the intramolecular cyclization which typically has a higher activation energy.[2]
Use of Polar Aprotic Solvents (e.g., DMF, DMSO) Moderate Decrease Can stabilize charged intermediates and may influence the reaction pathway, though optimization is often required.
Amine Protection (e.g., Boc, Cbz) Complete Elimination The protected amine is no longer nucleophilic and cannot undergo intramolecular cyclization.[1][3]

By implementing these strategies, researchers can significantly improve the yield of their desired product and minimize the formation of dimeric impurities.

References

Validation & Comparative

Comparative Purity Analysis of 2-Bromo-2-methylpropan-1-amine HBr: A Guide to HPLC, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of three common analytical techniques for determining the purity of 2-Bromo-2-methylpropan-1-amine hydrobromide, a key building block in organic synthesis. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a cornerstone of purity analysis in the pharmaceutical industry. However, the analysis of polar, non-chromophoric primary amines like 2-Bromo-2-methylpropan-1-amine HBr presents challenges, including poor retention on traditional C18 columns and low sensitivity with UV detectors.[1][2][3] To overcome these issues, a pre-column derivatization step is often employed to enhance the hydrophobicity and UV absorbance of the analyte.[2][3][4]

Experimental Protocol: HPLC with Pre-column Derivatization

1. Derivatization Procedure:

  • Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile (ACN).

  • Buffer: 0.1 M Sodium borate buffer, pH 9.0.

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of ACN and water.

    • To 100 µL of the sample solution, add 200 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15 minutes.

    • Quench the reaction by adding 100 µL of 1 M glycine solution.

    • Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

  • Column Temperature: 30 °C.

Logical Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve derivatize Derivatize with FMOC-Cl dissolve->derivatize quench Quench Reaction derivatize->quench dilute Dilute for Injection quench->dilute inject Inject on C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal methods are crucial for a comprehensive purity profile. Here, we compare the HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the analysis of volatile and thermally stable compounds. Primary amines can be challenging to analyze directly by GC due to their polarity, which can lead to peak tailing.[5] Derivatization is often employed to improve chromatographic performance.[6][7][8]

Experimental Protocol: GC-MS

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and reduce polarity.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[2][4] The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[1][3][9]

Experimental Protocol: qNMR

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of DMSO-d6.

    • Acquire the 1H NMR spectrum using appropriate relaxation delays (D1) to ensure full signal relaxation for accurate integration.

Comparative Data Summary

The following table summarizes hypothetical, yet realistic, results from the purity analysis of a single batch of this compound using the three described methods.

Analytical Method Purity (%) Major Impurity Detected Limit of Quantitation (LOQ) (%) Analysis Time (per sample)
HPLC-UV (derivatized) 99.2Unreacted 2-amino-2-methyl-1-propanol0.05~45 minutes
GC-MS (derivatized) 99.12-Bromo-2-methylpropane0.02~30 minutes
qNMR 99.3Solvent Residue (Acetone)0.1~15 minutes

Method Comparison

Feature HPLC-UV (derivatized) GC-MS (derivatized) qNMR
Selectivity HighVery HighHigh
Sensitivity HighVery HighModerate
Sample Throughput ModerateHighHigh
Reference Standard Required for impuritiesNot required for identificationInternal standard required
Destructive YesYesNo[1]
Ease of Method Dev. ModerateModerateSimple

Logical Relationship of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification.

cluster_attributes Analytical Attributes cluster_methods Analytical Methods sensitivity High Sensitivity quantification Absolute Quantification structure Structural Information hplc HPLC-UV hplc->sensitivity gcms GC-MS gcms->sensitivity gcms->structure qnmr qNMR qnmr->quantification qnmr->structure

Caption: Relationship between analytical methods and their key attributes.

Conclusion

For the routine purity analysis of this compound, a derivatization-based HPLC-UV method provides a robust and reliable approach with good sensitivity and selectivity. GC-MS offers an excellent orthogonal technique, particularly for identifying volatile impurities. For primary purity assessment and as a reference method, qNMR is a powerful, non-destructive tool that provides direct and highly accurate quantification without the need for a specific reference standard of the analyte. A combination of these techniques will provide a comprehensive and reliable purity profile for this important chemical intermediate.

References

A Comparative Guide to the Characterization of 2-Bromo-2-methylpropan-1-amine Hydrobromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of 2-Bromo-2-methylpropan-1-amine hydrobromide and its derivatives. The information is compiled to assist researchers in understanding the physicochemical properties, spectral characteristics, and potential applications of this class of compounds. Due to the limited availability of directly comparative studies, this guide presents data on the parent compound and select derivatives, offering a framework for further investigation.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and computed properties for 2-Bromo-2-methylpropan-1-amine and its hydrobromide salt is presented below. Data for N-substituted derivatives is sparse in the literature; however, information on related amide compounds is included for structural comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)XLogP3Topological Polar Surface Area (Ų)
2-Bromo-2-methylpropan-1-amine[1]C₄H₁₀BrN152.03150.999660.726.0
2-Bromo-2-methylpropan-1-amine HBrC₄H₁₁Br₂N232.94230.92582-26.0
N-Benzyl-2-bromo-2-methylpropanamide[2]C₁₁H₁₄BrNO256.14255.025882.429.1
N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide)[3]C₁₄H₁₈Br₂N₂O₂406.12403.97892-58.2

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of novel derivatives. Below are representative procedures based on available literature.

Synthesis of N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide)[3]

  • Reaction Setup: In a 3-neck round-bottomed flask, combine p-phenylenediamine (5 g, 0.012 moles), triethylamine (12 g, 0.05 moles), and THF (400 ml).

  • Addition of Reagent: Slowly add bromoisobutyryl bromide (13.7 g, 0.06 moles) to the stirred mixture.

  • Reaction and Workup: Continue stirring overnight. Filter the resulting solid and wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization: Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to obtain X-ray diffraction quality crystals.

General Protocol for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure. For ¹³C NMR, analyze the chemical shifts of the carbon signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 298 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The quality of the final structure is assessed by parameters such as the R-factor. For N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide), the final R-factor was reported as 0.056[3].

Comparative Performance and Applications

For instance, the biological activity of novel compounds is often assessed through a series of in vitro and in vivo assays. A hypothetical workflow for evaluating the anti-inflammatory and antimicrobial properties of a series of N-substituted 2-Bromo-2-methylpropan-1-amine derivatives is outlined below, based on methodologies reported for other classes of compounds[4][5].

Hypothetical Biological Activity Screening Workflow:

  • Synthesis: Synthesize a library of N-substituted derivatives.

  • In Vitro Anti-inflammatory Assay: Screen the compounds for their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a relevant cell line.

  • In Vitro Antimicrobial Assay: Evaluate the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the observed biological activities with the structural modifications of the derivatives to identify key functional groups.

  • Lead Optimization: Further modify the most promising compounds to enhance their activity and selectivity.

The N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide) has been investigated as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP), highlighting a potential application for this class of compounds in materials science[3].

Visualizations

Synthesis of N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide)

G p-Phenylenediamine p-Phenylenediamine Product N,N'-(1,4-Phenylene)bis (2-bromo-2-methylpropanamide) p-Phenylenediamine->Product Bromoisobutyryl_bromide 2-Bromo-2-methylpropanoyl bromide Bromoisobutyryl_bromide->Product Et3N_THF Et3N, THF Et3N_THF->Product

Caption: Reaction scheme for the synthesis of a bis-amide derivative.

Hypothetical Workflow for Biological Evaluation

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization Start This compound Derivatization N-Substitution (Alkyl, Aryl, etc.) Start->Derivatization Library Library of Derivatives Derivatization->Library Anti_inflammatory Anti-inflammatory Assays (TNF-α, IL-6) Library->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC) Library->Antimicrobial SAR Structure-Activity Relationship (SAR) Anti_inflammatory->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the biological evaluation of derivatives.

References

Comparing reactivity of 2-Bromo-2-methylpropan-1-amine hbr with other bromoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the reactivity of halogenated organic compounds is a cornerstone of synthetic strategy. This guide provides a comparative analysis of the reactivity of 2-Bromo-2-methylpropan-1-amine HBr against a spectrum of primary, secondary, and tertiary bromoalkanes. Understanding these relative reactivities is crucial for optimizing reaction conditions and predicting synthetic outcomes in the development of novel therapeutic agents.

Introduction to Bromoalkane Reactivity

Bromoalkanes are versatile substrates in organic synthesis, primarily undergoing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The reaction pathway and rate are profoundly influenced by the structure of the bromoalkane, specifically the degree of carbon substitution at the alpha-carbon (the carbon bonded to the bromine atom) and the steric and electronic nature of neighboring functional groups.

Structural Considerations and Predicted Reactivity

This compound presents a unique structural motif. It is a tertiary bromoalkane, which would typically favor an S_N1 reaction mechanism due to the potential to form a stable tertiary carbocation. However, the presence of a protonated aminomethyl group (-CH₂NH₃⁺) adjacent to the tertiary center introduces a powerful electron-withdrawing inductive effect. This effect is anticipated to significantly destabilize the nascent carbocation, thereby impeding the S_N1 pathway.

Simultaneously, the molecule is sterically hindered around the reaction center, characteristic of a neopentyl-like structure. This steric bulk is expected to severely retard the rate of any potential S_N2 reaction, which requires a backside attack by a nucleophile.[1][2] Consequently, this compound is predicted to be relatively unreactive under typical nucleophilic substitution conditions compared to other tertiary bromoalkanes.

Comparative Reactivity Overview

The reactivity of bromoalkanes is primarily dictated by the stability of the carbocation intermediate in S_N1 reactions and the degree of steric hindrance in S_N2 reactions.[3][4]

Bromoalkane TypeExamplePrimary MechanismRelative Reactivity Trend (S_N1)Relative Reactivity Trend (S_N2)Key Influencing Factors
Primary1-BromobutaneS_N2Least ReactiveMost ReactiveLow steric hindrance allows for easy nucleophilic attack.[5]
Secondary2-BromobutaneS_N1 / S_N2IntermediateIntermediateCompetes between S_N1 and S_N2 depending on reaction conditions.[6]
Tertiary2-Bromo-2-methylpropaneS_N1Most ReactiveLeast Reactive (Generally no reaction)Forms a stable tertiary carbocation.[7][8][9] High steric hindrance prevents S_N2.[10]
Tertiary (with EWG)This compoundPredicted to be very slow (S_N1 or S_N2)Predicted to be much less reactive than standard tertiaryPredicted to be extremely unreactiveStrong electron-withdrawing group (-CH₂NH₃⁺) destabilizes carbocation (inhibits S_N1). Severe steric hindrance inhibits S_N2.

Experimental Protocols for Reactivity Comparison

To empirically determine and compare the reactivity of these bromoalkanes, a standardized experimental protocol is necessary. A common method involves monitoring the rate of hydrolysis.

Objective: To compare the relative rates of hydrolysis of different bromoalkanes by monitoring the production of hydrobromic acid (HBr).

Materials:

  • 1-Bromobutane

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane

  • This compound

  • Ethanol (solvent)

  • Water

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare equimolar solutions of each bromoalkane in a suitable solvent mixture, such as 80:20 ethanol/water, to ensure miscibility.

  • For each bromoalkane, initiate the hydrolysis reaction by placing a known volume of the solution in a conical flask and equilibrating to a constant temperature (e.g., 50 °C) in a water bath.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask of ice-cold water.

  • Titrate the amount of HBr produced in the aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Repeat the titration for each time point to construct a concentration-time profile for the formation of HBr.

  • The initial rate of reaction can be determined from the slope of the concentration of HBr versus time graph at t=0.

This protocol can be adapted to study the reaction with other nucleophiles by monitoring the consumption of the nucleophile or the formation of the product using techniques like chromatography (GC, HPLC) or spectroscopy (NMR). For instance, in the hydrolysis of 2-bromo-2-methylpropane, the rate of reaction is independent of the hydroxide ion concentration, confirming an S_N1 mechanism.[4][11]

Reaction Mechanisms and Logical Framework

The choice between S_N1 and S_N2 pathways is a critical determinant of a bromoalkane's reactivity. The following diagrams illustrate these mechanisms and a logical framework for predicting the reactivity of this compound.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) Tertiary_Bromoalkane (CH₃)₃C-Br Carbocation (CH₃)₃C⁺ + Br⁻ Tertiary_Bromoalkane->Carbocation Heterolysis Product (CH₃)₃C-Nu Carbocation->Product Nucleophile Nu⁻ Nucleophile->Product

Caption: The S_N1 mechanism for a tertiary bromoalkane, proceeding through a stable carbocation intermediate.

SN2_Mechanism Primary_Bromoalkane CH₃CH₂-Br Transition_State [Nu···CH₂(CH₃)···Br]⁻ Primary_Bromoalkane->Transition_State Nucleophile Nu⁻ Nucleophile->Transition_State Backside Attack Product Nu-CH₂CH₃ + Br⁻ Transition_State->Product Inversion of Stereochemistry

Caption: The S_N2 mechanism for a primary bromoalkane, involving a single concerted step.

Reactivity_Prediction start Analyze Reactivity of This compound substrate_type Tertiary Bromoalkane? start->substrate_type sn1_favored Favors S_N1 Mechanism substrate_type->sn1_favored Yes steric_hindrance High Steric Hindrance? substrate_type->steric_hindrance Yes ewg Presence of adjacent -CH₂NH₃⁺ (EWG)? sn1_favored->ewg destabilize Destabilizes Carbocation ewg->destabilize Yes inhibit_sn1 S_N1 Pathway Inhibited destabilize->inhibit_sn1 conclusion Predicted Low Reactivity inhibit_sn1->conclusion inhibit_sn2 S_N2 Pathway Inhibited steric_hindrance->inhibit_sn2 Yes inhibit_sn2->conclusion

Caption: Logical framework for predicting the reactivity of this compound.

Conclusion

The reactivity of bromoalkanes is a nuanced interplay of steric and electronic factors. While tertiary bromoalkanes like 2-bromo-2-methylpropane are generally highly reactive via an S_N1 mechanism, the introduction of a potent electron-withdrawing group, as seen in this compound, is predicted to dramatically reduce this reactivity. This compound is also sterically hindered, making it a poor substrate for S_N2 reactions. These predictions underscore the importance of considering the entire molecular structure when designing synthetic routes. The provided experimental protocol offers a robust framework for the empirical validation of these principles, enabling researchers to make informed decisions in the selection of substrates and optimization of reaction conditions for drug development.

References

2-Bromo-2-methylpropan-1-amine hbr vs 1-bromo-2-methylpropan-2-amine in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Utility of 2-Bromo-2-methylpropan-1-amine hydrobromide and 1-Bromo-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles, the choice of starting material is paramount to the efficiency and outcome of a reaction. This guide provides a comparative analysis of two isomeric building blocks: 2-Bromo-2-methylpropan-1-amine hydrobromide and 1-bromo-2-methylpropan-2-amine. Their structural differences dictate distinct reactive pathways, leading to different classes of heterocyclic compounds.

Structural and Reactivity Overview

2-Bromo-2-methylpropan-1-amine features a primary amine and a tertiary bromide. This arrangement is primed for intramolecular nucleophilic substitution to form a four-membered azetidine ring. The primary amine acts as the nucleophile, attacking the carbon bearing the tertiary bromide.

1-Bromo-2-methylpropan-2-amine , conversely, possesses a tertiary amine (as its hydrobromide salt) and a primary bromide. This structure favors intramolecular cyclization to form a five-membered pyrrolidine ring. Here, the secondary amine (after deprotonation) attacks the carbon with the primary bromide.

The disparate reactivity profiles of these isomers make them valuable precursors for different families of heterocyclic scaffolds, which are prevalent in pharmaceuticals and other bioactive molecules.

Synthetic Applications and Experimental Data

While direct comparative studies detailing the synthesis of heterocycles from these two specific isomers are not extensively documented in publicly available literature, we can infer their synthetic utility from established principles of intramolecular reactions.

Synthesis of 2,2-Dimethylazetidine from 2-Bromo-2-methylpropan-1-amine

The intramolecular cyclization of 2-Bromo-2-methylpropan-1-amine is expected to yield 2,2-dimethylazetidine. This reaction typically proceeds via an SN2-type pathway, where the primary amine displaces the bromide.

Table 1: Hypothetical Synthesis of 2,2-Dimethylazetidine

ParameterValue
Starting Material 2-Bromo-2-methylpropan-1-amine hydrobromide
Product 2,2-Dimethylazetidine
Reaction Type Intramolecular Nucleophilic Substitution
Typical Base Sodium hydroxide, Potassium carbonate
Typical Solvent Ethanol, Acetonitrile
Expected Yield Moderate to Good

Experimental Protocol (Hypothetical):

  • To a solution of 2-Bromo-2-methylpropan-1-amine hydrobromide in ethanol, a suitable base such as potassium carbonate is added.

  • The reaction mixture is stirred at reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent and water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product.

  • Purification is achieved by distillation or chromatography to yield pure 2,2-dimethylazetidine.

Synthesis of a Substituted Pyrrolidine from 1-Bromo-2-methylpropan-2-amine

The cyclization of 1-bromo-2-methylpropan-2-amine would lead to the formation of a gem-dimethyl substituted pyrrolidine ring. The reaction mechanism is also an intramolecular SN2 reaction.

Table 2: Hypothetical Synthesis of a Gem-Dimethylpyrrolidine Derivative

ParameterValue
Starting Material 1-Bromo-2-methylpropan-2-amine
Product Gem-Dimethylpyrrolidine Derivative
Reaction Type Intramolecular Nucleophilic Substitution
Typical Base Sodium bicarbonate, Triethylamine
Typical Solvent Dichloromethane, Tetrahydrofuran
Expected Yield Good to High

Experimental Protocol (Hypothetical):

  • 1-Bromo-2-methylpropan-2-amine is dissolved in a suitable solvent like dichloromethane.

  • A base, for instance, triethylamine, is added to neutralize the hydrobromide and facilitate the cyclization.

  • The reaction is stirred at room temperature or gentle heating.

  • Reaction progress is monitored by analytical techniques such as GC-MS or NMR.

  • After the reaction is complete, the mixture is washed with water to remove the salt byproduct.

  • The organic phase is dried and the solvent evaporated.

  • The resulting crude product is purified by column chromatography.

Logical Workflow for Isomer Selection in Synthesis

The choice between these two isomers is fundamentally dictated by the desired heterocyclic ring size. The following diagram illustrates the decision-making process for a synthetic chemist.

logical_workflow start Desired Heterocyclic Scaffold ring_size Target Ring Size? start->ring_size azetidine Four-membered (Azetidine) ring_size->azetidine 4 pyrrolidine Five-membered (Pyrrolidine) ring_size->pyrrolidine 5 isomer1 Select 2-Bromo-2-methylpropan-1-amine HBr azetidine->isomer1 isomer2 Select 1-Bromo-2-methylpropan-2-amine pyrrolidine->isomer2 synthesis1 Perform Intramolecular Cyclization (4-exo-tet) isomer1->synthesis1 synthesis2 Perform Intramolecular Cyclization (5-exo-tet) isomer2->synthesis2 product1 2,2-Dimethylazetidine Derivative synthesis1->product1 product2 Gem-Dimethylpyrrolidine Derivative synthesis2->product2

Caption: Decision workflow for selecting the appropriate bromo-amine isomer based on the target heterocyclic ring size.

Reaction Pathway Diagrams

The following diagrams illustrate the intramolecular cyclization pathways for both isomers.

reaction_pathway_1 cluster_1 Synthesis of 2,2-Dimethylazetidine reactant1 2-Bromo-2-methylpropan-1-amine product1 2,2-Dimethylazetidine reactant1->product1 Base (e.g., K2CO3)

Caption: Intramolecular cyclization of 2-Bromo-2-methylpropan-1-amine to form 2,2-dimethylazetidine.

reaction_pathway_2 cluster_2 Synthesis of a Gem-Dimethylpyrrolidine Derivative reactant2 1-Bromo-2-methylpropan-2-amine product2 Gem-Dimethylpyrrolidine Derivative reactant2->product2 Base (e.g., Et3N)

Caption: Intramolecular cyclization of 1-Bromo-2-methylpropan-2-amine to form a gem-dimethylpyrrolidine derivative.

Conclusion

The selection between 2-Bromo-2-methylpropan-1-amine hydrobromide and 1-bromo-2-methylpropan-2-amine is a clear-cut decision based on the desired heterocyclic product. For the synthesis of 2,2-disubstituted azetidines, 2-Bromo-2-methylpropan-1-amine is the precursor of choice. In contrast, for the preparation of pyrrolidine rings with a gem-dimethyl substitution pattern adjacent to the nitrogen atom, 1-bromo-2-methylpropan-2-amine is the appropriate starting material. While specific, directly comparative experimental data is sparse, the principles of intramolecular nucleophilic substitution provide a strong predictive framework for their synthetic utility. Researchers should consider the steric and electronic factors of their specific substrate and reaction conditions to optimize the synthesis of their target heterocyclic compounds.

A Researcher's Guide to the Structural Validation of 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is a foundational prerequisite for its use. The identity and purity of a reagent like 2-Bromo-2-methylpropan-1-amine hydrobromide can significantly impact reaction outcomes, biological activity, and the reproducibility of scientific results. This guide provides a comparative overview of standard analytical techniques used to validate the structure of this specific haloamine salt, presenting expected data and detailed experimental protocols for the research scientist.

Comparative Analysis of Validation Techniques

The validation of the 2-Bromo-2-methylpropan-1-amine HBr structure relies on a suite of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle. The synergy of these methods allows for an unambiguous confirmation of the compound's identity, distinguishing it from potential isomers, unreacted starting materials, or degradation products.

Table 1: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantages for This CompoundPotential Limitations
¹H NMR Spectroscopy Determines the number and connectivity of non-equivalent protons.Can distinguish between the methyl (CH₃) and methylene (CH₂) protons. The integration ratio (6H:2H) is a key identifier.N-H proton signals can be broad and their chemical shifts variable, though D₂O exchange can confirm their identity.[1][2]
¹³C NMR Spectroscopy Determines the number of non-equivalent carbon environments.Unambiguously identifies the four distinct carbon atoms: two equivalent methyls, one methylene, and one quaternary carbon bonded to bromine.Lower sensitivity compared to ¹H NMR.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.The presence of bromine is easily identified by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes).[3][4]The molecular ion may be weak or absent in some ionization modes.
Infrared (IR) Spectroscopy Identifies specific functional groups based on their vibrational frequencies.Confirms the presence of the ammonium salt (-NH₃⁺) through characteristic broad N-H stretching bands, which are distinct from the sharper N-H stretches of a free amine.[5][6]The "fingerprint region" can be complex and difficult to interpret fully. Does not provide detailed connectivity information.

Illustrative Experimental Data

The following table summarizes the expected quantitative data from the analysis of a pure this compound sample. These values are based on established spectroscopic principles and serve as a benchmark for comparison against laboratory-acquired data.

Table 2: Expected Spectroscopic Data for this compound

ExperimentParameterExpected ResultRationale
¹H NMR Chemical Shift (δ)~1.8 ppm (Singlet, 6H)~3.2 ppm (Singlet, 2H)~7.5-8.5 ppm (Broad, 3H)-CH₃ : The two methyl groups are equivalent and adjacent to a quaternary carbon, appearing as a single peak.[7]-CH₂- : Methylene protons adjacent to the ammonium group are deshielded.[2][8]-NH₃⁺ : Ammonium protons are typically broad and downfield.
¹³C NMR Chemical Shift (δ)~30 ppm~50 ppm~65 ppm-CH₃ : Methyl carbon signal.-CH₂- : Methylene carbon signal, shifted downfield by the adjacent nitrogen.[8]Quaternary C-Br : Carbon bonded to bromine is significantly deshielded.
Mass Spec. Molecular Ion (m/z)~151 & ~153 (for free amine)Key FragmentsIsotopic Pattern : The two peaks of similar intensity confirm the presence of one bromine atom.[3]Fragmentation : Loss of a methyl group or the bromine atom would be common fragmentation pathways.
IR Spectroscopy Wavenumber (cm⁻¹)3200-2800 cm⁻¹ (broad)~1600 cm⁻¹~1400 cm⁻¹N-H Stretch : Broad, strong absorption characteristic of an ammonium salt.[5]N-H Bend (asymmetric) : Confirms the R-NH₃⁺ group.[9][10]N-H Bend (symmetric) : Another key indicator for the primary ammonium salt.

Visualizing the Validation Workflow

cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_interpretation Data Interpretation A Obtain Sample of This compound B Physical Characterization (e.g., Melting Point) A->B C Acquire IR Spectrum B->C Parallel Acquisition D Acquire Mass Spectrum B->D Parallel Acquisition E Acquire NMR Spectra (¹H and ¹³C) B->E Parallel Acquisition F Confirm -NH₃⁺ group (IR) C->F G Confirm Bromine Presence & Molecular Mass (MS) D->G H Confirm Carbon Skeleton & Connectivity (NMR) E->H I Final Structure Validated F->I G->I H->I

Caption: Workflow for the structural validation of the target compound.

Logical Relationships in Data Interpretation

The power of multi-technique validation lies in how the data streams converge to eliminate ambiguity and confirm a single, consistent structure.

cluster_NMR NMR Evidence cluster_MS MS Evidence cluster_IR IR Evidence Data_H_NMR ¹H NMR: - 6H singlet - 2H singlet - Broad 3H signal Inference_NMR Infers: (CH₃)₂-C-CH₂-NH₃⁺ skeleton Data_H_NMR->Inference_NMR Data_C_NMR ¹³C NMR: 3 unique C signals (methyl, methylene, quaternary) Data_C_NMR->Inference_NMR Data_MS Mass Spec: M+ and M+2 peaks (1:1 ratio) Inference_MS Infers: Presence of one Br atom Data_MS->Inference_MS Data_IR IR Spec: Broad ~3000 cm⁻¹ Bends at ~1600 cm⁻¹ Inference_IR Infers: Presence of a primary ammonium (-NH₃⁺) salt Data_IR->Inference_IR Conclusion Structure Confirmed: This compound Inference_NMR->Conclusion Inference_MS->Conclusion Inference_IR->Conclusion

Caption: Logical convergence of spectroscopic data for structure confirmation.

Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 15 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm.

  • D₂O Exchange (for ¹H NMR): After an initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of or significant reduction in the intensity of the -NH₃⁺ signal confirms its identity.[1][2]

2. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture.

  • Instrument Parameters: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode. Set the mass range to scan from m/z 50 to 300. The observation of ions at m/z ~151 and ~153 corresponding to the protonated free amine [C₄H₁₀BrN + H]⁺ is expected. The presence of bromine is confirmed by this isotopic pattern.[3][11]

3. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small, representative amount of the solid product directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty crystal should be collected and subtracted from the sample spectrum.

  • Analysis: Analyze the resulting spectrum for the characteristic broad stretching of the ammonium N-H bonds and the N-H bending vibrations.[5][6]

References

Quantitative Analysis of 2-Bromo-2-methylpropan-1-amine HBr: A Comparative Guide to qNMR, Titration, and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), acid-base titration, and High-Performance Liquid Chromatography (HPLC)—for the assay of 2-Bromo-2-methylpropan-1-amine hydrobromide, a key building block in organic synthesis.

Methodology Comparison at a Glance

The choice of an analytical method depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. Below is a summary of the performance of qNMR, titration, and HPLC for the analysis of 2-Bromo-2-methylpropan-1-amine HBr.

ParameterQuantitative NMR (qNMR)Acid-Base TitrationHigh-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the molar amount of the analyte.Neutralization reaction between the amine hydrobromide (an acid) and a standardized base.Separation of the analyte from impurities based on polarity, followed by UV detection.
Selectivity High (discriminates between structurally similar molecules).Low (titrates total acidic species).High (separates analyte from impurities).
Accuracy High (typically >99%).High (typically >99% for pure samples).High (typically >99% with proper calibration).
Precision (RSD) Excellent (<1%).Excellent (<1%).Very Good (<2%).
**Linearity (R²) **Excellent (>0.999).Not applicable.Excellent (>0.999).
LOD/LOQ Moderate.Poor.Excellent.
Analysis Time Fast (5-10 minutes per sample).Moderate (10-15 minutes per sample).Slow (20-30 minutes per sample).
Primary Method Yes (can be calibrated with a certified reference material).Yes (traceable to primary standards).No (requires a specific reference standard for the analyte).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard, the concentration or purity of the analyte can be accurately determined.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)

  • 5 mm NMR tubes

  • Analytical balance (4 or 5 decimal places)

Reagents:

  • This compound (analyte)

  • Internal Standard (IS): Maleic acid (certified reference material recommended)

  • Deuterated Solvent: Deuterium oxide (D₂O)

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask and dissolve in D₂O.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Add 1.0 mL of the internal standard stock solution to the vial.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters include:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans: 16

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet corresponding to the six methyl protons (around 1.8 ppm) and the singlet for the two methylene protons (around 3.2 ppm) can be used. For maleic acid, the singlet for the two olefinic protons (around 6.3 ppm) is used.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Diagram of qNMR Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_analyte Weigh Analyte dissolve Dissolve in D₂O weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis.

Acid-Base Titration

Principle: This method involves the titration of the acidic amine hydrobromide with a standardized solution of a strong base. The endpoint is determined potentiometrically or with a colorimetric indicator.

Instrumentation:

  • Autotitrator or manual burette (Class A)

  • pH meter with a combination pH electrode

  • Stirrer

Reagents:

  • This compound (analyte)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Solvent: Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Titration:

    • Immerse the pH electrode and the tip of the burette into the solution.

    • Titrate the sample solution with standardized 0.1 M NaOH.

    • Record the volume of titrant added versus the pH.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation: Calculate the purity of the analyte using the following equation:

    Where:

    • V_NaOH = Volume of NaOH at the equivalence point (mL)

    • M_NaOH = Molarity of NaOH (mol/L)

    • MW_analyte = Molecular weight of the analyte

    • m_analyte = mass of the analyte (g)

Diagram of Titration Logical Relationship:

Titration_Logic Analyte Amine Hydrobromide (Acid) Reaction Neutralization Reaction Analyte->Reaction Titrant Standardized Base (NaOH) Titrant->Reaction Endpoint Equivalence Point Reaction->Endpoint Calculation Purity Calculation Endpoint->Calculation

Caption: Logical flow of acid-base titration.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, detection at a low UV wavelength (e.g., 210 nm) can be employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

Reagents:

  • This compound (analyte and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions (Isocratic):

  • Mobile Phase: 70:30 (v/v) Water (with 0.1% Phosphoric acid) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the analyte at a concentration of approximately 1 mg/mL in the mobile phase.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

  • Quantification: Determine the concentration of the analyte in the sample solution from the calibration curve. Calculate the purity based on the prepared concentration.

Diagram of HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_calc Quantification prep_std Prepare Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_std->generate_curve quantify Quantify Analyte inject_sample->quantify generate_curve->quantify

Caption: Workflow for HPLC-UV analysis.

Conclusion

All three methods—qNMR, acid-base titration, and HPLC-UV—are capable of providing accurate and precise results for the assay of this compound.

  • qNMR stands out as a primary ratio method that offers high selectivity and rapid analysis without the need for a specific reference standard of the analyte.

  • Acid-base titration is a cost-effective and straightforward primary method, but it lacks selectivity and may be affected by the presence of other acidic or basic impurities.

  • HPLC-UV provides excellent separation and sensitivity, making it ideal for purity analysis and the quantification of low-level impurities. However, it requires a well-characterized reference standard of the analyte for accurate quantification.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development, regulatory requirements, and available resources. For definitive purity assignment, a combination of orthogonal methods, such as qNMR and HPLC, is often recommended.

Navigating the Maze of Selectivity: A Guide to Cross-Reactivity Studies of 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its biological activity and potential off-target effects. This guide provides a framework for conducting cross-reactivity studies, using the small molecule 2-Bromo-2-methylpropan-1-amine hydrobromide as a central example. While specific cross-reactivity data for this compound is not publicly available, this document outlines the established methodologies and data presentation formats that would be employed in such an investigation.

Introduction to Cross-Reactivity Assessment

Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, is a critical consideration in drug discovery and development. A thorough understanding of a compound's cross-reactivity profile can help to elucidate its mechanism of action, predict potential side effects, and guide lead optimization efforts. For a molecule like 2-Bromo-2-methylpropan-1-amine HBr, which contains a reactive bromo-alkylamine moiety, assessing its interactions with a panel of relevant biological targets is essential.

Hypothetical Cross-Reactivity Data

To illustrate how data from cross-reactivity studies are presented, the following tables showcase hypothetical results for this compound and two structural analogs against a panel of enzymes.

Table 1: In Vitro Enzyme Inhibition Profile

CompoundTarget EnzymeIC50 (µM)Assay Method
This compound Enzyme A1.5 ± 0.2Fluorescence Resonance Energy Transfer (FRET)
Enzyme B> 100Radiometric Assay
Enzyme C25.3 ± 3.1Luminescence-based Assay
Analog 1 (2-Chloro-2-methylpropan-1-amine HCl) Enzyme A5.2 ± 0.6Fluorescence Resonance Energy Transfer (FRET)
Enzyme B> 100Radiometric Assay
Enzyme C45.8 ± 5.4Luminescence-based Assay
Analog 2 (2-Methylpropan-1,2-diamine) Enzyme A> 100Fluorescence Resonance Energy Transfer (FRET)
Enzyme B> 100Radiometric Assay
Enzyme C> 100Luminescence-based Assay

Table 2: Binding Affinity Constants (Kd)

CompoundTarget ProteinKd (µM)Method
This compound Protein X0.8 ± 0.1Surface Plasmon Resonance (SPR)
Protein Y15.6 ± 2.3Isothermal Titration Calorimetry (ITC)
Protein ZNo binding detectedBio-Layer Interferometry (BLI)
Analog 1 (2-Chloro-2-methylpropan-1-amine HCl) Protein X3.1 ± 0.4Surface Plasmon Resonance (SPR)
Protein Y32.4 ± 4.5Isothermal Titration Calorimetry (ITC)
Protein ZNo binding detectedBio-Layer Interferometry (BLI)

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable cross-reactivity profiling. Below are examples of methodologies that would be used to generate the data presented above.

Protocol 1: In Vitro Enzyme Inhibition Assay (FRET)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target enzyme using a Fluorescence Resonance Energy Transfer (FRET) assay.

  • Materials:

    • Test compounds (this compound and analogs) dissolved in DMSO.

    • Recombinant human enzyme A.

    • FRET-based peptide substrate for enzyme A.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • 384-well, low-volume, black microplates.

    • Plate reader capable of measuring FRET.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • Add 5 µL of the diluted compounds to the microplate wells.

    • Add 5 µL of the enzyme solution (at 2x final concentration) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution (at 2x final concentration).

    • Monitor the change in the FRET ratio (e.g., emission at 520 nm / emission at 485 nm) over time using a plate reader.

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the equilibrium dissociation constant (Kd) for the interaction between the test compounds and a target protein.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Recombinant human protein X.

    • Test compounds dissolved in running buffer.

    • Running buffer (e.g., HBS-EP+, pH 7.4).

  • Procedure:

    • Immobilize the target protein X onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of dilutions of the test compounds in running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • Record the sensorgrams, which measure the change in refractive index at the surface.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for communicating complex experimental setups and biological pathways.

experimental_workflow cluster_prep Compound & Target Preparation cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Profiling cluster_analysis Data Analysis cpd Test Compound (this compound) assay High-Throughput Assay (e.g., FRET, Luminescence) cpd->assay analog1 Analog 1 analog1->assay analog2 Analog 2 analog2->assay target Biological Target (e.g., Enzyme, Receptor) target->assay ic50 IC50 Determination assay->ic50 binding Binding Affinity (SPR, ITC) ic50->binding results Cross-Reactivity Profile Selectivity Assessment binding->results

Caption: A generalized workflow for assessing the cross-reactivity of small molecules.

signaling_pathway cluster_pathway Hypothetical Target Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene response Cellular Response gene->response inhibitor This compound inhibitor->kinase2

Caption: A hypothetical signaling pathway illustrating a potential target for inhibition.

By following these established methodologies and data presentation formats, researchers can build a comprehensive understanding of the cross-reactivity profile of this compound or any other small molecule of interest. This systematic approach is fundamental to advancing our knowledge of new chemical entities and their potential as therapeutic agents.

Navigating the Isotopic Labeling of Primary Amines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the precise tracking of molecules is paramount. Isotopic labeling offers a powerful tool for this purpose. However, the effective labeling of primary amines, a common functional group in drug candidates, requires a nuanced understanding of the available methodologies. This guide provides a comparative analysis of established techniques for the isotopic labeling of primary amines, offering insights into their mechanisms, experimental protocols, and relative performance.

While a direct isotopic labeling study using 2-Bromo-2-methylpropan-1-amine HBr is not prominently documented in scientific literature, this guide will explore the broader, more established methods for labeling primary amines, providing a framework for comparison and selection of the most appropriate technique for your research needs. The methods discussed are applicable to a wide range of primary alkyl amines.

Comparison of Isotopic Labeling Methods for Primary Amines

The selection of an isotopic labeling strategy depends on several factors, including the desired isotope (e.g., ¹⁵N, ¹³C, ²H), the complexity of the substrate, the required level of isotopic enrichment, and the stage at which labeling is performed (early-stage vs. late-stage). Below is a summary of common methods with their respective advantages and limitations.

MethodIsotopeKey Reagents/CatalystsTypical YieldIsotopic EnrichmentKey Advantages
Late-Stage Isotopic Exchange (Katritzky Salt Method) ¹⁵NKatritzky Pyridinium Salt (e.g., Pyr1, Pyr2), Copper Catalyst, ¹⁵N-Benzophenone ImineGood to Excellent>99%Enables late-stage labeling of complex molecules; high isotopic enrichment.
Late-Stage Isotopic Exchange (Redox-Active Imine Method) ¹⁵NRedox-Active Imine Forming Reagents, ¹⁵N-Benzophenone ImineGood to Excellent>99%Suitable for α-tertiary primary amines; proceeds via a radical-polar-crossover mechanism.
Reductive Amination ¹³C, ²H (D)¹³C/D-Formaldehyde, Sodium CyanoborohydrideVariableHighVersatile for introducing labeled methyl or deuterated groups; can be a one-pot reaction.[1]
Deuterium Exchange ²H (D)D₂O, CF₃COOD, Ru-based Shvo catalyst, B(C₆F₅)₃VariableUp to 99%Direct C-H to C-D exchange; various methods for different positions (aromatic, α/β to amine).[2][3]
Amine Derivatization with Labeling Reagents ¹³C, ²H (D)Isotopically labeled N-Hydroxysuccinimide (NHS) esters, Methyl AcetimidateHighHighTargets primary and secondary amines for quantification in mass spectrometry.[4][5]

Detailed Experimental Protocols

Late-Stage ¹⁵N-Isotopic Exchange via Katritzky Pyridinium Salts

This method allows for the direct conversion of a primary amine to its ¹⁵N-labeled counterpart in the later stages of a synthetic route, which is highly valuable for complex drug molecules.

Experimental Workflow:

  • Activation of the Primary Amine: The primary amine is condensed with a Katritzky pyridinium salt to form a pyridinium salt intermediate.

  • Isotopic Exchange: The pyridinium salt is then subjected to a copper-catalyzed reaction with ¹⁵N-labeled benzophenone imine. This step involves a deaminative amination process where the ¹⁴N-amine group is replaced with the ¹⁵N-amine group.

  • Hydrolysis: The resulting ¹⁵N-labeled imine is hydrolyzed to yield the final ¹⁵⁵N-labeled primary amine.

G cluster_0 Activation cluster_1 Isotopic Exchange cluster_2 Hydrolysis A Primary Amine (R-¹⁴NH₂) C Pyridinium Salt Intermediate A->C B Katritzky Pyridinium Salt B->C F ¹⁵N-Imine Intermediate C->F D ¹⁵N-Benzophenone Imine D->F E Copper Catalyst E->F G ¹⁵N-Labeled Primary Amine (R-¹⁵NH₂) F->G

Caption: Workflow for Late-Stage ¹⁵N-Isotopic Exchange via Katritzky Salts.

Representative Protocol: To a solution of the primary amine (1.0 eq) in a suitable solvent, the Katritzky pyridinium salt (1.1 eq) is added, and the mixture is stirred at room temperature until the formation of the pyridinium salt intermediate is complete. Then, ¹⁵N-benzophenone imine (1.5 eq) and a copper catalyst (e.g., Cu(I) salt, 10 mol%) are added. The reaction is heated under an inert atmosphere. Upon completion, the reaction mixture is cooled, and the ¹⁵N-imine intermediate is hydrolyzed with an aqueous acid to yield the desired ¹⁵N-labeled primary amine. Purification is typically performed by column chromatography.

Reductive Amination for ¹³C or Deuterium Labeling

Reductive amination is a classic and versatile method for forming amines, which can be adapted for isotopic labeling by using labeled precursors.

Experimental Workflow:

  • Imine Formation: A primary or secondary amine reacts with an isotopically labeled aldehyde or ketone (e.g., ¹³C-formaldehyde or d₂-formaldehyde) to form an intermediate imine or iminium ion.

  • Reduction: The imine intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride, to form the isotopically labeled amine.

G A Amine (Primary or Secondary) C Imine/Iminium Ion Intermediate A->C B Isotopically Labeled Carbonyl (e.g., ¹³C-Formaldehyde) B->C E Isotopically Labeled Amine C->E D Reducing Agent (e.g., NaBH₃CN) D->E

Caption: Workflow for Isotopic Labeling via Reductive Amination.

Representative Protocol: To a solution of the amine (1.0 eq) in a suitable solvent (e.g., methanol), the isotopically labeled aldehyde or ketone (1.1 eq) is added. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent like sodium cyanoborohydride (1.2 eq) is added portion-wise. The reaction is monitored until completion. The solvent is then removed, and the residue is worked up and purified to isolate the isotopically labeled amine.[1]

Direct Deuterium Exchange

Direct C-H to C-D exchange offers a route to introduce deuterium atoms into a molecule without the need for de novo synthesis. The choice of catalyst and conditions dictates the position of deuteration.

Experimental Workflow:

  • Reaction Setup: The substrate amine is dissolved in a deuterated solvent (e.g., D₂O or CF₃COOD) or a standard solvent with a deuterium source.

  • Catalysis: A specific catalyst (e.g., Ru-based Shvo catalyst for α,β-deuteration or B(C₆F₅)₃ for β-deuteration) is added.

  • Heating and Exchange: The reaction mixture is heated, promoting the exchange of hydrogen atoms with deuterium at specific positions on the amine molecule.

G A Substrate Amine E Deuterated Amine A->E B Deuterium Source (e.g., D₂O, Acetone-d₆) B->E C Catalyst (e.g., Ru-Shvo, B(C₆F₅)₃) C->E D Heating D->E

Caption: General Workflow for Direct Deuterium Exchange.

Representative Protocol for β-Deuteration: In an oven-dried vial under a nitrogen atmosphere, the N-alkylamine (0.2 mmol), acetone-d₆ (1.4 mmol), and a solution of B(C₆F₅)₃ in toluene (5.0 mol%) are combined.[3] The vial is sealed and heated at 150 °C for a specified time.[3] After cooling, the crude reaction mixture is filtered and concentrated. The process may be repeated to increase the level of deuterium incorporation.[3] The final product is purified by chromatography.

Conclusion

The isotopic labeling of primary amines is a critical capability in modern drug discovery and development. While the direct application of this compound for this purpose is not well-established, a range of powerful and versatile methods are available. Late-stage ¹⁵N-isotopic exchange provides an elegant solution for labeling complex molecules, reductive amination offers a reliable route for ¹³C and deuterium incorporation, and direct deuterium exchange allows for the strategic placement of deuterium atoms. The choice of method will be guided by the specific research question, the nature of the substrate, and the desired isotopic label. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their isotopic labeling studies.

References

Navigating Steric Hindrance: A Comparative Kinetic Analysis of 2-Bromo-2-methylpropan-1-amine HBr and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of primary amines is a cornerstone of molecular design and discovery. This guide provides a comparative kinetic analysis of reactions involving 2-Bromo-2-methylpropan-1-amine hydrobromide, a sterically hindered primary alkyl halide, and its more effective synthetic alternatives. We will delve into the kinetic challenges posed by direct alkylation with this substrate and present superior alternative methodologies, supported by experimental data and detailed protocols.

The direct alkylation of ammonia or primary amines with alkyl halides is a fundamental method for amine synthesis. However, when the alkyl halide is tertiary, such as in 2-Bromo-2-methylpropan-1-amine, the reaction kinetics are significantly impacted by steric hindrance. This guide will demonstrate that alternative synthetic routes, particularly reductive amination, offer a kinetically favorable and more efficient pathway to the desired neopentylamine (2-methylpropan-1-amine) moiety.

The Kinetic Challenge of Direct Alkylation with 2-Bromo-2-methylpropan-1-amine HBr

The reaction of 2-Bromo-2-methylpropan-1-amine with a nucleophile is mechanistically constrained. The tertiary carbon atom bearing the bromine atom is highly congested, which severely disfavors a bimolecular nucleophilic substitution (SN2) reaction. SN2 reactions require a backside attack by the nucleophile, which is sterically blocked by the bulky methyl groups.

Consequently, any substitution reaction would likely have to proceed through a unimolecular (SN1) mechanism. This involves the slow, rate-determining formation of a primary carbocation, which is highly unstable. This high-energy intermediate leads to a very slow reaction rate. Furthermore, the nascent primary carbocation is prone to rapid rearrangement to a more stable tertiary carbocation, leading to a mixture of products and significant amounts of elimination byproducts.

Studies on the analogous neopentyl bromide have shown that its SN2 reaction is extremely slow, and SN1 conditions lead to rearrangement products.[1][2][3] While specific kinetic data for the amination of 2-Bromo-2-methylpropan-1-amine is scarce in the literature due to its low synthetic utility, the established principles of physical organic chemistry strongly suggest that direct alkylation is a kinetically unviable route for the clean synthesis of the corresponding primary amine.

A Kinetically Superior Alternative: Reductive Amination

A significantly more efficient and kinetically favorable alternative for the synthesis of neopentylamine is the reductive amination of pivaldehyde (2,2-dimethylpropanal) with ammonia. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the target amine.[4][5]

The overall reaction is: (CH₃)₃CCHO + NH₃ + [Reducing Agent] → (CH₃)₃CCH₂NH₂

This method circumvents the kinetic barriers associated with direct alkylation of a tertiary halide. The reaction proceeds under milder conditions and offers high selectivity for the primary amine, avoiding the overalkylation often seen in direct amination reactions.

Comparative Kinetic Data

For comparison, let's consider the qualitative and semi-quantitative kinetic differences:

ReactionMechanismKey Kinetic FactorsExpected RateSelectivity
Direct Alkylation of Ammonia with 2-Bromo-2-methylpropan-1-aminePrimarily SN1Formation of unstable primary carbocation, severe steric hindranceExtremely SlowPoor (Rearrangement and elimination products)
Reductive Amination of Pivaldehyde with AmmoniaImine formation followed by reductionRate of imine formation, reactivity of reducing agentModerate to FastHigh for the primary amine

Experimental Protocols

To facilitate further research and application, we provide detailed methodologies for monitoring the kinetics of these reactions.

Protocol 1: Monitoring Reductive Amination Kinetics via In-situ NMR Spectroscopy

This protocol allows for the real-time monitoring of the concentrations of reactants, intermediates, and products.

Materials:

  • Pivaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Deuterated solvent (e.g., Methanol-d₄)

  • NMR spectrometer equipped with a variable temperature probe

Procedure:

  • Prepare a stock solution of pivaldehyde in Methanol-d₄ in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding a pre-determined amount of ammonia solution and the reducing agent to the NMR tube at a controlled temperature.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic signals of the aldehyde proton of pivaldehyde, the imine intermediate, and the methylene protons of the neopentylamine product.

  • Plot the concentration of each species as a function of time to determine the reaction rates and rate constants.[6][7]

Protocol 2: Monitoring Reductive Amination Kinetics via Raman Spectroscopy

Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for tracking changes in specific functional groups.

Materials:

  • Pivaldehyde

  • Ammonia solution

  • Reducing agent

  • Solvent (e.g., methanol)

  • Raman spectrometer with an immersion probe

Procedure:

  • Assemble the reaction in a vessel equipped with a Raman immersion probe.

  • Acquire a baseline Raman spectrum of the reaction mixture before adding the final reagent to initiate the reaction.

  • Initiate the reaction and begin collecting Raman spectra at set time intervals.

  • Monitor the intensity of the C=O stretching band of pivaldehyde (around 1730 cm⁻¹) and the appearance of new bands corresponding to the C=N stretch of the imine intermediate and the C-N stretch of the amine product.

  • Correlate the peak intensities to concentrations to determine the reaction kinetics.[8]

Signaling Pathways and Experimental Workflows

The logical flow of selecting a synthetic route can be visualized as follows:

G Synthetic Route Selection for Neopentylamine Target Target: Neopentylamine Direct_Alkylation Direct Alkylation: 2-Bromo-2-methylpropan-1-amine + NH3 Target->Direct_Alkylation Proposed Route 1 Reductive_Amination Reductive Amination: Pivaldehyde + NH3 Target->Reductive_Amination Proposed Route 2 Analysis Kinetic & Selectivity Analysis Direct_Alkylation->Analysis Evaluation Reductive_Amination->Analysis Evaluation Conclusion Conclusion: Reductive Amination is the Superior Route Analysis->Conclusion

Caption: Logical workflow for selecting the optimal synthetic route to neopentylamine.

The experimental workflow for kinetic analysis using in-situ spectroscopy can be depicted as:

G Experimental Workflow for Kinetic Analysis Start Reaction Setup (Spectrometer Probe) Initiate Initiate Reaction Start->Initiate Acquire Acquire Spectra (Time-resolved) Initiate->Acquire Process Process Data (Integration/Peak Fitting) Acquire->Process Analyze Kinetic Analysis (Rate Determination) Process->Analyze End Kinetic Parameters Analyze->End

Caption: General experimental workflow for monitoring reaction kinetics using in-situ spectroscopy.

Conclusion

References

A Comparative Mechanistic Study: Sₙ1 vs. Sₙ2 Pathways for 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the competing nucleophilic substitution pathways for the sterically hindered primary amine, 2-bromo-2-methylpropan-1-amine hydrobromide, is presented. This guide provides a comparative overview of the Sₙ1 and Sₙ2 mechanisms, supported by analogous experimental data from studies on neopentyl bromide, and introduces the potential for neighboring group participation.

The reactivity of 2-bromo-2-methylpropan-1-amine hydrobromide presents a classic case study in the principles of steric hindrance and carbocation stability that govern nucleophilic substitution reactions. Due to the extreme steric bulk around the primary carbon bearing the bromine atom, the direct backside attack required for an Sₙ2 reaction is severely impeded. Conversely, the formation of a primary carbocation necessary for an Sₙ1 pathway is energetically unfavorable. This guide explores the mechanistic nuances of these competing pathways and the likely outcomes based on established chemical principles and experimental data from analogous systems.

Mechanistic Overview: Sₙ1 vs. Sₙ2 Pathways

The nucleophilic substitution at the primary carbon of 2-bromo-2-methylpropan-1-amine can theoretically proceed via two distinct mechanisms: a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway.

The Sₙ2 mechanism involves a concerted, single-step reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. This pathway is characterized by second-order kinetics, with the reaction rate dependent on the concentrations of both the substrate and the nucleophile. A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. However, for substrates with significant steric hindrance at or near the reaction center, such as 2-bromo-2-methylpropan-1-amine, the Sₙ2 pathway is dramatically slowed.

The Sₙ1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This pathway follows first-order kinetics, with the rate depending only on the concentration of the substrate. For 2-bromo-2-methylpropan-1-amine, the initial formation of a primary carbocation is highly unfavorable. However, a rapid 1,2-methyl shift can occur to form a more stable tertiary carbocation, which then reacts with the nucleophile to yield rearranged products.

A third potential pathway, Neighboring Group Participation (NGP) , exists for the free amine form of the substrate (2-bromo-2-methylpropan-1-amine). In this intramolecular reaction, the lone pair of the amino group can act as an internal nucleophile, displacing the bromide to form a cyclic aziridinium ion intermediate. This intermediate is then opened by an external nucleophile. NGP often leads to an enhanced reaction rate compared to analogous intermolecular reactions and proceeds with retention of configuration. The hydrobromide salt form of the substrate, with its protonated amino group (-NH₃⁺), lacks the necessary lone pair for NGP.

Comparative Experimental Data (Analogous System: Neopentyl Bromide)

Table 1: Relative Rates of Sₙ2 Reactions for Various Alkyl Bromides

Alkyl BromideRelative Rate (k/k_ethyl)
Methyl bromide~30
Ethyl bromide1
n-Propyl bromide0.4
Isobutyl bromide0.03
Neopentyl bromide ~0.00001

Data is generalized from multiple sources and illustrates the profound effect of steric hindrance.

Table 2: Products of Solvolysis of Neopentyl Bromide in Aqueous Ethanol (Sₙ1 Conditions)

ProductStructureApproximate Yield
tert-Amyl alcohol(CH₃)₂C(OH)CH₂CH₃Major
tert-Amyl ethyl ether(CH₃)₂C(OCH₂CH₃)CH₂CH₃Major
2-Methyl-2-butene(CH₃)₂C=CHCH₃Minor
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Minor

Product distribution is dependent on specific reaction conditions (temperature, solvent composition).

Experimental Protocols

Kinetic Analysis of Solvolysis (Sₙ1 Pathway) by Titration

This protocol is adapted for determining the first-order rate constant of the solvolysis of a hindered alkyl halide like neopentyl bromide.

Objective: To determine the rate of HBr production, which corresponds to the rate of the slow, carbocation-forming step of the Sₙ1 reaction.

Materials:

  • Neopentyl bromide (or 2-bromo-2-methylpropan-1-amine HBr)

  • 80:20 Ethanol:Water solvent

  • Standardized NaOH solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Thermostated water bath

  • Burette, pipettes, flasks

Procedure:

  • Prepare a stock solution of the alkyl bromide in a small amount of acetone.

  • In a flask, place a known volume of the 80:20 ethanol:water solvent and a few drops of bromothymol blue indicator.

  • Add a precise, small volume of the standardized NaOH solution to the flask. The solution should be basic (blue).

  • Place the flask in the thermostated water bath to equilibrate.

  • To initiate the reaction, add a known volume of the alkyl bromide stock solution to the flask and start a timer.

  • Record the time it takes for the solution to become acidic (yellow) as the HBr produced from the solvolysis neutralizes the added NaOH.

  • Immediately add another precise aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several intervals.

  • The rate constant (k) can be determined by plotting ln([R-Br]₀/[R-Br]ₜ) versus time, where the slope is equal to k.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the products of the solvolysis reaction.

Materials:

  • Reaction mixture from the solvolysis experiment

  • Internal standard (e.g., undecane)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Quench the solvolysis reaction by cooling and neutralizing any remaining acid.

  • Add a known amount of an internal standard to the reaction mixture.

  • Extract the organic products from the aqueous/ethanolic solution using dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the extracted sample by GC-MS.

  • Identify the products by comparing their mass spectra to a library of known compounds.

  • Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram and comparing them to the peak area of the internal standard.

Mechanistic Diagrams

SN2_Pathway reactant Nu⁻ + (CH₃)₃CCH₂Br ts [Nu---CH₂(C(CH₃)₃)---Br]⁻ reactant->ts Backside Attack (Sterically Hindered) product NuCH₂C(CH₃)₃ + Br⁻ ts->product Single Concerted Step caption Sₙ2 Pathway for 2-Bromo-2-methylpropane Analog

Caption: Sₙ2 Pathway for 2-Bromo-2-methylpropane Analog

SN1_Pathway reactant (CH₃)₃CCH₂Br primary_cation [(CH₃)₃CCH₂]⁺ + Br⁻ reactant->primary_cation Slow, Rate-Determining tertiary_cation [(CH₃)₂C(CH₂CH₃)]⁺ primary_cation->tertiary_cation Fast, 1,2-Methyl Shift product Products (e.g., tert-Amyl Alcohol/Ether) tertiary_cation->product Fast, Nucleophilic Attack caption Sₙ1 Pathway with Rearrangement

Caption: Sₙ1 Pathway with Rearrangement

NGP_Pathway start 2-Bromo-2-methylpropan-1-amine (Free Amine) intermediate Aziridinium Ion Intermediate start->intermediate Intramolecular Sₙ2 Attack final_product Product with Retained Configuration intermediate->final_product External Nucleophilic Attack caption Neighboring Group Participation (NGP) Pathway

Caption: Neighboring Group Participation (NGP) Pathway

Conclusion

The reaction of 2-bromo-2-methylpropan-1-amine hydrobromide is mechanistically complex. The extreme steric hindrance of the neopentyl-like structure makes the Sₙ2 pathway exceptionally slow. The Sₙ1 pathway, while also slow due to the initial formation of an unstable primary carbocation, is viable through a 1,2-methyl shift to a more stable tertiary carbocation, leading to rearranged products. For the free amine form of the substrate, neighboring group participation by the amino group presents a likely and potentially faster alternative pathway, proceeding through a cyclic aziridinium intermediate. The choice of reaction conditions, particularly the strength of the nucleophile and the polarity of the solvent, will ultimately determine which of these competing pathways predominates. For drug development professionals, understanding these potential pathways is crucial for predicting reaction outcomes, identifying potential byproducts, and designing synthetic routes that favor the desired product.

Navigating Conformational Landscapes: A Comparative Guide to 2-Bromo-2-methylpropan-1-amine HBr Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into a compound's reactivity, biological activity, and physical properties. This guide offers a predictive conformational analysis of 2-Bromo-2-methylpropan-1-amine hydrobromide and its derivatives, providing a framework for experimental and computational investigation. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of stereochemistry and data from analogous compounds to present a robust predictive model.

Predictive Conformational Analysis of 2-Bromo-2-methylpropan-1-amine HBr

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C2 bond. The bulky tert-butyl-like arrangement of substituents—a bromine atom, two methyl groups, and an aminium group—imposes significant steric hindrance, favoring staggered conformations over eclipsed ones. Three key staggered conformers are anticipated: one anti and two gauche.

The anti conformer , with the bromine atom and the aminium group positioned at a 180° dihedral angle, is expected to be sterically favored. However, the potential for intramolecular interactions, such as hydrogen bonding between the aminium protons and the bromine atom, may stabilize the gauche conformers , where the dihedral angle is approximately 60°. This phenomenon, known as the gauche effect, is often observed in molecules with electronegative substituents. In the case of the protonated amine, the electrostatic attraction between the positively charged aminium group and the partially negatively charged bromine atom could further influence the conformational equilibrium.

Computational studies on the structurally similar molecule, 2-amino-2-methyl-1-propanol (AMP), have shown a preference for a gauche conformation, stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. By analogy, it is plausible that the gauche conformers of this compound are significantly populated, if not the most stable.

Comparative Data Presentation

To facilitate experimental design and data interpretation, the following tables present hypothetical quantitative data for the predicted conformers of this compound. These values are derived from the analysis of structurally related compounds and theoretical principles.

Table 1: Predicted Relative Energies and Dihedral Angles of this compound Conformers

ConformerDihedral Angle (Br-C2-C1-N)Predicted Relative Energy (kcal/mol)Predicted Population (%)
Anti180°0.530
Gauche 160°035
Gauche 2-60°035

Table 2: Predicted Vicinal Proton-Proton (³JHH) NMR Coupling Constants for this compound

Coupled ProtonsConformationPredicted ³JHH (Hz)
H(C1) - H(N)Anti2-4
H(C1) - H(N)Gauche5-7

Note: The observed ³JHH in an experimental spectrum would be a weighted average of the values for each conformer based on their relative populations.

Experimental and Computational Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol outlines the use of NMR spectroscopy to determine the conformational equilibrium of this compound in solution.

  • Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum.

    • Perform a two-dimensional Correlation Spectroscopy (COSY) experiment to identify coupled protons.

    • Measure the vicinal coupling constants (³JHH) between the protons on C1 and the protons on the nitrogen atom.

  • Data Analysis:

    • Use the Karplus equation to relate the experimentally determined ³JHH values to the dihedral angles between the coupled protons.

    • Calculate the relative populations of the anti and gauche conformers based on the averaged coupling constants.

2. Single-Crystal X-Ray Crystallography

This protocol describes the general workflow for determining the solid-state conformation of a this compound derivative.

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

3. Computational Conformational Analysis using Density Functional Theory (DFT)

This protocol provides a general procedure for the in-silico conformational analysis of this compound.

  • Model Building: Construct a 3D model of the this compound molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and calculate its electronic energy using a suitable DFT method (e.g., M06-2X) and basis set (e.g., aug-cc-pVTZ). Include a solvent model to simulate solution-phase conditions if desired.

  • Analysis: Compare the relative energies of the optimized conformers to determine their predicted populations. Calculate theoretical NMR coupling constants for each conformer to compare with experimental data.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational states of this compound and the workflow for its computational analysis.

newman_projections cluster_anti Anti Conformer cluster_gauche Gauche Conformer a_front C1-N a_back C2-Br a_front->a_back 180° g_front C1-N g_back C2-Br g_front->g_back 60°

Caption: Newman projections of the anti and gauche conformers.

computational_workflow start 3D Model of Molecule conf_search Conformational Search start->conf_search dft_opt DFT Geometry Optimization and Energy Calculation conf_search->dft_opt analysis Analysis of Relative Energies and Predicted Properties dft_opt->analysis comparison Comparison with Experimental Data analysis->comparison

Caption: Workflow for computational conformational analysis.

Comparison with Alternatives

The conformational behavior of this compound can be compared with simpler, well-studied molecules to understand the contributions of its various structural features.

  • tert-Butyl Bromide: This molecule provides a baseline for the steric influence of the tert-butyl group. Its conformational analysis is simpler due to the absence of the aminium group and the associated intramolecular interactions.

  • 2-Amino-2-methyl-1-propanol (AMP): As previously mentioned, this amino alcohol is a close structural analog. The key difference is the substitution of the bromine atom with a hydroxyl group. The stronger hydrogen bonding capability of the hydroxyl group in AMP likely leads to a greater stabilization of the gauche conformer compared to this compound.

  • 2-Chloroethylamine Hydrochloride: This smaller halo-amine provides insight into the interplay of a halogen and a protonated amine group without the significant steric bulk of the two methyl groups. The lesser steric hindrance in this molecule may allow for a different conformational equilibrium compared to the target molecule.

By systematically applying the experimental and computational protocols outlined in this guide and comparing the results to the behavior of these and other related molecules, researchers can gain a comprehensive understanding of the conformational landscape of this compound and its derivatives, thereby accelerating drug discovery and development efforts.

Assessing Stereoselectivity in Reactions of 2-Bromo-2-methylpropan-1-amine HBr Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding and controlling the stereochemistry of chiral amines is paramount. While direct stereoselective reaction data for 2-Bromo-2-methylpropan-1-amine HBr is not extensively documented in readily available literature, this guide provides a comparative assessment of stereoselectivity for structurally analogous compounds. By examining established synthetic protocols and analytical methods for similar chiral amines, this document offers valuable insights and practical experimental procedures applicable to the broader class of α-substituted amines.

This guide compares two distinct and highly stereoselective synthetic routes for producing chiral amines and provides detailed protocols for the essential analytical techniques used to quantify the stereochemical outcome of such reactions.

Part 1: Stereoselective Synthesis of Chiral Amines

The generation of a specific stereoisomer is a critical step in the synthesis of chiral molecules. Below, we compare two powerful methods for the stereoselective synthesis of chiral amines, analogous to products that could be derived from this compound.

Comparison of Synthetic Methodologies
FeatureMethod 1: Diastereoselective Alkylation of Aldimines Method 2: Ni-Catalyzed Enantioselective Hydroalkylation
Reaction Type Diastereoselective C-alkylationEnantioselective Hydroalkylation
Stereocontrol Substrate-controlled (chiral aldehyde)Catalyst-controlled (chiral ligand)
Typical Substrates Chiral α-heteroatom-substituted aldehydes, anilinesEnamides, alkyl halides
Key Reagents Triethylborane, BF₃·OEt₂NiCl₂·DME, Chiral Ligand (e.g., L6), Silane reductant
Stereoselectivity Good to high diastereomeric ratios (d.r.)High enantiomeric excess (ee)
Advantages One-pot procedure possible, good yields.[1]High enantioselectivity, broad substrate scope.[2][3]
Limitations Diastereoselectivity is dependent on the chiral auxiliary.[1]Requires synthesis of a specific chiral ligand.
Quantitative Data on Stereoselectivity

Table 1: Diastereoselective Alkylation of Aldimines Derived from Chiral Aldehydes [1]

Aldehyde SubstrateAmineProduct Diastereomeric Ratio (d.r.)Yield (%)
(±)-Tetrahydrofuran-2-carboxaldehydep-Methoxyaniline85:1575
(S)-2-(methoxymethoxy)propanalp-Methoxyaniline80:2080
(R)-2,3-O-isopropylideneglyceraldehydep-Methoxyaniline>95:570

Table 2: Ni-Catalyzed Enantioselective Hydroalkylation of Enamides [4]

Enamide SubstrateAlkyl HalideProduct Enantiomeric Excess (ee)Yield (%)
N-Cinnamyl-Cbz-enamide1-Iodopentane95%85
N-(4-chlorostyryl)-Cbz-enamide1-Iodobutane96%88
N-(cyclohexylvinyl)-Cbz-enamideBromo-cyclopentane94%75

Part 2: Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing and comparing stereoselectivity.

Protocol 1: Diastereoselective Alkylation of an Aldimine with Triethylborane[1]

This protocol describes the alkylation of a chiral imine to produce a diastereomerically enriched amine.

  • Imine Formation (if not pre-formed): In an oven-dried flask under an argon atmosphere, dissolve the chiral aldehyde (1 mmol) and p-methoxyaniline (1 mmol) in anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 2 hours.

  • Alkylation: To the solution containing the imine, add boron trifluoride diethyl etherate (2.0 mmol). Stir the mixture at 20 °C for 2 hours.

  • Addition of Alkylating Agent: Add a 1 M solution of triethylborane in hexane (3.0 mmol) dropwise to the reaction mixture.

  • Workup: Once the reaction is complete (monitored by TLC, typically 15-20 min), add an aqueous solution of hydrogen peroxide (33%, 0.1 mL). Stir vigorously for 15 minutes.

  • Extraction: Concentrate the crude reaction mixture under vacuum. Redissolve the residue in dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amine by silica gel column chromatography.

  • Analysis: Determine the diastereomeric ratio by GC-MS and ¹H NMR analysis of the purified product.[1]

Protocol 2: Determination of Enantiomeric Excess by ¹H-NMR Spectroscopy[5][6][7]

This method uses a chiral solvating agent, (S)-BINOL, to induce separate NMR signals for each enantiomer of a chiral amine.

  • Sample Preparation: In a clean NMR tube, combine the chiral amine analyte (racemic or enantioenriched, ~0.025 mmol) and the chiral solvating agent, (S)-BINOL (~0.1 mmol).

  • Dissolution: Add deuterated chloroform (CDCl₃, 0.6 mL) to the NMR tube.

  • Mixing: Cap the NMR tube and shake for approximately 30 seconds to ensure complete dissolution and complex formation.

  • NMR Acquisition: Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer at 25 °C.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton (e.g., methine proton) in the two diastereomeric complexes. Integrate these two peaks.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Protocol 3: Chiral Amine Separation by HPLC[8][9]

This protocol outlines a general approach for separating chiral amines on a polysaccharide-based chiral stationary phase (CSP).

  • Column Selection: Utilize a chiral column such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:2-propanol.

  • Additive for Basic Compounds: For basic amines, add 0.1% (v/v) of an amine modifier like diethylamine (DEA) to the mobile phase to improve peak shape and resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).

  • Injection and Analysis: Inject a solution of the chiral amine (racemic standard and sample) onto the column and record the chromatogram.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Part 3: Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships in stereoselective synthesis and analysis.

G cluster_synthesis Diastereoselective Alkylation Pathway A Chiral Aldehyde C Chiral Aldimine A->C B Amine (R-NH2) B->C E Diastereomerically Enriched Amine C->E + Et3B / BF3·OEt2 D Triethylborane (Et3B) D->E

Caption: Reaction pathway for diastereoselective alkylation.

G cluster_workflow Workflow for Stereoselectivity Assessment cluster_hplc HPLC Analysis cluster_nmr NMR Analysis start Synthesized Chiral Amine Product hplc_prep Prepare Sample in Mobile Phase start->hplc_prep nmr_prep Mix Amine + Chiral Agent in NMR Tube start->nmr_prep hplc_inj Inject on Chiral Column hplc_prep->hplc_inj hplc_run Run Isocratic Method hplc_inj->hplc_run hplc_res Obtain Chromatogram hplc_run->hplc_res result Calculate ee% or d.r. hplc_res->result nmr_acq Acquire 1H-NMR Spectrum nmr_prep->nmr_acq nmr_proc Process and Integrate Peaks nmr_acq->nmr_proc nmr_proc->result

Caption: Experimental workflow for stereochemical analysis.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2-methylpropan-1-amine HBr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-2-methylpropan-1-amine hydrobromide, a brominated organic amine salt. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-2-methylpropan-1-amine HBr was not available at the time of this publication. The following guidelines are based on the general principles for the disposal of halogenated organic compounds and amine salts. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Summary of Chemical Properties

Due to the absence of a specific SDS, the following table presents estimated quantitative data based on structurally similar compounds, such as 1-Bromo-2-methylpropan-2-amine hydrobromide. These values should be used as a general reference.

PropertyValue
Molecular Formula C4H11Br2N
Molecular Weight ~232.94 g/mol
Physical State Likely a solid (crystalline powder)
Solubility Expected to be water-soluble
pH An aqueous solution is likely to be acidic (pH < 7.0)

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is through a licensed hazardous waste disposal facility, typically involving incineration.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. The container must be compatible with halogenated organic compounds.

  • Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[2]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2][3][4] Do not mix this waste with other categories such as acids, bases, or oxidizers unless explicitly permitted by your EHS office.[5]

  • Collection: Carefully transfer the waste this compound into the designated container. Avoid spills and ensure the exterior of the container remains clean.

  • Container Management: Keep the waste container securely closed when not in use.[2] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

Note on Neutralization: While some amines can be neutralized to form less hazardous salts, this is not recommended as a primary disposal method for this compound without specific guidance from your EHS department.[6] The resulting neutralized solution would still contain a brominated organic compound, which is typically subject to hazardous waste regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_container Obtain Labeled Halogenated Waste Container fume_hood->waste_container segregate Segregate from Non-Halogenated Waste waste_container->segregate transfer Transfer Waste to Container segregate->transfer close_container Keep Container Closed transfer->close_container store Store in Satellite Accumulation Area close_container->store request_pickup Request EHS Pickup store->request_pickup disposal Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) request_pickup->disposal

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. If the spill is small and you are trained to handle it, use an inert absorbent material to contain and collect the spilled substance. Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Do not attempt to clean up large spills or spills that you are not equipped to handle.

References

Essential Safety and Logistical Information for Handling 2-Bromo-2-methylpropan-1-amine HBr

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of 2-Bromo-2-methylpropan-1-amine HBr necessitates stringent adherence to personal protective equipment protocols to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are mandatory to protect against splashes. A face shield should be worn over safety glasses or goggles, especially when there is a significant risk of splashing.[1][2]
Skin and Body Protection Chemical-resistant lab coat and appropriate gloves (e.g., Nitrile or Neoprene)A lab coat protects the skin and personal clothing.[3] Gloves must be inspected before use and changed immediately if contaminated.[4] For handling larger quantities or in case of a spill, a chemical splash suit may be necessary.[5]
Respiratory Protection Use in a well-ventilated area or with a NIOSH-approved respiratorHandling should occur in a chemical fume hood to avoid inhaling dust or vapors.[6][7] If ventilation is insufficient, a suitable respirator is required.[8]
Footwear Closed-toe shoesPrevents injuries from spills or dropped objects.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[6][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

    • Use explosion-proof electrical and ventilating equipment.[5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation of dust or vapors.[5]

    • Wear the appropriate personal protective equipment as detailed in the table above.

    • Use only non-sparking tools to prevent ignition.[5][6]

    • Avoid the formation of dust and aerosols.[6]

    • Keep the container tightly closed when not in use.[5]

  • First-Aid Measures :

    • After eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • After skin contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation occurs.[6]

    • If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • If swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste :

    • Collect waste material in a suitable, sealed, and clearly labeled container for disposal.[6]

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

    • Do not allow the chemical to enter drains or sewer systems.[4][6]

  • Contaminated Packaging :

    • Empty containers may still pose a fire risk.[7]

    • Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[6]

    • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Conduct Risk Assessment prep_ppe Don PPE prep_assess->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_measure Weigh/Measure Chemical prep_setup->handle_measure handle_reaction Perform Experiment handle_measure->handle_reaction cleanup_decontaminate Decontaminate Equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_firstaid First Aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.